molecular formula C7H12N4O B1451053 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide CAS No. 1177272-66-0

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1451053
CAS No.: 1177272-66-0
M. Wt: 168.2 g/mol
InChI Key: XVABQBAMZSUCNI-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide (CAS 1177272-66-0) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. As a pyrazole derivative containing a carbohydrazide moiety, it serves as a versatile precursor for the synthesis of various heterocyclic compounds with diverse biological activities . The core pyrazole structure is a privileged scaffold in drug discovery, and the incorporation of the carbohydrazide function, an important pharmacophoric group, further enhances its potential for developing novel therapeutic agents . Research into pyrazole-4-carbohydrazide derivatives has revealed promising biological activities, including potent antinociceptive effects, with some analogues demonstrating significantly greater potency than established drugs like dipyrone . Furthermore, this chemotype has shown potential in antimicrobial applications, exhibiting bactericidal and bacteriostatic properties, as well as antiparasitic activity, such as leishmanicidal effects against L. amazonensis . The compound's mechanism of action is often derived from its final synthesized derivatives, which can interact with various biological targets; these activities are highly dependent on the nature and position of substituents introduced onto the carbohydrazide moiety . With a molecular formula of C7H12N4O and a molecular weight of 168.20 g/mol, it is characterized by the SMILES string O=C(C1=CN(CC)N=C1C)NN . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-4-6(5(2)10-11)7(12)9-8/h4H,3,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVABQBAMZSUCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673681
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177272-66-0
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide (CAS 1177272-66-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this particular molecule is limited in publicly available literature, this document synthesizes information from the broader class of pyrazole-carbohydrazide derivatives to offer valuable insights for researchers. This guide covers the probable synthesis, predicted physicochemical properties, potential mechanisms of action, and relevant experimental protocols for the evaluation of this compound and its analogs. The information presented herein is intended to serve as a foundational resource to stimulate and guide further research and development efforts.

Introduction: The Pyrazole-Carbohydrazide Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its aromatic nature and ability to engage in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors and other therapeutic agents.[1] The incorporation of a carbohydrazide moiety at the 4-position of the pyrazole ring introduces a versatile functional group known to be a key pharmacophore in a multitude of therapeutically useful substances.[2]

Derivatives of pyrazole-carbohydrazide have demonstrated a wide spectrum of biological activities, including:

  • Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[3][4]

  • Anticancer: Showing potential in inhibiting the proliferation of cancer cell lines.[2][5]

  • Anti-inflammatory: Acting as inhibitors of inflammatory pathways.[5]

  • Anticonvulsant: Demonstrating efficacy in models of epilepsy.[6]

  • Analgesic and Antinociceptive: Providing pain-relieving effects.[2][6]

  • Antiparasitic: Showing activity against parasites such as Leishmania and Plasmodium falciparum.[2][6]

Given this broad range of activities, this compound represents a promising, yet underexplored, molecule for further investigation.

Physicochemical Properties and Structural Attributes

PropertyPredicted Value/InformationSource/Basis
CAS Number 1177272-66-0Amadis Chemical Co., Ltd.[7]
Molecular Formula C7H12N4OAmadis Chemical Co., Ltd.[7]
Appearance Likely a powder or liquidAmadis Chemical Co., Ltd.[7]
Purity ≥97% (Commercially available)Amadis Chemical Co., Ltd.[7]
Storage Store in a tightly closed containerAmadis Chemical Co., Ltd.[7]

The pyrazole ring is aromatic and relatively stable.[8] The ethyl and methyl substituents will influence the lipophilicity and steric profile of the molecule, which in turn can affect its solubility, membrane permeability, and binding to biological targets. The carbohydrazide group is a key hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor, which is often crucial for target engagement.

Synthesis of this compound

A plausible synthetic route to this compound can be proposed based on established methods for the synthesis of 1,3,4-substituted pyrazoles. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Proposed Synthetic Pathway

A likely precursor for the target molecule is the corresponding ethyl ester, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate. This intermediate can then be reacted with hydrazine hydrate to yield the final carbohydrazide.

Synthesis_Pathway A Ethyl 2-cyano-3-oxobutanoate C Ethyl 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate A->C Cyclocondensation B Ethylhydrazine B->C D Diazotization (NaNO2, HCl) C->D E Reduction (e.g., SnCl2/HCl) D->E F Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate E->F G Hydrazine hydrate (N2H4·H2O) F->G H This compound G->H Hydrazinolysis Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Target 1-Ethyl-3-methyl-1H- pyrazole-4-carbohydrazide Target->RAF Inhibition Target->PI3K Inhibition Anticancer_Screening_Workflow Start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound This compound (Varying Concentrations) Start->Compound Incubation Incubate for 24-72 hours Compound->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) IC50->Mechanism_Studies Enzyme_Assay Enzymatic Assays (e.g., Kinase Inhibition) IC50->Enzyme_Assay Antimicrobial_Screening_Workflow Start Bacterial/Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Inoculation Inoculate Broth or Agar with Microorganisms Start->Inoculation Compound This compound (Serial Dilutions) Compound->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination MBC_MFC_Determination Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide (CAS No. 1177272-66-0) is a heterocyclic compound of significant interest within the realms of pharmaceutical and agrochemical research. Its pyrazole core is a well-established pharmacophore, and the carbohydrazide moiety offers a versatile handle for the synthesis of a wide array of derivatives. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, outlining the experimental methodologies required for their determination. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the characterization and application of this molecule.

This document is structured to not only present the known and predicted properties of this compound but also to provide detailed, field-proven protocols for their experimental validation. The causality behind each experimental choice is explained to ensure a deep understanding of the scientific principles at play.

Structural Elucidation

The unambiguous confirmation of the chemical structure of this compound is the foundational step in its characterization. A combination of spectroscopic techniques is essential for this purpose.

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for this compound.

Technique Expected Features
¹H NMR Signals corresponding to the ethyl protons (triplet and quartet), methyl protons (singlet), pyrazole ring proton (singlet), and hydrazide protons (broad singlets).
¹³C NMR Resonances for the ethyl carbons, methyl carbon, pyrazole ring carbons, and the carbonyl carbon of the hydrazide group.
FT-IR Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), N-H bending (amide II), and C-N stretching.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₇H₁₂N₄O).
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts. Utilize 2D NMR techniques such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Record 1D spectra (¹H, ¹³C) prep3->acq1 acq2 Record 2D spectra (COSY, HSQC) acq1->acq2 an1 Process and reference spectra acq2->an1 an2 Assign chemical shifts and coupling constants an1->an2 an3 Correlate signals using 2D data an2->an3 an4 Confirm molecular structure an3->an4

Caption: Workflow for NMR-based structural elucidation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its development and application. The following sections detail the key properties and the methodologies for their determination.

Summary of Physicochemical Properties
Property Predicted/Known Value Experimental Protocol
Molecular Formula C₇H₁₂N₄O-
Molecular Weight 168.20 g/mol -
CAS Number 1177272-66-0-
Melting Point Not experimentally determined. The isomeric 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide has a reported melting point of 134-140 °C.[1]Capillary Method or Differential Scanning Calorimetry (DSC)
Solubility No experimental data available. Expected to have moderate solubility in polar organic solvents.Shake-Flask Method or Potentiometric Titration
pKa 12.18 ± 0.10 (Predicted)Potentiometric Titration or UV-Vis Spectroscopy
LogP Not determined.Shake-Flask Method or HPLC
Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp.

  • Sample Preparation: Finely powder the dry sample.[2]

  • Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap gently to pack the sample into the sealed end to a height of 2-3 mm.[3]

  • Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[3][4]

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Melting_Point_Protocol start Start prep Prepare finely powdered, dry sample start->prep end_node End load Load 2-3 mm of sample into capillary tube prep->load place Place capillary in melting point apparatus load->place heat_fast Heat rapidly to ~15°C below expected M.P. place->heat_fast heat_slow Heat slowly at 1-2°C/min heat_fast->heat_slow observe Record temperature range of melting heat_slow->observe observe->end_node

Caption: Step-by-step protocol for melting point determination.

Solubility Assessment

Solubility is a key determinant of a drug's bioavailability and is crucial for formulation development.

  • Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[6]

Acid Dissociation Constant (pKa)

The pKa value is critical for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

  • Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid or base.

  • Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway reactant1 Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate conditions Reflux in Ethanol reactant1->conditions reactant2 Hydrazine Hydrate (NH₂NH₂·H₂O) reactant2->conditions product This compound conditions->product

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the characterization of this compound. By following the detailed protocols outlined herein, researchers can obtain reliable and accurate data on the structural and physicochemical properties of this compound. Such data is indispensable for advancing its potential applications in drug discovery and development. The emphasis on the causality behind experimental choices and the inclusion of self-validating systems within the protocols are designed to ensure the highest level of scientific integrity.

References

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  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • University of Toronto. Melting point determination. Retrieved from [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • Slideshare. Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]

  • Santos, et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • IRJET Journal. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. Retrieved from [Link]

  • Amer, A. M., et al. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Bergström, C. A., et al. (2019). Physicochemical properties of active pharmaceutical ingredients (APIs). European Journal of Pharmaceutical Sciences, 134, 143-153. Retrieved from [Link]

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  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Retrieved from [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 332-337. Retrieved from [Link]

  • Semantic Scholar. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

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  • Google Patents. Method for determining solubility of a chemical compound.
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  • Sci-Hub. NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines. Retrieved from [Link]

  • ResearchGate. (2016, September 16). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

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A Comprehensive Guide to the Structural Elucidation of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and agrochemical development, the pyrazole scaffold remains a cornerstone of innovation. Its unique electronic properties and synthetic versatility have given rise to a multitude of bioactive molecules. The subject of this guide, 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide, represents a key synthetic intermediate, a building block from which novel compounds with potential therapeutic or agricultural applications can be constructed.

However, the promise of any new chemical entity is fundamentally tethered to the certainty of its molecular structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and compromised intellectual property. This guide, therefore, is not merely a collection of protocols; it is a systematic framework for establishing a self-validating system of evidence. We will proceed with a logical workflow, where each analytical step corroborates the last, culminating in an irrefutable structural assignment. We will explore not just what to do, but why each experimental choice is made, providing the causal links that are the hallmark of robust scientific inquiry.

Part 1: Synthesis and Initial Purity Assessment

The journey to structural elucidation begins with the synthesis of the target compound. A common and efficient route to pyrazole-4-carbohydrazides involves the hydrazinolysis of the corresponding ethyl ester.[1][2] This reaction is typically clean and high-yielding, providing a solid starting point for analysis.

Logical Workflow for Synthesis and Initial Verification

G cluster_synthesis Synthesis cluster_purification Purification & Preliminary Checks cluster_spectroscopy Spectroscopic Analysis start Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux product Crude this compound reflux->product tlc TLC Analysis (Confirm reaction completion) product->tlc recrystallization Recrystallization (e.g., from Ethanol/Water) tlc->recrystallization mp Melting Point Determination (Initial purity check) final_product Pure, Dry Product mp->final_product recrystallization->mp final_product->Spectroscopic Analysis

Caption: Synthesis and purification workflow for the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask charged with ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent), add ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting ester spot indicates reaction completion, typically within 3-5 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The crude product often precipitates.

  • Purification: Collect the solid by filtration. A high degree of purity can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Dry the resulting white crystalline solid under vacuum.

A preliminary melting point determination is a crucial, albeit low-tech, indicator of purity. A sharp melting range is indicative of a pure compound.

Part 2: Definitive Structure Confirmation via Spectroscopy

With a pure sample in hand, we deploy a suite of spectroscopic techniques. The goal is to build a multi-layered, self-consistent dataset that leaves no ambiguity.

Mass Spectrometry: The Molecular Formula

Expertise & Causality: Our first objective is to confirm the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose. It provides a mass measurement with sufficient accuracy to distinguish the target compound from other potential molecules with the same nominal mass.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The pyrazole nitrogens and the hydrazide group are readily protonated, leading to a strong [M+H]⁺ signal.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₇H₁₂N₄O
Molecular Weight (Nominal)168.2 g/mol
Exact Mass ([M])168.10111
Observed Ion ([M+H]⁺) 169.10899

The observation of an ion with a mass-to-charge ratio (m/z) matching 169.10899 within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the correct elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. For our target, we are specifically looking for evidence of the N-H bonds of the hydrazide and the C=O bond of the amide functionality. The absence or presence of these characteristic bands provides a crucial piece of the structural puzzle.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
3350 - 3200N-H Stretch (asymmetric & symmetric)Hydrazide (-NH₂) and (-NH-) groups[3]
3000 - 2850C-H Stretch (aliphatic)Ethyl and Methyl groups
~1660C=O Stretch (Amide I band)Carbohydrazide carbonyl
~1600, ~1550C=N, C=C StretchPyrazole ring system
~1530N-H Bend (Amide II band)Hydrazide (-NH-) group

The presence of strong bands in the N-H and C=O regions is a definitive confirmation of the carbohydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to create a complete and unambiguous map of the molecule's carbon-hydrogen framework. We choose DMSO-d₆ as the solvent because its hygroscopic nature is less of a concern than with CDCl₃, and more importantly, it allows for the clear observation of exchangeable N-H protons from the hydrazide group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra on a 400 MHz or higher field NMR spectrometer.

2.3.1 ¹H and ¹³C NMR: The Building Blocks

The ¹H NMR spectrum identifies all unique proton environments, while the ¹³C NMR spectrum does the same for the carbon atoms.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Atom Label¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)DEPT-135
1---~162.5-
2~8.5 (br s)br s1H--
3~4.4 (br s)br s2H--
4~8.10s1H~139.0CH
5---~110.0C
6---~148.0C
7~2.25s3H~12.0CH₃
8~4.15q2H~44.0CH₂
9~1.35t3H~14.5CH₃

Predicted chemical shifts are estimates based on typical values for pyrazole and hydrazide structures.

Interpretation:

  • Protons: The spectrum is expected to show five distinct signals: a singlet for the pyrazole proton (H-4), a singlet for the C6-methyl group (H-7), a quartet and a triplet for the N-ethyl group (H-8, H-9), and two broad singlets for the exchangeable hydrazide protons (H-2, H-3). A D₂O exchange experiment would cause the signals for H-2 and H-3 to disappear, confirming their identity.

  • Carbons: The ¹³C spectrum, aided by DEPT-135, will show seven distinct carbon signals: two quaternary carbons (C-5, C-6), one carbonyl carbon (C-1), one CH carbon (C-4), one CH₂ carbon (C-8), and two CH₃ carbons (C-7, C-9).

2.3.2 2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between the ethyl quartet (H-8, δ ~4.15) and the ethyl triplet (H-9, δ ~1.35), confirming the presence of the -CH₂CH₃ fragment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. It will confirm the assignments made in the 1D spectra, for example, connecting the proton at δ ~8.10 to the carbon at δ ~139.0 (C-4).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the molecular skeleton by showing correlations between protons and carbons over 2-3 bonds. This experiment provides the unambiguous connections between the isolated spin systems.

HMBC Correlation Diagram: The Final Proof

Caption: Key expected HMBC correlations for structural confirmation.

Trustworthiness through HMBC:

  • Placement of Ethyl Group: The protons of the ethyl CH₂ (H-8) will show a correlation to the pyrazole ring carbon C-4 and C-5, definitively placing the ethyl group on the N1 nitrogen.

  • Placement of Methyl Group: The methyl protons (H-7) will show correlations to the pyrazole carbons C-6 and C-5, confirming its position at C-6.

  • Placement of Carbohydrazide: The pyrazole proton (H-4) will show crucial correlations to C-5, C-6, and most importantly, to the carbonyl carbon (C-1), locking the carbohydrazide group into position C-4. The N-H proton (H-2) will also correlate to the carbonyl carbon (C-1).

This web of interlocking correlations, derived from the HMBC experiment, provides an unassailable, self-validating confirmation of the proposed structure of this compound.

Part 3: Final Confirmation and The Gold Standard

While the comprehensive spectroscopic data detailed above provides definitive proof of structure for most applications, in regulated environments such as pharmaceutical development, the "gold standard" for structural confirmation is Single-Crystal X-ray Diffraction . This technique provides an exact 3D map of the molecule in the solid state, confirming not only connectivity but also providing precise bond lengths and angles.[4][5][6] Should single crystals be obtainable from the recrystallization process, an X-ray structure determination would serve as the ultimate and final piece of evidence, removing any lingering doubt.

Conclusion

The structural elucidation of a novel chemical entity is a systematic process of evidence accumulation. By following a logical workflow from synthesis and purification through a multi-technique spectroscopic analysis—centered on the definitive power of 2D NMR—we can establish the structure of this compound with the highest degree of scientific confidence. This rigorous approach ensures that subsequent research and development efforts are built on a foundation of unimpeachable data, paving the way for successful innovation.

References

  • Ng, S. W., & Tiekink, E. R. T. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2397. [Link]

  • IRJET Journal. (n.d.). Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. Scribd. [Link]

  • Al-Amiery, A. A. (2016). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 2(1), 1-6. [Link]

  • Ng, S. W., & Tiekink, E. R. T. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. [Link]

  • Dawood, K. M., Farag, A. M., & Kandeel, Z. E. (2006). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • Kumar, P. B. R., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 4(2), 400-404. [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure is paramount to interpreting its spectral data. The structure of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide combines a substituted pyrazole ring with a carbohydrazide functional group. Each component will give rise to characteristic signals in its NMR, IR, and MS spectra.

Diagram 1: Molecular Structure of this compound

cluster_pyrazole Pyrazole Ring cluster_substituents Substituents & Functional Groups N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N1 Ethyl Ethyl (C2H5) Ethyl->N1 attached to Methyl Methyl (CH3) Methyl->C3 attached to Carbohydrazide Carbohydrazide (C(=O)NHNH2) Carbohydrazide->C4 attached to

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will discuss the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in the table below, based on data from analogous structures.[2]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (Ethyl)~1.4Triplet3H
CH₂ (Ethyl)~4.1Quartet2H
CH₃ (Ring)~2.3Singlet3H
Pyrazole H-5~7.5Singlet1H
NH₂~4.5Broad Singlet2H
NH~9.0Broad Singlet1H

Expert Interpretation:

  • Ethyl Group: The ethyl group attached to the N1 position of the pyrazole ring is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling.

  • Methyl Group: The methyl group at the C3 position is a singlet as it has no adjacent protons.

  • Pyrazole Proton: The single proton on the pyrazole ring at the C5 position will appear as a singlet.

  • Carbohydrazide Protons: The NH and NH₂ protons of the carbohydrazide moiety are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange with residual water in the solvent.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (Ethyl)~15
CH₂ (Ethyl)~45
CH₃ (Ring)~12
C4 (Ring)~110
C5 (Ring)~140
C3 (Ring)~150
C=O~165

Expert Interpretation:

  • Aliphatic Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The C3 and C5 carbons will be the most downfield due to their proximity to the nitrogen atoms.

  • Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group will be the most downfield signal in the spectrum.

Diagram 2: Predicted ¹H-¹³C HMBC Correlations

H_ethyl_CH2 H (CH2, Ethyl) C_ethyl_CH3 C (CH3, Ethyl) H_ethyl_CH2->C_ethyl_CH3 C5 C5 (Ring) H_ethyl_CH2->C5 H_ethyl_CH3 H (CH3, Ethyl) C_ethyl_CH2 C (CH2, Ethyl) H_ethyl_CH3->C_ethyl_CH2 H_ring_CH3 H (CH3, Ring) C3 C3 (Ring) H_ring_CH3->C3 C4 C4 (Ring) H_ring_CH3->C4 H_pyrazole H (Pyrazole, C5) H_pyrazole->C3 H_pyrazole->C4 C_ring_CH3 C (CH3, Ring) CO C=O M [M]+ (m/z 168) frag1 [M - NHNH2]+ (m/z 137) M->frag1 - NHNH2 frag2 [M - C2H4]+ (m/z 140) M->frag2 - C2H4 frag3 [M - CONHNH2]+ (m/z 109) M->frag3 - CONHNH2 frag4 [Ethylpyrazole]+ (m/z 96) frag1->frag4 - CO

Caption: Plausible fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Impact (EI) can also be used if the compound is sufficiently volatile and thermally stable.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of this compound. By combining theoretical predictions with data from analogous compounds, we have outlined the expected NMR, IR, and MS spectral features. The detailed experimental protocols and interpretative insights are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the confident characterization of this and other novel pyrazole derivatives. The principles and methodologies described herein underscore the importance of a multi-technique approach to structural elucidation, ensuring the scientific rigor required for advancing pharmaceutical research.

References

  • 1-ethyl-3-methyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazole - Optional[1H NMR] - Spectrum. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mass fragmentation pattern of compound 4l | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. (n.d.). science24.com. Retrieved January 20, 2026, from [Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). MDPI. Retrieved January 20, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved January 20, 2026, from [Link]

  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

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A Theoretical and Computational Scrutiny of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide, a promising scaffold in medicinal chemistry. Pyrazole derivatives are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document will delve into the molecular architecture, electronic properties, and potential biological interactions of the title compound through a combination of theoretical and computational methodologies. For researchers and drug development professionals, this guide offers a roadmap for elucidating the structure-activity relationships of novel pyrazole-based therapeutic agents.

Molecular Context and Synthetic Strategy

This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The carbohydrazide moiety is a key pharmacophore known to be a versatile building block in the synthesis of various heterocyclic systems with significant biological activities.[1] While specific synthetic details for the title compound are not extensively published, a general and reliable synthetic route can be extrapolated from established methods for analogous pyrazole carbohydrazides.[3][4]

The synthesis would likely commence with the cyclization of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by functional group transformations to introduce the carbohydrazide moiety. A plausible synthetic pathway is outlined below.

Proposed Synthetic Protocol
  • Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate: This key intermediate can be synthesized via a multi-step reaction starting from the appropriate diketone and ethylhydrazine.

  • Hydrazinolysis: The ethyl ester intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield this compound.[3][4]

The purity and structure of the synthesized compound would be confirmed using standard analytical techniques including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Structural Elucidation and Spectroscopic Characterization

A thorough understanding of the three-dimensional structure and spectroscopic properties is paramount for any drug discovery endeavor. While a crystal structure for this compound is not publicly available, we can predict its key structural features and spectroscopic signatures based on data from closely related compounds.[5][6]

Predicted Spectroscopic Data
Spectroscopic TechniquePredicted Key Signals
FT-IR (cm-1) N-H stretching (hydrazide): ~3300-3400C=O stretching (amide I): ~1650-1670N-H bending (amide II): ~1520-1550C=N stretching (pyrazole ring): ~1580-1620
1H-NMR (ppm) Pyrazole ring proton (C5-H): ~7.5-8.0 (singlet)N-H protons (hydrazide): Broad singlets, chemical shift dependent on solvent and concentrationEthyl group (-CH2-): Quartet, ~4.0-4.5Ethyl group (-CH3): Triplet, ~1.3-1.6Methyl group (C3-CH3): Singlet, ~2.2-2.5
13C-NMR (ppm) C=O (carbohydrazide): ~160-170Pyrazole ring carbons (C3, C4, C5): ~100-150Ethyl group carbons: (-CH2-) ~40-50, (-CH3) ~14-18Methyl group carbon (C3-CH3): ~10-15

Computational Chemistry: A Deeper Insight

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.[7][8] These in-silico methods provide a cost-effective means to predict molecular behavior and guide experimental design.

Methodology for DFT Studies

A typical computational protocol would involve geometry optimization of this compound using a functional such as B3LYP with a 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate results for similar organic molecules.[9] Subsequent frequency calculations would confirm the optimized structure as a true energy minimum and allow for the prediction of vibrational spectra.

DFT Workflow cluster_0 Computational Setup cluster_1 Calculations cluster_2 Output & Analysis Input_Structure Initial Molecular Structure Method_Selection Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311++G(d,p)) Input_Structure->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Molecular Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry FMO_Analysis Frontier Molecular Orbital (HOMO-LUMO) Analysis Frequency_Calculation->FMO_Analysis Vibrational_Spectra Predicted IR/Raman Spectra Frequency_Calculation->Vibrational_Spectra MEP_Analysis Molecular Electrostatic Potential (MEP) Mapping FMO_Analysis->MEP_Analysis Electronic_Properties HOMO-LUMO Gap, Reactivity Descriptors FMO_Analysis->Electronic_Properties Reactivity_Sites Identification of Electrophilic/Nucleophilic Sites MEP_Analysis->Reactivity_Sites

Caption: A typical workflow for DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring and the carbohydrazide moiety, while the LUMO is distributed over the pyrazole ring.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. In this compound, the negative potential (red regions) is expected to be concentrated around the oxygen and nitrogen atoms of the carbohydrazide group, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) would be located around the N-H and C-H protons.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[10][11][12] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Given the reported biological activities of similar pyrazole carbohydrazides, potential protein targets for docking studies include microbial enzymes, cyclooxygenases (for anti-inflammatory activity), and various kinases or topoisomerases for anticancer activity.[2][10]

Molecular Docking Protocol
  • Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of this compound is optimized using DFT as described previously.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the receptor and score the different binding poses.[11]

  • Analysis of Results: The docking results are analyzed to identify the most stable binding mode, the binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular_Docking_Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output & Analysis Receptor Protein Target (from PDB) Docking_Software Perform Docking (e.g., AutoDock, Glide) Receptor->Docking_Software Ligand This compound (Optimized 3D Structure) Ligand->Docking_Software Binding_Poses Generate Binding Poses Docking_Software->Binding_Poses Scoring Calculate Binding Affinity (kcal/mol) Binding_Poses->Scoring Interaction_Analysis Analyze Intermolecular Interactions (H-bonds, hydrophobic, etc.) Scoring->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Illustrative Docking Results (Hypothetical)

The following table presents hypothetical docking scores and key interactions for this compound with a hypothetical microbial enzyme target, based on typical values observed for similar inhibitors.

ParameterValue
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues TYR 82, SER 120, GLU 215
Types of Interactions Hydrogen bond between carbohydrazide N-H and SER 120 backbone C=O.Hydrogen bond between carbohydrazide C=O and TYR 82 hydroxyl group.Pi-pi stacking between pyrazole ring and TYR 82 aromatic ring.

These hypothetical results suggest a strong binding affinity, mediated by a combination of hydrogen bonding and hydrophobic interactions, which is characteristic of effective enzyme inhibitors.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational approach for the study of this compound. While experimental data for this specific molecule is sparse, the methodologies detailed herein, based on extensive research on analogous compounds, provide a robust framework for its synthesis, characterization, and the prediction of its biological activity.

Future work should focus on the actual synthesis and experimental validation of the predicted properties. X-ray crystallography would provide definitive structural information, which would in turn enhance the accuracy of the computational models. Subsequent in-vitro and in-vivo biological assays are necessary to confirm the therapeutic potential of this promising pyrazole derivative. The integration of these theoretical and experimental approaches will undoubtedly accelerate the drug discovery and development process for this important class of compounds.

References

  • de Faria, A. R., et al. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(11), 18885-18907. [Link]

  • Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 441-443. [Link]

  • Gouasmia, A., et al. (2007). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 45-53. [Link]

  • Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(2), 75–84. [Link]

  • Karrouchi, K., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Journal of Molecular Structure, 1267, 133652. [Link]

  • BU CyberSec Lab. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Sahu, S. K., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(18), 4238. [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404. [Link]

  • ResearchGate. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • ResearchGate. (2020). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

  • Gümüş, M. K., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1646–1655. [Link]

  • PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]

  • Gökçe, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity, 28(2), 1-18. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 139-147. [Link]

  • Karrouchi, K., et al. (2021). Synthesis, X-ray, spectroscopy, molecular docking and DFT calculations of (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure, 1228, 129714. [Link]

  • PubChem. (n.d.). Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Retrieved from [Link]

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The Pyrazole Carbohydrazide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of a pyrazole ring and a carbohydrazide moiety creates a molecular architecture of significant interest in medicinal chemistry. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile and robust core.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, forming the basis of numerous clinically approved drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1][3] When combined with the carbohydrazide linker (-CO-NH-NH-), a well-established pharmacophoric group, the resulting derivatives gain additional hydrogen bonding capabilities and structural flexibility.[1] This synergistic combination has unlocked a vast chemical space, yielding compounds with a remarkable diversity of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4]

This guide provides a comprehensive exploration of the major biological activities associated with pyrazole carbohydrazide derivatives. It is designed to serve as a technical resource for researchers, offering insights into mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols to facilitate further investigation and drug development.

Antimicrobial and Antifungal Activities: A Broad Spectrum of Inhibition

Pyrazole carbohydrazide derivatives have consistently demonstrated potent activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5] The carbohydrazide moiety is crucial, often acting as a key component in binding to microbial enzymes or disrupting cell wall synthesis.

Antibacterial and Antifungal Efficacy

Numerous studies have reported the synthesis of pyrazole carbohydrazide series with significant inhibitory effects. For instance, certain 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide derivatives have shown larger zones of inhibition against Bacillus subtilis than the standard antibiotic Amoxicillin.[6] Similarly, other series have demonstrated good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA).[6] In the realm of antifungal agents, these derivatives have been effective against plant pathogenic fungi like Rhizoctonia solani and Valsa mali, suggesting potential applications in agrochemicals as well as medicine.[7][8] One isoxazolol pyrazole carboxylate derivative exhibited a strong EC₅₀ value of 0.37 μg/mL against R. solani.[7][9]

Table 1: Representative Antimicrobial Activities of Pyrazole Carbohydrazide Derivatives

Compound Class/DerivativeTarget OrganismActivity MetricReference
Pyrazole-based Pyridine-4-carbohydrazidesMycobacterium tuberculosis (H37Rv)MIC: 0.125-16 µg/mL[10]
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazideBacillus subtilisLarger inhibition zone than Amoxicillin[6]
Pyrazole Carboxamide DerivativesS. aureus, B. subtilis (Gram+)Good Activity[5][11]
Pyrazole Carboxamide DerivativesP. aeruginosa, E. coli (Gram-)Good Activity[5][11]
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani (Fungus)EC₅₀: 0.37 µg/mL[7][9]
Pyrazole Carboxamide Thiazole (6i)Valsa mali (Fungus)EC₅₀: 1.77 mg/L[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for assessing the in-vitro antibacterial activity of novel compounds. The causality behind this choice is its efficiency, low sample requirement, and ability to provide quantitative data (MIC values) for direct comparison of compound potency.

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate. Suspend them in sterile saline solution (0.85% NaCl). Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Compound Preparation: Dissolve the test pyrazole carbohydrazide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution to the first well and mix thoroughly. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to each well, resulting in a final concentration of ~1.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility confirmation.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_analysis Analysis stock Compound Stock Solution (in DMSO) dilution Serial Dilution of Compound in Broth stock->dilution inoculum Bacterial Inoculum (0.5 McFarland Std) inoculate Inoculation with Bacteria inoculum->inoculate dilution->inoculate incubation Incubation (37°C, 18-24h) inoculate->incubation readout Visual/Spectrophotometric Readout incubation->readout mic Determine MIC Value readout->mic

Workflow for MIC Determination.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The pyrazole carbohydrazide scaffold is a cornerstone in the design of novel anticancer agents.[12] Derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3).[1][12][13]

Mechanisms of Anticancer Action

The anticancer activity of these compounds is often multifaceted, involving the modulation of key signaling pathways that govern cell growth, apoptosis, and metastasis.[12]

  • Apoptosis Induction: Many derivatives exert their effect by triggering programmed cell death. For instance, salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent growth inhibitors of A549 lung cancer cells by inducing apoptosis.[1]

  • Kinase Inhibition: These compounds can act as inhibitors of critical protein kinases involved in cancer progression. Thangarasu et al. identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with an IC₅₀ of 0.25 µM against MCF-7 breast cancer cells.[12] Other targeted kinases include EGFR, CDK, and BTK.[12][14]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy, leading to cell cycle arrest and apoptosis.[12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Pyrazole Carbohydrazide Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt Pathway.

Table 2: Selected Anticancer Activities of Pyrazole Carbohydrazide Derivatives

Compound Class/DerivativeTarget Cell LineActivity Metric (IC₅₀)Proposed MechanismReference
Pyrazole carbaldehyde derivative (43)MCF-7 (Breast)0.25 µMPI3 Kinase Inhibition[12]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549 (Lung)Potent ActivityApoptosis Induction[15]
Salicylaldehyde-pyrazole-carbohydrazideA549 (Lung)Potent Growth InhibitorApoptosis Induction[1]
Pyrazole Acetohydrazide (32)A2780 (Ovarian)pIC₅₀ = 8.63 µMCytotoxicity[13]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity and cell number.

  • Cell Seeding: Culture the desired cancer cell line (e.g., A549) under standard conditions. Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole carbohydrazide derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory and Analgesic Properties

The pyrazole core is famously present in celecoxib, a selective COX-2 inhibitor, highlighting the scaffold's inherent potential for developing anti-inflammatory agents.[3][16] Pyrazole carbohydrazide derivatives have been investigated for their ability to mitigate inflammation in various preclinical models.[1]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[17] These enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[16][17] Molecular modeling studies have shown that pyrazole analogs can interact effectively with the COX-2 active site through hydrogen bonding and π-π interactions, providing a rationale for their anti-inflammatory effects.[16]

Several series of pyrazole derivatives have shown excellent anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in-vivo test for acute inflammation.[1][16] Some compounds exhibited inhibition greater than 84%, comparable to the standard drug diclofenac.[16]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 PGs Prostaglandins AA->PGs via COX COX COX-1 / COX-2 Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrazole Carbohydrazide Derivative Inhibitor->COX Inhibits

Targeting the COX Pathway.

Anticonvulsant and CNS Activities

Derivatives of pyrazole have long been explored for their effects on the central nervous system (CNS), with documented antidepressant and anticonvulsant activities.[18][19][20] The cyclic hydrazine-like structure is thought to contribute to these properties.[19]

Evaluation in preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests is standard for identifying anticonvulsant potential.[18][21][22] Certain pyrazolone derivatives have shown remarkable protection against PTZ-induced clonic seizures, with potency nearly equivalent to the standard drug phenobarbital.[18] Furthermore, some diacylhydrazine derivatives originating from carbohydrazide precursors displayed antidepressant activity twice that of the reference drug imipramine in the tail suspension test.[18] These findings underscore the utility of the pyrazole carbohydrazide scaffold in developing novel therapeutics for neurological disorders.[22]

Table 3: Representative Anticonvulsant Activity

Compound Class/DerivativeTest ModelEfficacyReference
Pyrazolone Derivatives (11a, 11b, 11d)PTZ-induced seizuresRemarkable protection, near phenobarbital[18]
Nitro, bromo, hydroxy substituted pyrazolesMaximal Electroshock (MES)Significant potency vs. phenytoin[21]
Diacylhydrazines (4a, 4b)Tail Suspension Test~2x activity of imipramine (Antidepressant)[18]

Antitubercular and Antiviral Potential

The emergence of drug-resistant microbial strains necessitates the development of novel therapeutic agents. Pyrazole carbohydrazide derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis (Mtb) and various viruses.

Antitubercular Activity

Several pyrazole-based pyridine-4-carbohydrazide derivatives have shown excellent MICs against the H37Rv Mtb strain and, critically, against drug-resistant Mtb strains.[10][23] One lead compound displayed an MIC of 0.125 µg/mL against the standard strain and an even lower MIC of 0.03 µg/mL against ethambutol and streptomycin-resistant strains.[10] In-silico studies suggest that these compounds may act by inhibiting the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway.[10]

Antiviral Activity

The broad biological activity of this scaffold extends to antiviral applications. Synthesized derivatives have demonstrated the ability to inhibit the propagation of Newcastle disease virus (NDV) and a range of coronaviruses, including SARS-CoV-2 and MERS-CoV.[24] One hydrazone derivative achieved 100% protection against NDV in an in-vitro assay.[25] The mechanism can involve targeting viral proteins or host-cell receptors essential for viral entry and replication.[25][24]

Conclusion and Future Directions

The pyrazole carbohydrazide scaffold is a testament to the power of molecular hybridization in drug discovery. The combination of these two pharmacologically significant moieties has yielded a class of compounds with an exceptionally broad and potent range of biological activities. From fighting drug-resistant bacteria and fungi to inducing apoptosis in cancer cells and modulating inflammatory and neurological pathways, these derivatives have proven to be a rich source of therapeutic leads.

Future research should focus on several key areas. The optimization of lead compounds through detailed structure-activity relationship studies is crucial to enhance potency and selectivity while minimizing off-target effects. Elucidating the precise molecular mechanisms and identifying specific protein targets for the most active compounds will enable rational drug design. Furthermore, exploring the potential for developing multi-target agents—for example, a compound with both anti-inflammatory and anticancer properties—could lead to novel therapies for complex diseases. The continued investigation of pyrazole carbohydrazide derivatives holds immense promise for addressing significant unmet needs in modern medicine.

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A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in numerous market-approved drugs and bioactive molecules.[1] Within this class, 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide emerges as a highly versatile synthetic intermediate. Its strategic combination of a stable, substituted pyrazole core and a reactive carbohydrazide functional group provides a robust platform for the construction of diverse and complex molecular architectures. This guide offers an in-depth exploration of its synthesis, chemical reactivity, and application in the development of novel compounds, providing researchers and drug development professionals with a comprehensive technical resource.

Core Compound Profile

This compound is a stable, crystalline solid at room temperature. The ethyl group at the N1 position and the methyl group at the C3 position provide steric and electronic modulation, influencing the molecule's solubility and the reactivity of the pyrazole ring. The key to its synthetic utility lies in the carbohydrazide moiety at the C4 position, which serves as a potent nucleophile and a precursor for a multitude of heterocyclic systems.[2]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1177272-66-0[3]
Molecular Formula C₇H₁₂N₄O[4]
Molecular Weight 168.20 g/mol [4]
Appearance White to off-white solid/powder[5]
Canonical SMILES CCN1C=C(C(=N1)C)C(=O)NNN/A

Synthesis of the Intermediate

The construction of this compound is a multi-step process that first involves the formation of the core pyrazole ring, followed by functionalization at the C4 position and subsequent conversion to the final carbohydrazide.

Step-by-Step Synthetic Workflow

The most logical and field-proven pathway begins with the synthesis of the corresponding ethyl ester, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, which is then converted to the target carbohydrazide.

Synthesis_Workflow A Ethyl Acetoacetate + Ethylhydrazine B Ethyl 1-ethyl-3-methyl-5-hydroxypyrazole A->B Ring Closure D 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde B->D Formylation C Vilsmeier-Haack Reagent (POCl₃/DMF) C->D F 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid D->F E Oxidation (e.g., KMnO₄) E->F H Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate F->H G Esterification (EtOH, H₂SO₄) G->H J This compound (Target Intermediate) H->J Hydrazinolysis I Hydrazine Hydrate (N₂H₄·H₂O) I->J Application_Pathways intermediate This compound -C(=O)NHNH₂ product1 Schiff Bases -C(=O)NHN=CHR intermediate:f0->product1 Condensation product2 1,3,4-Oxadiazoles intermediate:f0->product2 Cyclization product3 Substituted Pyrazoles intermediate:f0->product3 Cyclocondensation product4 Thiosemicarbazides intermediate:f0->product4 Addition reagent1 R-CHO (Aldehydes/Ketones) reagent1->product1 reagent2 CS₂ / KOH reagent2->product2 reagent3 Acetylacetone reagent3->product3 reagent4 Ph-NCS reagent4->product4

Caption: Key synthetic transformations of the title intermediate.

Formation of Schiff Bases (Hydrazones)

The most fundamental reaction of the carbohydrazide is its condensation with aldehydes and ketones. The nucleophilic terminal amino group (-NH₂) readily attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a stable N'-[(Aryl)methylene]carbohydrazide, commonly known as a Schiff base or hydrazone. [6]These derivatives are not merely intermediates themselves; they often exhibit potent biological activities, including antimicrobial and anticancer properties. [6][7]

Cyclization to Bioactive Heterocycles

The carbohydrazide and its Schiff base derivatives are excellent precursors for five-membered heterocycles:

  • 1,3,4-Oxadiazoles: Cyclization of the carbohydrazide with reagents like carbon disulfide followed by oxidative treatment, or by reacting Schiff bases with acetic anhydride, yields the 1,3,4-oxadiazole ring, a scaffold known for its diverse pharmacological profile.

  • 1,2,4-Triazoles: Reaction with isothiocyanates produces a thiosemicarbazide intermediate, which can be cyclized under basic conditions to form 1,2,4-triazole-thiones. [8]* Additional Pyrazole Ring: Condensation with 1,3-dicarbonyl compounds like acetylacetone can lead to the formation of a new pyrazole ring, creating bis-pyrazole structures.

Experimental Protocols

The following protocols are representative methodologies. Researchers should adapt them based on specific substrates and laboratory conditions. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol assumes the availability of the precursor, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

  • To a solution of ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol (10 mL per gram of ester), add hydrazine hydrate (80-99%, 5.0 eq).

  • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, then chill in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol if necessary. [9][6]

Protocol 2: Synthesis of a Representative Schiff Base
  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the desired substituted aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product often precipitates directly from the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. [6]

Mechanism_Schiff_Base Mechanism: Schiff Base Formation cluster_0 A R-C(=O)NH-NH₂ (Carbohydrazide) D Tetrahedral Intermediate A->D Nucleophilic Attack B Ar-CHO (Aldehyde) C Protonated Carbonyl B->C H⁺ C->D E Water Elimination D->E -H₂O F R-C(=O)NH-N=CH-Ar (Schiff Base) E->F Deprotonation -H⁺

Caption: Simplified mechanism of acid-catalyzed Schiff base formation.

Safety and Handling

As a hydrazide derivative, this compound requires careful handling.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [10][11]* Incompatibilities: Keep away from strong oxidizing agents, as hydrazide derivatives can react exothermically.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment. [12]

Conclusion

This compound is more than just a chemical compound; it is a strategic building block that empowers chemists in drug discovery and material science. Its straightforward synthesis and predictable, versatile reactivity make it an invaluable tool for accessing novel molecular entities. The ability to readily convert this intermediate into a wide range of biologically relevant heterocyclic systems, such as Schiff bases, oxadiazoles, and triazoles, ensures its continued importance in the quest for new therapeutic agents and functional materials.

References

  • G. Daidone, B. Maggio, S. Plescia, D. Raffa, C. Musiu, M. G. Marongiu, P. V. Sanna, A. Maccioni. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

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  • Bouziane, A., et al. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 389-395. Available at: [Link]

  • da Silva, C. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Available at: [Link]

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  • El-Gendy, A. A., et al. (2023). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-microbial Agents. ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. Available at: [Link]

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Whitepaper: A Predictive In Silico Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide's Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey from compound discovery to a clinically approved drug is notoriously long, expensive, and fraught with high failure rates.[1][2] To de-risk and accelerate this process, the integration of robust computational, or in silico, methods has become indispensable.[3][4] This technical guide provides a comprehensive, multi-faceted workflow for predicting the biological activity of a novel chemical entity, 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide . We leverage the well-documented significance of the pyrazole and carbohydrazide moieties in medicinal chemistry as a foundational premise for this investigation.[5][6] This document is designed for drug discovery researchers and computational scientists, offering a practical framework that combines ligand-based target prediction, molecular docking, quantitative structure-activity relationship (QSAR) principles, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each step is detailed with the underlying scientific rationale, step-by-step protocols, and methods for data interpretation, culminating in a synthesized bioactivity profile that can guide subsequent experimental validation.

Introduction: The Imperative for Predictive Science

The traditional paradigm of drug discovery, relying heavily on high-throughput screening of vast chemical libraries, is an inefficient process of searching for a needle in a haystack.[7] Computational drug design flips this paradigm on its head; it seeks to design the needle itself. By modeling interactions at the molecular level, we can prioritize compounds with a higher probability of success, thereby saving significant time and resources.[8][9]

1.1 The Subject Molecule: this compound

The focus of this guide is the heterocyclic compound this compound (CAS No. 1177272-66-0)[10]. Its core structure is built upon a pyrazole ring, a scaffold present in numerous FDA-approved drugs known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5][6] The attached carbohydrazide group is also a known pharmacophoric feature, often involved in critical hydrogen bonding interactions with biological targets.[11][12] This structural heritage makes the compound a compelling candidate for in silico investigation to hypothesize its therapeutic potential.

Chemical Structure:

  • SMILES: CCN1N=C(C)C=C1C(=O)NN

  • IUPAC Name: this compound

The In Silico Bioactivity Prediction Workflow: A Strategic Overview

Our predictive workflow is a systematic, multi-layered approach designed to build a comprehensive profile of the subject molecule. It begins with broad, rapid screening to generate hypotheses and progressively moves to more focused, computationally intensive methods. This funneling strategy ensures that resources are directed toward the most plausible biological targets and mechanisms of action.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Refinement & Validation cluster_2 Phase 3: Data Synthesis A Compound Preparation (3D Structure Generation) B Ligand-Based Target Prediction (e.g., SwissTargetPrediction) A->B SMILES/3D Coords C ADMET & Drug-Likeness (e.g., admetSAR, SwissADME) A->C SMILES String D Pharmacophore Modeling (Identify Key Features) B->D Active Analogs for Targets E Molecular Docking (Predict Binding to Prioritized Targets) B->E Top Predicted Targets F QSAR Analysis (Predict Activity Based on Analogs) B->F Target Class Data G Integrated Bioactivity Profile C->G Filter based on Pharmacokinetics & Safety D->E Constrain Docking E->G Binding Affinity & Pose F->G Predicted Potency

Caption: Overall workflow for in silico bioactivity prediction.

Methodologies and Protocols

This section details the core experimental protocols of our in silico workflow. The justification behind each methodological choice is provided to ensure a clear understanding of the strategy.

Step 1: Ligand-Based Target Prediction

Causality: Before we can analyze how a molecule binds, we must first generate a plausible list of what it might bind to. Ligand-based target prediction operates on the "similar property principle": molecules with similar structures are likely to bind to similar proteins.[1] This method is computationally inexpensive and serves as an excellent starting point for hypothesis generation.

Protocol: Target Prediction with SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server, a freely accessible tool provided by the SIB Swiss Institute of Bioinformatics.[13]

  • Input Structure: Provide the SMILES string for this compound (CCN1N=C(C)C=C1C(=O)NN) in the query box.

  • Select Organism: Choose Homo sapiens as the target organism to focus the predictions on human proteins.

  • Execute Prediction: Run the prediction algorithm. The server compares the 2D and 3D similarity of the query molecule to a database of known active ligands.

  • Analyze Results: The output is a ranked list of potential protein targets, classified by protein family. The probability score reflects the confidence of the prediction based on structural similarity.

Hypothetical Data Presentation:

Target ClassSpecific TargetProbabilityKnown Role of Target
EnzymesCyclooxygenase-2 (COX-2)0.65Inflammation, Pain
Kinasesp38 MAP Kinase0.58Inflammatory response
G-protein coupled receptorsCannabinoid CB1 receptor0.45Neuromodulation
EnzymesMonoamine Oxidase B (MAO-B)0.42Neurotransmitter metabolism
Pathogen EnzymesM. tuberculosis InhA0.35Tuberculosis drug target

Note: This data is illustrative and represents a plausible output for a pyrazole derivative.

Step 2: ADMET and Physicochemical Profiling

Causality: A compound that binds a target with high affinity is therapeutically useless if it cannot be absorbed by the body, is rapidly metabolized and excreted, or is toxic.[14] ADMET prediction is a critical filtering step to assess the "drug-likeness" of a compound, flagging potential liabilities early in the discovery process.[15]

Protocol: ADMET Prediction with admetSAR

  • Access the Server: Navigate to the admetSAR 2.0 web server.[16]

  • Input Molecule: Input the SMILES string (CCN1N=C(C)C=C1C(=O)NN) into the prediction tool.

  • Run Prediction: Execute the analysis. The server uses a large, curated database of chemical structures and their known ADMET properties to build predictive QSAR models.

  • Collate Data: Systematically collect the predicted values for key parameters related to absorption, distribution, metabolism, excretion, and toxicity.

Hypothetical Data Presentation:

Property GroupParameterPredicted ValueInterpretation
Physicochemical Molecular Weight168.19 g/mol Compliant (Lipinski's Rule <500)
logP0.85Good balance of solubility/lipophilicity
H-Bond Donors2Compliant (Lipinski's Rule <5)
H-Bond Acceptors3Compliant (Lipinski's Rule <10)
Absorption Human Intestinal Absorption+ (95% prob.)Likely well-absorbed orally
Blood-Brain Barrier+ (78% prob.)Potential for CNS activity
Metabolism CYP2D6 SubstrateNon-substrateLower risk of drug-drug interactions
Toxicity Ames MutagenicityNon-mutagenicLow risk of carcinogenicity
HepatotoxicityLow ProbabilityLow risk of liver damage
Step 3: Molecular Docking

Causality: Once high-priority targets are identified (from Step 1) and the compound shows a favorable ADMET profile (from Step 2), molecular docking is used to predict the specific 3D binding pose and estimate the binding affinity.[17][18] This structure-based method provides critical insights into the molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex.[19]

G A 1. Obtain Target Structure (e.g., from RCSB PDB) B 2. Prepare Receptor (Remove water, add hydrogens, assign charges) A->B D 4. Define Binding Site (Grid Box Generation) B->D C 3. Prepare Ligand (Generate 3D coords, assign rotatable bonds) E 5. Run Docking Simulation (e.g., AutoDock Vina) C->E D->E F 6. Analyze Results (Binding Energy & Pose Clustering) E->F G 7. Visualize Interactions (e.g., PyMOL, Chimera) F->G

Caption: A typical workflow for a molecular docking experiment.

Protocol: Docking with AutoDock Vina

This protocol assumes the target is Cyclooxygenase-2 (COX-2), based on our hypothetical target prediction.

  • Receptor Preparation:

    • Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 5IKR).

    • Using AutoDock Tools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges to correctly represent the electrostatic potential of the protein.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.[20]

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • In AutoDock Tools, define the rotatable bonds to allow conformational flexibility during docking and save in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box centered on the known active site of COX-2. The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to move freely.

  • Docking Execution:

    • Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor, ligand, and grid box configuration files.[18][21]

  • Results Analysis:

    • Vina will output several binding poses ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted interaction.

    • Analyze the top-ranked poses. Look for poses that form chemically sensible interactions (e.g., hydrogen bonds with key active site residues) and have the lowest binding energy.

Hypothetical Data Presentation:

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
COX-25IKR-8.2Arg120, Tyr355Hydrogen Bond, Pi-Alkyl
p38 MAP Kinase3S3I-7.5Met109, Lys53Hydrogen Bond
MAO-B2V5Z-7.1Tyr435, Cys172Hydrogen Bond, Hydrophobic
Step 4: QSAR and Pharmacophore Modeling

Causality: QSAR and pharmacophore modeling are powerful ligand-based techniques used when a set of molecules with known activities against a specific target is available.[1][22]

  • QSAR (Quantitative Structure-Activity Relationship) builds a mathematical model that correlates molecular descriptors (numerical representations of a molecule's properties) with biological activity.[23][24] This model can then predict the activity of new, untested compounds.

  • Pharmacophore Modeling identifies the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[25][26][27] This 3D "query" can be used to screen databases for novel scaffolds that fit the required features.

G A 1. Curate Dataset (Analogs with known activity) B 2. Calculate Descriptors (2D, 3D, physicochemical) A->B C 3. Split Data (Training and Test sets) B->C D 4. Feature Selection (Identify relevant descriptors) C->D E 5. Model Building (e.g., MLR, SVM, Random Forest) D->E F 6. Model Validation (Internal & External) E->F G 7. Predict Activity (Apply model to new compounds) F->G

Caption: The generalized workflow for building a QSAR model.

Due to the complexity and data requirements of these methods, a detailed protocol is beyond the scope of this guide. However, the conceptual workflow is critical. For our subject molecule, one would gather a dataset of known pyrazole-based COX-2 inhibitors, build a QSAR model, and then use that model to predict the specific inhibitory concentration (e.g., IC50) of this compound.

Synthesis and Final Bioactivity Hypothesis

By integrating the data from our multi-faceted workflow, we can construct a holistic bioactivity profile for this compound.

  • Predicted Therapeutic Area: The strong predictive signal towards COX-2 and p38 MAP kinase suggests a high potential for anti-inflammatory and analgesic activity . The weaker signals for MAO-B and cannabinoid receptors indicate possible secondary or off-target activities that may warrant further investigation.

  • Mechanism of Action: Molecular docking results predict that the compound can fit snugly within the active site of COX-2, with the carbohydrazide moiety forming critical hydrogen bonds with key residues like Arg120. This binding mode is consistent with known COX-2 inhibitors.

  • Drug-Likeness Profile: The compound exhibits an excellent drug-like profile. It adheres to Lipinski's Rule of Five, has a high probability of good oral absorption, and a low predicted risk for common toxicities. Its potential to cross the blood-brain barrier suggests it could be effective for neuro-inflammation, aligning with the predicted MAO-B activity.

Final Hypothesis: this compound is a promising lead candidate for development as an orally bioavailable anti-inflammatory agent. Its primary mechanism is likely the inhibition of the COX-2 enzyme. These in silico findings provide a strong rationale for synthesizing the compound and validating these predictions through in vitro enzymatic assays and subsequent cell-based models.

References

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Substituted Pyrazole-4-Carbohydrazides: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs. From the anti-inflammatory celecoxib to the anti-obesity rimonabant, the pyrazole scaffold has consistently demonstrated its therapeutic potential. This guide delves into a specific, yet profoundly important, class of pyrazole derivatives: substituted pyrazole-4-carbohydrazides. The introduction of the carbohydrazide moiety at the 4-position of the pyrazole ring imparts unique physicochemical properties, paving the way for a diverse spectrum of pharmacological activities. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

Synthetic Strategies for Substituted Pyrazole-4-Carbohydrazides: From Precursors to Final Compounds

The synthesis of substituted pyrazole-4-carbohydrazides is a multi-step process that hinges on the initial construction of the core pyrazole ring, followed by the elaboration of the carbohydrazide functional group. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole nucleus.

Synthesis of the Pyrazole Core: Key Methodologies

Two principal and highly versatile methods for the synthesis of the pyrazole ring are the Knorr pyrazole synthesis (cyclocondensation of 1,3-dicarbonyl compounds) and the Vilsmeier-Haack reaction of hydrazones.

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a classic and reliable method for constructing the pyrazole ring.[1][2][3][4] The regioselectivity of this reaction is a critical consideration, as asymmetrical 1,3-dicarbonyls can potentially yield two different regioisomers.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (1 equivalent) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The Vilsmeier-Haack reaction provides a direct route to 4-formylpyrazoles, which are immediate precursors to pyrazole-4-carbohydrazides.[5][6][7][8][9] This reaction involves the formylation of a hydrazone using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes [6][7]

  • Vilsmeier Reagent Preparation: In a fume hood, cool dry dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise with constant stirring.

  • Hydrazone Addition: To the prepared Vilsmeier reagent, add the appropriate hydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_knorr Knorr Pyrazole Synthesis cluster_vh Vilsmeier-Haack Reaction cluster_final Carbohydrazide Formation k1 1,3-Dicarbonyl Compound kp Substituted Pyrazole k1->kp k2 Substituted Hydrazine k2->kp ester Pyrazole-4-carboxylic acid ethyl ester kp->ester Carboxylation & Esterification vh1 Hydrazone vhp 4-Formylpyrazole vh1->vhp vh2 Vilsmeier Reagent (POCl3/DMF) vh2->vhp vhp->ester Oxidation & Esterification final_product Pyrazole-4-carbohydrazide ester->final_product hydrazine Hydrazine Hydrate hydrazine->final_product

Caption: Synthetic pathways to pyrazole-4-carbohydrazides.

Formation of the Carbohydrazide Moiety

Once the pyrazole-4-carboxylate ester is obtained, the final step is its conversion to the corresponding carbohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate.[10][11]

Experimental Protocol: Synthesis of Pyrazole-4-carbohydrazides from Esters [10]

  • Reactant Mixture: Dissolve the substituted ethyl pyrazole-4-carboxylate (1 equivalent) in ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reaction Conditions: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture. The product often crystallizes out and can be collected by filtration. If necessary, the solvent can be partially evaporated to induce crystallization. The collected solid is then washed with cold ethanol and dried.

Biological Activities of Substituted Pyrazole-4-Carbohydrazides: A Multifaceted Pharmacophore

Substituted pyrazole-4-carbohydrazides have emerged as a class of compounds with a broad spectrum of biological activities. Their therapeutic potential spans antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Substituted pyrazole-4-carbohydrazides have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound SeriesTest OrganismMIC (µg/mL)Reference
Pyrazole-based pyridine-4-carbohydrazidesMycobacterium tuberculosis H37Rv0.125 - 16[12][13]
Pyrazole-1-carbothiohydrazidesAspergillus niger2.9 - 7.8[14]
Pyrazole-1-carbothiohydrazidesGram-positive & Gram-negative bacteria62.5 - 125[14]
Thiophene-containing pyrazolesGram-positive & Gram-negative bacteria4[15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Pyrazole-4-carbohydrazide derivatives have shown promising cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the anticancer potency of a compound.

Compound SeriesCancer Cell LineIC50 (µM)Reference
Pyrazole carbohydrazidesMDA-MB-231 (Breast)5.90 - 6.36[16]
Pyrazole carbohydrazidesB16F10 (Skin)6.30 - 6.75[16]
Lonazolac pyrazole-chalcone analogsHeLa (Cervical)2.41[17]
Pyrazole derivativesCFPAC-1 (Pancreatic)61.7[18]
Furan-bearing carbohydrazidesA549 (Lung)Varies[19]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [20][21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, and many, like celecoxib, feature a pyrazole core. Substituted pyrazole-4-carbohydrazides have also been investigated for their anti-inflammatory properties.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats [22][23]

This is a widely used and well-validated model for screening acute anti-inflammatory activity.

  • Animal Grouping: Divide the rats into control and treatment groups.

  • Compound Administration: Administer the test compound or a standard drug (e.g., indomethacin) to the treatment groups, typically intraperitoneally or orally.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For substituted pyrazole-4-carbohydrazides, the nature and position of substituents on the pyrazole ring and modifications to the carbohydrazide moiety significantly influence their biological activity.

SAR_Diagram cluster_substituents Key Substitution Points Pyrazole Core Pyrazole Core R1 R1 at N1 Pyrazole Core->R1 Influences Lipophilicity & Target Interaction R3 R3 at C3 Pyrazole Core->R3 Modulates Electronic Properties & Steric Hindrance R5 R5 at C5 Pyrazole Core->R5 Critical for Specific Receptor Binding Carbohydrazide Moiety Carbohydrazide Moiety Pyrazole Core->Carbohydrazide Moiety Essential Pharmacophore Biological Activity Biological Activity R1->Biological Activity R3->Biological Activity R5->Biological Activity Carbohydrazide Moiety->Biological Activity

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Methodological & Application

synthesis protocol for 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are recognized as "privileged scaffolds" due to their prevalence in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The carbohydrazide moiety is also a key pharmacophore, known to be a crucial building block in various biologically active molecules.[3][4] This guide details a reliable two-step synthetic protocol, commencing with the construction of the core pyrazole ring system via a regioselective Knorr-type cyclocondensation, followed by the conversion of an intermediate ester to the final carbohydrazide product through hydrazinolysis. The rationale behind key experimental choices, detailed procedural steps, and methods for characterization are presented to ensure reproducibility and success for researchers in the field.

Introduction: The Significance of Pyrazole Carbohydrazides

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of modern pharmaceuticals.[5][6] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological profiles. When combined with a carbohydrazide functional group (-CONHNH₂), the resulting scaffold offers unique hydrogen bonding capabilities and serves as a versatile synthon for constructing more complex heterocyclic systems.[4] Derivatives of pyrazole-4-carbohydrazide have been investigated for a range of biological activities, including antiparasitic and antibacterial effects, underscoring the therapeutic potential of this molecular framework.[1][4]

The synthesis described herein provides a clear and logical pathway to this compound, a specific analogue with potential for further derivatization and biological screening. The protocol is designed to be accessible, employing common laboratory reagents and techniques.

Overall Synthetic Workflow

The synthesis of the target compound is achieved through a two-step sequence starting from readily available commercial materials. The workflow is designed for efficiency and regiochemical control, a critical aspect of pyrazole synthesis.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazinolysis A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylene)- 3-oxobutanoate (in situ) A->B Acetic Anhydride D Ethyl 1-ethyl-3-methyl- 1H-pyrazole-4-carboxylate B->D Cyclocondensation (Knorr Synthesis) C Ethylhydrazine C->D Cyclocondensation (Knorr Synthesis) E Ethyl 1-ethyl-3-methyl- 1H-pyrazole-4-carboxylate G 1-Ethyl-3-methyl-1H- pyrazole-4-carbohydrazide (Final Product) E->G Reflux in Ethanol F Hydrazine Hydrate F->G Reflux in Ethanol

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Pyrazole-4-Carbohydrazide from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of pyrazole-4-carbohydrazide, a crucial heterocyclic building block in medicinal chemistry and drug development. Starting from the readily available and economical reagent ethyl acetoacetate, the synthesis proceeds through three distinct stages: Vilsmeier-Haack formylation, Knorr pyrazole cyclization, and finally, hydrazinolysis. This guide is tailored for researchers, chemists, and drug development professionals, offering not just a set of instructions, but a detailed explanation of the chemical principles, mechanistic insights, and practical considerations that underpin each step.

Introduction and Strategic Overview

Pyrazole-4-carbohydrazide is a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structural motif is found in numerous drugs, owing to the pyrazole core's ability to engage in various biological interactions and the hydrazide moiety's utility as a versatile synthetic handle. The synthetic route detailed herein is a robust and scalable pathway that begins with ethyl acetoacetate, a commodity chemical.

The overall strategy involves a three-step sequence:

  • Formylation: Introduction of a formyl group (-CHO) at the C2 position of ethyl acetoacetate. This is achieved via the Vilsmeier-Haack reaction, which transforms the active methylene group into a 1,3-dicarbonyl system primed for cyclization.

  • Cyclization: Construction of the pyrazole ring by reacting the formylated intermediate with hydrazine. This classic cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, establishes the core heterocyclic structure.

  • Hydrazinolysis: Conversion of the ethyl ester functionality on the pyrazole ring into the target carbohydrazide group through reaction with hydrazine hydrate.

This document will dissect each of these transformations, providing detailed experimental protocols, mechanistic discussions, and expert insights into process optimization and troubleshooting.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Vilsmeier-Haack Reagent (POCl₃ + DMF) cluster_2 Step 2: Cyclization cluster_3 Step 3: Hydrazinolysis A Ethyl Acetoacetate B Ethyl 2-formyl-3-oxobutanoate A->B Vilsmeier-Haack Reaction C Ethyl 1H-pyrazole-4-carboxylate B->C Knorr Cyclization (Hydrazine) D Pyrazole-4-carbohydrazide C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Overall synthetic route from ethyl acetoacetate to pyrazole-4-carbohydrazide.

Step 1: Vilsmeier-Haack Formylation of Ethyl Acetoacetate

Principle & Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[1] In this first step, it is used to introduce a formyl group onto the active methylene carbon of ethyl acetoacetate. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][3]

  • Electrophilic Attack: Ethyl acetoacetate exists in equilibrium with its enol tautomer. The electron-rich enol attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis during aqueous work-up converts the resulting iminium intermediate into the final aldehyde product, ethyl 2-formyl-3-oxobutanoate.[4][5]

This transformation is critical as it installs the necessary 1,3-dicarbonyl functionality required for the subsequent pyrazole ring formation.[6]

Experimental Protocol

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Phosphorus Oxychloride (POCl₃)153.3346.0 g (27.8 mL)0.30Highly corrosive and moisture-sensitive.
N,N-Dimethylformamide (DMF)73.09150 mL-Anhydrous grade.
Ethyl Acetoacetate130.1413.0 g (12.7 mL)0.10Reagent grade.
Dichloromethane (DCM)84.93100 mL-Anhydrous grade.
Saturated Sodium Acetate Solution-~200 mL-For work-up.
Ice-As needed-For cooling bath.

Procedure:

  • Vilsmeier Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 150 mL of anhydrous DMF. Cool the flask to 0°C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (27.8 mL, 0.30 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions. The temperature of the reaction mixture should be maintained below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

  • Formylation: To this mixture, add a solution of ethyl acetoacetate (12.7 mL, 0.10 mol) in 50 mL of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture back to 0°C in an ice bath. Very slowly and carefully, add 200 g of crushed ice to the flask to quench the reaction and hydrolyze the intermediate. Safety: This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

  • Once the ice has melted, add a saturated solution of sodium acetate until the pH of the mixture is between 4 and 5.[3] This neutralizes the excess acid and facilitates product separation.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ethyl 2-formyl-3-oxobutanoate, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Step 2: Knorr Cyclization to Ethyl 1H-pyrazole-4-carboxylate

Principle & Mechanism

This step employs the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for creating pyrazole rings.[7][8] The reaction involves the condensation of a 1,3-dicarbonyl compound (the product from Step 1) with a hydrazine.[6][9] The mechanism proceeds via:

  • Initial attack of one nitrogen atom of hydrazine on one of the carbonyl groups to form a hydrazone intermediate.

  • Intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group.

  • Dehydration of the resulting cyclic intermediate to yield the stable, aromatic pyrazole ring.[8]

Given the asymmetry of hydrazine, this reaction robustly yields the desired pyrazole-4-carboxylate structure.

Experimental Protocol

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 2-formyl-3-oxobutanoate158.1515.8 g (crude from Step 1)~0.10
Hydrazine Monohydrate (N₂H₄·H₂O)50.065.0 g (4.9 mL)0.10Toxic and corrosive. Handle with care.
Ethanol (EtOH)46.07150 mL-Reagent grade.
Ice-As needed-For cooling bath.

Procedure:

  • Reaction Setup: Dissolve the crude ethyl 2-formyl-3-oxobutanoate (15.8 g, ~0.10 mol) in 150 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0°C using an ice bath.

  • Hydrazine Addition: Slowly add hydrazine monohydrate (4.9 mL, 0.10 mol) dropwise to the stirred solution.[10] Causality: A controlled addition at low temperature is necessary to manage the exothermicity of the initial condensation reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction's completion by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol by approximately two-thirds using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The product, ethyl 1H-pyrazole-4-carboxylate, should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.[10]

Step 3: Hydrazinolysis to Pyrazole-4-carbohydrazide

Principle & Mechanism

The final step is the conversion of the ethyl ester to the desired carbohydrazide. This is a nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated as the leaving group, forming the stable hydrazide product. While this is a standard transformation, some literature suggests that pyrazole esters can be resistant to hydrazinolysis, potentially requiring prolonged heating.[11][12] Therefore, careful monitoring is key.

Experimental Protocol

Table 3: Reagents and Materials for Step 3

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 1H-pyrazole-4-carboxylate140.1414.0 g0.10Product from Step 2.
Hydrazine Monohydrate (N₂H₄·H₂O)50.0615.0 g (14.6 mL)0.30Use in excess. Toxic and corrosive.
Ethanol (EtOH)46.07100 mL-Reagent grade.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend ethyl 1H-pyrazole-4-carboxylate (14.0 g, 0.10 mol) in 100 mL of ethanol. Add a magnetic stirrer.

  • Add hydrazine monohydrate (14.6 mL, 0.30 mol) to the suspension.[13] Causality: A molar excess of hydrazine is used to drive the reaction to completion.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The solid ester should dissolve as the reaction proceeds.

  • Maintain the reflux for 6-12 hours. The progress of the reaction should be monitored by TLC, checking for the disappearance of the starting ester.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, pyrazole-4-carbohydrazide, is often insoluble in cold ethanol and will precipitate out of the solution.

  • Cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Dry the product under vacuum to obtain pure pyrazole-4-carbohydrazide. No further purification is typically necessary if the starting ester was pure.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester vs. amide, N-H stretches of the hydrazide and pyrazole).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of the solid products.

Conclusion

This application note provides a reliable and detailed three-step synthesis for pyrazole-4-carbohydrazide from ethyl acetoacetate. By explaining the rationale behind key procedural choices and providing clear, step-by-step protocols, this guide equips researchers with the necessary information to successfully synthesize this valuable heterocyclic intermediate for applications in pharmaceutical research and development.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Slideshare. (2014). Vilsmeier haack rxn. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
  • ResearchGate. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2009). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

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The Versatile Scaffold: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its metabolic stability and versatile biological activities.[1] Since the synthesis of the first pyrazole-based drug, Antipyrine, in 1887, this moiety has been integral to the development of a wide spectrum of therapeutic agents, including anti-inflammatory, anticancer, antimicrobial, and analgesic drugs.[2] The carbohydrazide functional group, a potent hydrogen bonding moiety, when appended to the pyrazole ring, gives rise to pyrazole carbohydrazide derivatives. These derivatives serve as crucial building blocks in the synthesis of a variety of heterocyclic systems and have demonstrated a broad range of pharmacological activities, including antidepressant, anticonvulsant, anticancer, and antimicrobial effects.[2][3]

This guide provides an in-depth exploration of a specific, yet highly versatile, member of this class: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide . We will delve into its synthesis, and its application as a pivotal intermediate in the construction of more complex, biologically active molecules, with a particular focus on the development of kinase inhibitors.

Synthesis of this compound: A Step-by-Step Protocol

While a direct, one-pot synthesis for this compound is not extensively documented, a reliable and adaptable multi-step synthetic route can be designed based on established pyrazole chemistry.[4][5] The following protocol outlines a plausible and robust pathway starting from readily available materials.

Protocol 1: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate

This initial step involves the construction of the core pyrazole ring with the necessary substituents and an ester functionality at the 4-position, which will be later converted to the carbohydrazide.

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Ethylhydrazine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator

Procedure:

  • Formation of the Enol Ether Intermediate: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization with Ethylhydrazine: After cooling the reaction mixture to room temperature, carefully add ethanol to dissolve the residue. To this solution, add ethylhydrazine (1.1 eq) dropwise while stirring. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting crude oil, add water and extract with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate. Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Conversion to this compound

This protocol details the conversion of the synthesized ester to the target carbohydrazide via hydrazinolysis.[5][6]

Materials:

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (from Protocol 1)

  • Hydrazine hydrate (85-99%)

  • Ethanol

  • Standard laboratory glassware, reflux condenser, and filtration apparatus

Procedure:

  • Hydrazinolysis: Dissolve the ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask. Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC until the starting ester spot disappears.

  • Isolation of the Product: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. If not, the volume of the solvent can be reduced in vacuo to induce precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Protocol 1: Ester Synthesis cluster_1 Protocol 2: Carbohydrazide Formation A Ethyl Acetoacetate + Triethyl Orthoformate B Enol Ether Intermediate A->B Reflux in Acetic Anhydride D Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate B->D + Ethylhydrazine, Reflux in Ethanol C Ethylhydrazine C->D E Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate G This compound E->G Reflux in Ethanol F Hydrazine Hydrate F->G

Caption: Synthetic route to this compound.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a versatile building block for the synthesis of various five- and six-membered heterocyclic compounds with potential pharmacological activities. The carbohydrazide moiety provides a reactive handle for cyclization reactions.

Application 1: Synthesis of Pyrazolyl-Pyrazoles

The reaction of carbohydrazides with 1,3-dicarbonyl compounds is a classical method for the synthesis of pyrazoles. This approach allows for the construction of hybrid molecules containing two pyrazole rings, which can exhibit enhanced biological activity.

Protocol 3: Synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-ylcarbonyl)-3,5-dimethyl-1H-pyrazole

Materials:

  • This compound

  • Acetylacetone (a 1,3-diketone)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Cyclization: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Application 2: Synthesis of Pyrazolyl-Thiadiazoles via Thiosemicarbazide Intermediates

Carbohydrazides react with isothiocyanates to form thiosemicarbazides, which are key intermediates for the synthesis of various sulfur-containing heterocycles, such as 1,3,4-thiadiazoles.[7][8] These ring systems are known to possess a wide range of biological activities.

Protocol 4: Synthesis of 4-Aryl-1-(1-ethyl-3-methyl-1H-pyrazole-4-carbonyl)thiosemicarbazides

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask. Add the aryl isothiocyanate (1.0 eq) dropwise to the stirring solution at room temperature.

  • Precipitation: The thiosemicarbazide product often precipitates from the reaction mixture upon stirring for a few hours at room temperature or with gentle heating.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry.

Protocol 5: Cyclization to 2-(Arylamino)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoles

Materials:

  • 4-Aryl-1-(1-ethyl-3-methyl-1H-pyrazole-4-carbonyl)thiosemicarbazide (from Protocol 4)

  • Concentrated sulfuric acid or polyphosphoric acid

  • Standard laboratory glassware

Procedure:

  • Cyclization: Add the thiosemicarbazide (1.0 eq) to an excess of cold, concentrated sulfuric acid with stirring. The reaction is typically kept at a low temperature (0-5 °C) initially and then allowed to stir at room temperature for several hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water until neutral, and then dried.

  • Purification: The crude thiadiazole can be purified by recrystallization.

Diagram 2: Application of this compound in Heterocycle Synthesis

G cluster_0 Application 1: Pyrazolyl-Pyrazole Synthesis cluster_1 Application 2: Pyrazolyl-Thiadiazole Synthesis A This compound C 1-(1-Ethyl-3-methyl-1H-pyrazol-4-ylcarbonyl)-3,5-dimethyl-1H-pyrazole A->C + Acetylacetone, Reflux in Ethanol/AcOH E Thiosemicarbazide Intermediate A->E + Aryl Isothiocyanate in Ethanol B Acetylacetone B->C D Aryl Isothiocyanate D->E F 2-(Arylamino)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole E->F Cyclization (H₂SO₄)

Caption: Synthetic utility of the target carbohydrazide.

A Privileged Scaffold for Kinase Inhibitors: Targeting Aurora Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is a well-established "hinge-binder" in the ATP-binding pocket of many kinases.[9] Several approved kinase inhibitors feature a pyrazole core.[10] Derivatives of this compound can be elaborated into potent kinase inhibitors. As an example, we will focus on the Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer therapy.[1][11]

The general strategy involves the modification of the carbohydrazide moiety to introduce functionalities that can interact with key residues in the kinase active site. For instance, the carbohydrazide can be converted to a urea or an amide, which can then be further functionalized.

Hypothetical Application in Aurora Kinase Inhibitor Design

A plausible drug design strategy would involve coupling the this compound with a suitable aromatic or heteroaromatic carboxylic acid. This would generate a hydrazide derivative that could be further modified. The pyrazole core would be expected to anchor the molecule in the hinge region of the kinase, while the appended aromatic group could be designed to occupy the hydrophobic pocket, thus conferring potency and selectivity.

Compound Scaffold Target Kinase Reported IC50 (nM) Reference
Pyrazol-4-yl Urea (AT9283)Aurora A / Aurora B~3[1]
Pyrazolyl BenzimidazoleAurora A / Aurora B-[12]
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneAurora A110[11]

Table 1: Examples of Pyrazole-Based Aurora Kinase Inhibitors

Diagram 3: Simplified Signaling Pathway of Aurora Kinase Inhibition

G A Growth Factors B Receptor Tyrosine Kinases A->B C Signaling Cascade B->C D Aurora Kinases (A, B, C) C->D E Mitotic Progression D->E G Apoptosis D->G Inhibition leads to mitotic arrest and... F Cell Proliferation E->F H Pyrazole-based Inhibitor (derived from this compound) H->D Inhibits

Caption: Inhibition of Aurora kinases disrupts mitosis, leading to apoptosis.

Conclusion

This compound, while a specific molecule, represents a microcosm of the power and versatility of the pyrazole carbohydrazide scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the carbohydrazide group make it an invaluable tool for the construction of diverse and complex heterocyclic systems. As demonstrated, its potential as a core for the development of targeted therapies, such as kinase inhibitors, underscores its importance for researchers, scientists, and drug development professionals. The protocols and applications outlined in this guide are intended to serve as a practical resource and a source of inspiration for the continued exploration of this promising chemical entity.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Drysdale, M. J. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity. Journal of medicinal chemistry, 52(2), 379-388.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). Retrieved from [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). Retrieved from [Link]

  • Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals, 5(3), 317-324.
  • Synthesis a Series of 2-Pyrazolideno-1,3,4-Thiadiazoline Compounds Derived from Thiocarbohydrazide. (n.d.). Retrieved from [Link]

  • Thiocarbohydrazides: Synthesis and Reactions. (n.d.). Retrieved from [Link]

  • Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. (n.d.). Retrieved from [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide. (n.d.). Retrieved from [Link]

  • Synthesis of Some Novel Thiadiazoles and Thiazoles Linked to Pyrazole Ring. (n.d.). Retrieved from [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). Retrieved from [Link]

  • New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved from [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. (n.d.). Retrieved from [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Retrieved from [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). Retrieved from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide as a pivotal intermediate in the synthesis of modern agrochemicals. The pyrazole scaffold is a well-established pharmacophore in crop protection, and the carbohydrazide functional group offers a versatile handle for the construction of a diverse range of bioactive molecules, particularly fungicides and herbicides.[1] This document details the synthetic pathways to this compound, provides step-by-step protocols for its use in the synthesis of pyrazole carboxamide fungicides, and discusses the mechanistic basis for the biological activity of these derivatives. The protocols are designed for researchers, scientists, and professionals in the field of agrochemical development and are grounded in established chemical principles and supported by literature precedents.

Introduction: The Significance of Pyrazole-Based Agrochemicals

The pyrazole ring system is a cornerstone of modern agrochemical design, featuring prominently in a variety of commercialized fungicides, herbicides, and insecticides.[1] This five-membered heterocyclic ring, with its unique electronic and structural properties, serves as a robust scaffold for the development of compounds with high biological efficacy and target specificity. When functionalized with a carbohydrazide group at the 4-position, the resulting intermediate, such as this compound, becomes a highly valuable building block for the synthesis of a new generation of crop protection agents.

The carbohydrazide moiety (–CONHNH₂) is particularly advantageous as it can readily react with a variety of electrophiles to form stable amide, hydrazone, and other linkages. This versatility allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and physicochemical properties. A significant class of fungicides derived from pyrazole carbohydrazides are the succinate dehydrogenase inhibitors (SDHIs), which have become one of the fastest-growing categories in the fungicide market for their broad-spectrum activity and novel mode of action.[2][3]

This application note will focus on the practical synthesis and utilization of this compound in the context of developing potent fungicidal agents.

Synthetic Pathways and Protocols

The synthesis of agrochemicals using this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction of the carbohydrazide functionality, and finally, the coupling with a desired moiety to yield the active ingredient.

Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate

The precursor to the target carbohydrazide is the corresponding ethyl ester. A common and efficient method for the synthesis of such pyrazole-4-carboxylates is the condensation of a β-ketoester with a hydrazine derivative.[4]

Protocol 1: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Ethylhydrazine oxalate

  • Ethanol

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.1 eq) at room temperature.

  • Slowly add triethylamine (2.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

Causality of Experimental Choices:

  • Ethylhydrazine oxalate: A stable and easy-to-handle source of ethylhydrazine.

  • Triethylamine: Acts as a base to neutralize the oxalic acid and facilitate the condensation reaction.

  • Refluxing in ethanol: Provides the necessary thermal energy to drive the cyclization reaction to completion.

  • Aqueous workup: Removes the triethylamine salts and other water-soluble impurities.

  • Column chromatography: Ensures the purification of the final product to a high degree, which is crucial for the subsequent reaction step.

Synthesis of this compound

The conversion of the ethyl ester to the carbohydrazide is typically achieved by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is generally high-yielding and straightforward.[5][6]

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (80% in water)

  • Ethanol

Procedure:

  • Dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting material and hydrazine hydrate.

  • Dry the product under vacuum to yield pure this compound as a white solid.

Causality of Experimental Choices:

  • Excess hydrazine hydrate: Used to drive the reaction to completion.

  • Refluxing in ethanol: Provides the necessary energy for the reaction and is a good solvent for both the starting material and the reagent.

  • Cooling and precipitation: A simple and effective method for isolating the solid product.

  • Washing with cold ethanol: Removes impurities without significantly dissolving the desired product.

Application in the Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)

This compound is an excellent precursor for the synthesis of pyrazole carboxamide fungicides. These fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production.[2][3]

The synthesis involves the acylation of the carbohydrazide with a suitable carboxylic acid chloride or the coupling with a carboxylic acid using a peptide coupling reagent.

Protocol 3: Synthesis of a Representative N'-acyl-1-ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Materials:

  • This compound

  • Aryl or alkyl carboxylic acid

  • Thionyl chloride or a peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane or dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (using thionyl chloride):

  • In a flame-dried flask under an inert atmosphere, suspend the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.2 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the acid is converted to the acid chloride (can be monitored by IR spectroscopy).

  • In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base (1.5 eq) in anhydrous dichloromethane.

  • Cool this solution to 0 °C and slowly add the freshly prepared acid chloride solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Causality of Experimental Choices:

  • Thionyl chloride: A common and effective reagent for converting carboxylic acids to acid chlorides, which are more reactive towards acylation.

  • Inert atmosphere: Prevents the reaction of thionyl chloride and the acid chloride with atmospheric moisture.

  • Non-nucleophilic base: Scavenges the HCl produced during the reaction without competing with the nucleophilic carbohydrazide.

  • Low temperature addition: Controls the exothermicity of the acylation reaction.

Visualization of Synthetic Workflow

Agrochemical_Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Synthesis of Intermediate cluster_2 Synthesis of Active Ingredient Beta-Ketoester Beta-Ketoester Pyrazole_Ester Ethyl 1-Ethyl-3-methyl-1H- pyrazole-4-carboxylate Beta-Ketoester->Pyrazole_Ester Condensation Ethylhydrazine Ethylhydrazine Ethylhydrazine->Pyrazole_Ester Carbohydrazide 1-Ethyl-3-methyl-1H- pyrazole-4-carbohydrazide Pyrazole_Ester->Carbohydrazide Hydrazinolysis Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Carbohydrazide Active_Ingredient Pyrazole Carboxamide Fungicide (SDHI) Carbohydrazide->Active_Ingredient Carboxylic_Acid Aryl/Alkyl Carboxylic Acid Carboxylic_Acid->Active_Ingredient Acylation/ Coupling SDHI_Mechanism Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain SDH->ETC Electron Transfer Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide Pyrazole_Carboxamide->SDH Inhibition ATP_Production ATP Production (Energy) ETC->ATP_Production

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain leads to a cessation of ATP synthesis, depriving the fungal cells of their primary energy source and ultimately leading to cell death. The specific substituents on the pyrazole carboxamide molecule play a crucial role in determining its binding affinity to the SDH enzyme and, consequently, its fungicidal potency and spectrum of activity.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of novel agrochemicals. Its straightforward preparation and the reactivity of the carbohydrazide moiety allow for the creation of a wide array of derivatives, particularly potent pyrazole carboxamide fungicides that act as succinate dehydrogenase inhibitors. The protocols and information presented in this application note provide a solid foundation for researchers and scientists working on the development of the next generation of crop protection solutions. Further exploration of the derivatization of this key intermediate holds significant promise for the discovery of new and effective agrochemicals.

References

  • Kumar, P. B. R., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 4(2), 400-404.
  • Li, Q., et al. (2015). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • Chen, J., et al. (2010). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o259.
  • Saeed, A., et al. (2016). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[5][6][7]riazin-7(6H)-ones and Derivatives. Molecules, 21(11), 1530.

  • Wang, B., et al. (2019). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 24(18), 3330.
  • Gatta, F., et al. (1993). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco, 48(7), 933-945.
  • Request PDF. (n.d.). SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2016).
  • Zhang, J., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9577-9588.
  • Kocyigit-Kaymakcioglu, B., et al. (2018). Synthesis and structure-activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety. Pest Management Science, 74(2), 413-421.
  • Request PDF. (n.d.). Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. Pest Management Science, 79(5), 2005-2015.
  • Li, M., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Pest Management Science, 78(10), 4341-4349.
  • Zhang, J., et al. (2020). Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment. Journal of Agricultural and Food Chemistry, 68(51), 15236-15247.
  • Request PDF. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved January 20, 2026, from [Link]

  • Huang, Y. H., et al. (2024). bioRxiv.
  • Chen, Y., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 285.
  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Liu, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6268.
  • Li, H., et al. (2023). Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. New Journal of Chemistry, 47(26), 12229-12237.
  • Wang, Y., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Journal of Chemistry, 2021, 1-11.
  • Request PDF. (n.d.). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved January 20, 2026, from [Link]

  • Liu, X., et al. (2021). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 26(23), 7175.
  • Arkivoc. (2017). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols for the Selective N-Alkylation of Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazole Carbohydrazides in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The strategic N-alkylation of the pyrazole nucleus is a pivotal synthetic maneuver employed to modulate the physicochemical and pharmacological profiles of these molecules.[1] This guide focuses on the N-alkylation of pyrazole carbohydrazides, a class of compounds that merges the versatile pyrazole scaffold with the synthetically useful carbohydrazide moiety. The carbohydrazide group not only serves as a handle for further derivatization but also contributes to the molecule's potential biological activity.

However, the presence of multiple nucleophilic nitrogen atoms—two within the pyrazole ring and two in the carbohydrazide group—presents a significant challenge in achieving selective N-alkylation on the pyrazole ring. This document provides a comprehensive experimental procedure for the regioselective N1-alkylation of pyrazole carbohydrazides, addressing the inherent synthetic challenges and offering a robust protocol for researchers in organic synthesis and drug discovery.

The Chemical Rationale: Achieving Regioselectivity

The N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of regioisomers.[2] The control of this regioselectivity is a critical aspect of the synthetic strategy. In the case of pyrazole carbohydrazides, the situation is further complicated by the presence of the exocyclic carbohydrazide nitrogens.

The protocol outlined herein leverages the differential acidity of the nitrogen protons. The pyrazole ring N-H proton is generally more acidic than the protons on the carbohydrazide moiety. Consequently, the use of a strong, non-nucleophilic base, such as sodium hydride (NaH), allows for the selective deprotonation of the pyrazole nitrogen, generating a pyrazolate anion. This anion is a potent nucleophile that will preferentially attack the alkylating agent, leading to the desired N1-alkylated product. The lower temperature at the initial deprotonation step is crucial to control the reaction and prevent potential side reactions.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow for the selective N1-alkylation of a pyrazole carbohydrazide.

G start Pyrazole Carbohydrazide deprotonation Deprotonation with NaH in Anhydrous DMF at 0 °C start->deprotonation alkylation Addition of Alkyl Halide (R-X) deprotonation->alkylation reaction Reaction at Room Temperature alkylation->reaction quench Quenching with Saturated aq. NH4Cl reaction->quench extraction Workup and Extraction quench->extraction purification Purification by Column Chromatography extraction->purification product N1-Alkylated Pyrazole Carbohydrazide purification->product

Caption: Workflow for the N1-alkylation of pyrazole carbohydrazides.

Detailed Experimental Protocol

This protocol provides a general procedure for the selective N1-alkylation of a pyrazole carbohydrazide using an alkyl halide and sodium hydride.

4.1. Materials and Equipment

  • Reagents:

    • Pyrazole carbohydrazide (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Inert atmosphere setup (Nitrogen or Argon)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

    • Glassware for extraction and filtration

4.2. Reaction Setup and Procedure

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Carefully add anhydrous DMF to the flask. The amount of DMF should be sufficient to create a stirrable suspension (typically 5-10 mL per mmol of the pyrazole carbohydrazide).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the pyrazole carbohydrazide (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for approximately 30 minutes. During this time, the evolution of hydrogen gas should be observed as the pyrazole nitrogen is deprotonated.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition of the alkylating agent, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion of the reaction (as indicated by TLC), carefully cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Exercise caution as quenching of excess NaH can be exothermic and produce hydrogen gas.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated pyrazole carbohydrazide.

Characterization and Validation

The structure and purity of the synthesized N-alkylated pyrazole carbohydrazide should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR Disappearance of the pyrazole N-H proton signal. Appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts of the pyrazole ring protons will also be affected by the N-alkylation.
¹³C NMR Appearance of new carbon signals corresponding to the alkyl group. Shifts in the signals of the pyrazole ring carbons.
Mass Spec. The molecular ion peak should correspond to the molecular weight of the N-alkylated product.
IR Spec. The N-H stretching vibration of the pyrazole ring should be absent. The characteristic C=O and N-H stretches of the carbohydrazide moiety should be present.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no product formation Incomplete deprotonation. Inactive alkylating agent.Ensure NaH is fresh and properly handled. Use freshly distilled/anhydrous DMF. Check the purity of the alkylating agent.
Formation of multiple products Alkylation on the carbohydrazide nitrogens.Ensure the reaction is carried out at low temperature during deprotonation and initial alkylation. Consider using a bulkier base or protecting the carbohydrazide if selectivity remains an issue.
Starting material remains Insufficient amount of base or alkylating agent. Short reaction time.Use the recommended stoichiometric ratios. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.

Mechanistic Overview

The following diagram illustrates the general mechanism of the N-alkylation reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Pyrazole-CONHNH2 Pyrazole-CONHNH2 Pyrazolate [Pyrazole-CONHNH2]⁻ Na⁺ Pyrazole-CONHNH2->Pyrazolate + NaH NaH NaH H2 H₂ (gas) Pyrazolate_2 [Pyrazole-CONHNH2]⁻ N-Alkyl-Product N-Alkyl-Pyrazole-CONHNH2 Pyrazolate_2->N-Alkyl-Product + R-X R-X R-X X- X⁻

Caption: Mechanism of N-alkylation of pyrazole carbohydrazide.

Conclusion

The selective N-alkylation of pyrazole carbohydrazides is a valuable transformation in medicinal chemistry for the generation of diverse molecular entities with potential therapeutic applications. The protocol detailed in this guide, which employs a strong base to achieve regioselective alkylation on the pyrazole ring, provides a reliable and reproducible method for researchers. Careful control of reaction conditions and thorough characterization of the final products are paramount to ensure the desired outcome. This methodology opens avenues for the synthesis of novel libraries of N-alkylated pyrazole carbohydrazides for further biological evaluation.

References

  • Sharath V., Kumar H.V., Naik N. Synthesis of novel indole based scaffolds holding pyrazole ring as anti-inflammatory and antioxidant agents. J. Pharm. Res. 2013;6:785–790.
  • Edilova, Y. O., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. 2025. Available at: [Link]

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Application Notes & Protocols: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and application of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide, a key heterocyclic building block. These notes are intended to provide both the foundational chemical principles and detailed, actionable protocols for the use of this reagent in the synthesis of complex molecular architectures, particularly those with potential therapeutic applications.

Introduction: The Strategic Value of the Pyrazole-4-Carbohydrazide Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2] The carbohydrazide functional group (-CONHNH₂) at the 4-position of the pyrazole ring introduces a versatile reactive handle. This nucleophilic moiety serves as a gateway for the construction of a diverse array of more complex heterocyclic systems through reactions such as Schiff base formation and cyclocondensation.

This compound, in particular, offers a desirable combination of a stable, substituted pyrazole core with a reactive hydrazide group, making it an ideal starting material for library synthesis in drug discovery programs. The ethyl and methyl substituents on the pyrazole ring can influence the lipophilicity and metabolic stability of the final compounds, providing a degree of tunability in pharmacokinetic profiles.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process, beginning with the construction of the pyrazole ring via a Knorr-type condensation, followed by the conversion of an ester intermediate to the desired carbohydrazide.

Synthesis Pathway Overview

The overall synthetic strategy is outlined below. The first step involves the cyclocondensation of a β-ketoester with ethylhydrazine to form the pyrazole core. The resulting ethyl ester is then subjected to hydrazinolysis to yield the final product.

Synthesis_Pathway Ethyl_2-(ethoxymethylene)-3-oxobutanoate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Intermediate_Ester Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate Ethyl_2-(ethoxymethylene)-3-oxobutanoate->Intermediate_Ester Step 1: Cyclocondensation Ethylhydrazine Ethylhydrazine Ethylhydrazine->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Step 2: Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (Intermediate)

This protocol is based on the well-established Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3]

  • Materials:

    • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

    • Ethylhydrazine oxalate

    • Sodium ethoxide

    • Ethanol (absolute)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

    • To this solution, add ethylhydrazine oxalate (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2.2.2: Synthesis of this compound

This step involves the nucleophilic acyl substitution of the ethyl ester with hydrazine.[4]

  • Materials:

    • Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

    • Hydrazine hydrate (80-95%)

    • Ethanol (95%)

  • Procedure:

    • Dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

    • Reflux the reaction mixture for 8-12 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC until the starting ester is consumed.[5]

    • Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate further precipitation.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

    • Dry the product under vacuum to yield this compound as a crystalline solid.

Applications in the Synthesis of Complex Molecules

The carbohydrazide moiety is a versatile functional group that can participate in a variety of chemical transformations to generate a diverse range of heterocyclic compounds.

Synthesis of Schiff Bases (Hydrazones)

The condensation of this compound with various aldehydes and ketones is a straightforward method to produce a library of Schiff bases.[6] These compounds are of significant interest due to their wide range of biological activities.[2]

Protocol 3.1.1: General Procedure for Schiff Base Synthesis

  • Materials:

    • This compound

    • Substituted aldehyde or ketone (1.0 equivalent)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add the corresponding aldehyde or ketone (1.0 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired Schiff base. Recrystallization from a suitable solvent can be performed for further purification.[7]

Schiff_Base_Formation Carbohydrazide This compound Schiff_Base Schiff Base (Hydrazone) Carbohydrazide->Schiff_Base Condensation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Schiff_Base

Caption: General scheme for Schiff base synthesis.

Table 1: Examples of Bioactive Schiff Bases Derived from Pyrazole-4-carbohydrazides

Schiff Base DerivativeBiological ActivityReference
Pyrazole-based Schiff basesAnti-diabetic, Anti-Alzheimer's, Anti-inflammatory, Cytotoxic[2]
Pyrazole-linked Schiff basesPotential Therapeutics[7]
Pyrazole Schiff basesAntimicrobial[8]
Synthesis of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.[9][10]

Protocol 3.2.1: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol involves the cyclocondensation of the carbohydrazide with β-dicarbonyl compounds.[11]

  • Materials:

    • This compound

    • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

    • Glacial acetic acid or another suitable solvent/catalyst system

  • Procedure:

    • A mixture of this compound (1.0 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in glacial acetic acid is heated to reflux for 6-8 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from an appropriate solvent.

Fused_Ring_Synthesis Carbohydrazide This compound Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Carbohydrazide->Pyrazolopyrimidine Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazolopyrimidine

Caption: Synthesis of fused pyrazolopyrimidine systems.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex molecules. Its straightforward synthesis and the reactivity of the carbohydrazide moiety allow for the facile generation of diverse chemical libraries. The resulting Schiff bases and fused heterocyclic systems have shown significant promise in various therapeutic areas, making this starting material a key component in modern drug discovery and development. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this important heterocyclic intermediate.

References

  • Hassan, A. S., et al. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry, 57(2), 896-907. Available from: [Link]

  • Faria, J. V., et al. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1155–1196. Available from: [Link]

  • da Silva, M. J. V., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1-43. Available from: [Link]

  • Patel, K. D., et al. (2013). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research, 5(11), 541-549.
  • Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. (2021). Molecules, 26(11), 3373. Available from: [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Kumar, D., et al. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 11(58), 36949-36964. Available from: [Link]

  • Shcherbakov, S. V., et al. (2022). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 27(22), 7935. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(5), 1083. Available from: [Link]

  • Condensation of the carbohydrazide derivative (3) with dicarbonyl... (n.d.). ResearchGate. Available from: [Link]

  • Abdeen, S., & Abdel-Wahab, B. F. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2094-2101.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(8), 9599–9613. Available from: [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 178, 108-121. Available from: [Link]

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 90-111.
  • Iglesias, A. L., et al. (2017). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Revista de la Sociedad Química de México, 61(3), 224-233. Available from: [Link]

  • Shaikh, I. R., et al. (2021). Micelle promoted synthesis of schiff base ligands derived from 4-methyl- 1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio b. Chemical Review and Letters, 4(1), 1-6.
  • BU CyberSec Lab. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Available from: [Link]

  • Gürsoy, A., & Karali, N. (2003). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Farmaco, 58(5), 431-437. Available from: [Link]

  • Gaponov, A. A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1298. Available from: [Link]

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Application Notes and Protocols for Bioactivity Screening of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Screening 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

The compound this compound belongs to a chemical class—pyrazole carbohydrazide derivatives—that is of significant interest in medicinal chemistry. The pyrazole nucleus is a privileged scaffold found in numerous clinically approved drugs, including the anti-inflammatory agent celecoxib and the analgesic dipyrone.[1][2][3] The addition of a carbohydrazide moiety often enhances the biological activity spectrum, with derivatives exhibiting a wide range of pharmacological effects.[4][5]

Extensive literature reviews indicate that pyrazole-4-carbohydrazide derivatives, in particular, have demonstrated promising antinociceptive, antibacterial, antiparasitic, and anticonvulsant activities.[4][6] Furthermore, the broader class of pyrazole derivatives is well-documented for potent anticancer, antimicrobial, and anti-inflammatory properties.[2][7][8] Given this compelling evidence, a systematic, multi-tiered bioactivity screening of this compound is warranted to elucidate its therapeutic potential.

This guide provides a structured screening cascade, beginning with broad phenotypic assays to identify primary biological effects and progressing toward more specific mechanistic investigations. The protocols are designed to be robust and self-validating, providing researchers with a clear path from initial hit identification to lead characterization.

Screening Cascade Overview

The initial evaluation of a novel compound follows a logical progression from broad-based screening to more focused, mechanism-of-action studies.[9][10] This approach efficiently allocates resources by first identifying if the compound has any biological effect at a cellular level before investing in more complex and targeted assays.

G cluster_1 Phase 2: Hit Confirmation & Mechanistic Triage A Antiproliferative Assay (Cancer Cell Panel) D Apoptosis & Cell Cycle Analysis (If active in Phase 1A) A->D Hit E Enzyme Inhibition Assays (e.g., Kinase, COX) (If active in Phase 1A/1C) A->E Hit B Antimicrobial Assay (Bacteria & Fungi Panel) C Anti-inflammatory Assay (in vitro NO Production) C->E Hit G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway Activation TLR4->NFkB Activates iNOS iNOS Gene Transcription NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Compound Test Compound Compound->NFkB Potential Inhibition

Caption: Simplified pathway of LPS-induced NO production in macrophages.

Protocol: Griess Assay for Nitric Oxide Inhibition

A. Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound and Dexamethasone (positive control)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

B. Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound or Dexamethasone. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cytotoxicity Check: It is crucial to run a parallel assay (e.g., MTT or SRB) on the same cells to ensure that the observed reduction in NO is not due to compound-induced cell death.

Expected Data Presentation
CompoundIC₅₀ (µM) for NO InhibitionCytotoxicity IC₅₀ (µM)
This compoundReport ValueReport Value
Dexamethasone (Positive Control)0.01 - 0.1> 100

Mechanistic Triage: Enzyme Inhibition Assays

Scientific Rationale: If the primary screens yield a "hit" (i.e., significant activity), the next logical step is to investigate the potential mechanism of action. Based on the vast literature for pyrazole derivatives, two highly relevant enzyme families are cyclooxygenases (for anti-inflammatory hits) and protein kinases (for anticancer hits). [3][11]

Protocol Example: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This is a representative protocol for a commercially available colorimetric COX inhibitor screening assay kit.

A. Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase reaction generates Prostaglandin G₂ (PGG₂) which is then reduced, leading to the oxidation of a chromogen that can be measured by absorbance. An inhibitor will prevent this color change.

B. Abbreviated Methodology:

  • Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions (e.g., assay buffer, heme, arachidonic acid substrate, colorimetric substrate).

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to respective wells in a 96-well plate.

  • Inhibitor Incubation: Add various concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Readout: After a set incubation period, measure the absorbance at the specified wavelength (e.g., 590 nm).

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Expected Data Presentation
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundReport ValueReport ValueCalculate Value
Celecoxib (Control)> 100.05 - 0.2> 50

Conclusion and Forward Path

This structured guide provides a robust framework for the initial bioactivity screening of this compound. The results from this three-tiered cascade—antiproliferative, antimicrobial, and anti-inflammatory screening—will provide a comprehensive preliminary profile of the compound's biological effects. Positive "hits" in any of these primary assays, especially when coupled with low general cytotoxicity, would strongly justify advancing the compound to more detailed mechanistic studies, secondary assays (e.g., cell cycle analysis, apoptosis assays), and eventually, in vivo models.

References

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developing derivatives of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, derivatization, and application of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide for drug discovery and development.

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[2][3] Many successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, are built around a pyrazole core, underscoring its therapeutic versatility.[2][4]

The carbohydrazide functional group (–CONHNH₂) is another critical pharmacophore, serving as a versatile synthetic intermediate for constructing more complex heterocyclic systems like Schiff bases, oxadiazoles, and triazoles.[5][6] Hydrazide-hydrazone derivatives, in particular, are known to possess significant biological potential, including anti-inflammatory and antimicrobial activities.[7]

This guide focuses on this compound, a scaffold that strategically combines the robust pyrazole core with the reactive carbohydrazide moiety. By developing derivatives from this parent molecule, researchers can systematically explore structure-activity relationships (SAR) and generate novel candidates for various therapeutic targets. The protocols outlined herein provide a comprehensive framework for the synthesis of the core scaffold and its subsequent derivatization into promising compound libraries.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target carbohydrazide is a multi-step process that begins with the construction of the pyrazole ring, a classic example of Knorr pyrazole synthesis, followed by the conversion of an ester intermediate to the final hydrazide.[8][9]

Causality and Experimental Rationale

The synthetic pathway is designed for efficiency and high regioselectivity. The initial cyclocondensation reaction between ethyl 2-(ethoxymethylene)-3-oxobutanoate and ethylhydrazine establishes the core 1-ethyl-3-methylpyrazole ring. The ethoxymethylene group acts as a masked aldehyde, facilitating cyclization with the substituted hydrazine. The subsequent reaction with hydrazine hydrate is a standard and highly effective method for converting an ethyl ester into a carbohydrazide, driven by the high nucleophilicity of hydrazine.[6][10]

Visualizing the Synthesis Pathway

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrazinolysis A Ethyl 2-(ethoxymethylene)-3-oxobutanoate C Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Ethylhydrazine B->C E This compound (Core Scaffold) C->E Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Synthetic route to the core scaffold.

Protocol 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in absolute ethanol (10 volumes).

  • Addition of Hydrazine: To the stirred solution, add ethylhydrazine oxalate (1.05 eq) followed by triethylamine (2.2 eq) to liberate the free base in situ. An alternative is to use a solution of ethylhydrazine.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude product. Purify by silica gel column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in absolute ethanol (10 volumes).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (5.0 eq, 80% solution) to the solution.[10]

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The formation of a precipitate may be observed.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The product, this compound, will often precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure product.

StepKey ReagentsMolar Eq.Expected YieldPhysical State
1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Ethylhydrazine1.0, 1.0575-85%Oily Liquid
2 Pyrazole-4-carboxylate, Hydrazine Hydrate1.0, 5.080-95%White Solid

Part 2: Derivatization Strategies and Protocols

The carbohydrazide moiety is a versatile handle for a wide range of chemical transformations. The most common and effective strategy for generating a diverse library of compounds is the formation of Schiff bases (hydrazones) through condensation with various aldehydes.

Strategy 1: Synthesis of Schiff Base Derivatives (N'-Arylmethylenehydrazides)

The reaction between the terminal -NH₂ group of the carbohydrazide and an aldehyde forms a C=N double bond, yielding a Schiff base.[11] This reaction is robust, generally high-yielding, and allows for the introduction of a vast array of aromatic and heterocyclic substituents, which is ideal for SAR studies. The electronic properties of the substituent on the aldehyde (electron-donating vs. electron-withdrawing) can significantly influence the biological activity of the final compound.[11][12]

Visualizing the Derivatization Workflow

G Core 1-Ethyl-3-methyl-1H-pyrazole- 4-carbohydrazide Product Schiff Base Derivative (Pyrazole-Hydrazone) Core->Product Ethanol, Acetic Acid (cat.) Reflux Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Product

Caption: General workflow for Schiff base synthesis.

Protocol 3: General Procedure for Schiff Base Synthesis
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15 mL).

  • Addition of Reagents: Add the desired substituted aromatic or heterocyclic aldehyde (1.0 eq) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[6]

  • Reflux: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the hot solution.

  • Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base derivative in a vacuum oven. Further recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed if necessary.

Representative AldehydeSubstituent (R)Expected YieldPotential Activity
BenzaldehydePhenyl>90%General Screening
4-Chlorobenzaldehyde4-Chlorophenyl>90%Antimicrobial[11][12]
4-Hydroxybenzaldehyde4-Hydroxyphenyl>85%Anti-inflammatory[13]
4-Nitrobenzaldehyde4-Nitrophenyl>90%Anticancer[1]
Pyridine-4-carbaldehyde4-Pyridyl>85%Anticonvulsant[14]

Part 3: Characterization and Biological Applications

Analytical Characterization

Confirmation of the structure and purity of the synthesized derivatives is paramount. Standard analytical techniques should be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of key protons. For Schiff bases, the appearance of a singlet between δ 8.5-10.0 ppm is characteristic of the azomethine proton (N=CH).[11] The disappearance of the broad -NH₂ signal from the starting hydrazide is also indicative of a successful reaction.

  • IR (Infrared) Spectroscopy: To identify key functional groups. The C=O (amide) stretch is typically observed around 1650-1680 cm⁻¹. The C=N (imine) stretch in Schiff bases appears around 1520-1620 cm⁻¹.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point (m.p.): To assess the purity of the crystalline solid products. Sharp melting points are indicative of high purity.

Potential Biological Applications

The derivatization of the this compound scaffold opens avenues to a wide range of potential therapeutic applications based on established activities of similar pyrazole derivatives.

G cluster_derivatives Derivative Classes cluster_activities Potential Biological Activities Core This compound Core Scaffold Schiff Schiff Bases Core->Schiff Amides N-Acyl Derivatives Core->Amides Cyclized Oxadiazoles, etc. Core->Cyclized AntiInflam Anti-inflammatory Schiff->AntiInflam AntiMicro Antimicrobial Schiff->AntiMicro AntiCancer Anticancer Schiff->AntiCancer Amides->AntiInflam AntiConv Anticonvulsant Amides->AntiConv Cyclized->AntiMicro Cyclized->AntiConv

Caption: Logical map of derivatization to potential bioactivity.

  • Anti-inflammatory Agents: Pyrazole-hydrazone derivatives have shown potent inhibitory activity against COX-1/COX-2 and 5-LOX enzymes, key targets in inflammation pathways.[4][13]

  • Antimicrobial Agents: The pyrazole ring is a well-documented antimicrobial pharmacophore.[15] Schiff base derivatives, particularly those containing halogenated phenyl rings, have demonstrated significant activity against various bacterial and fungal strains.[11][12][16]

  • Anticonvulsant Agents: Pyrazole hydrazides and their derivatives have been evaluated for their ability to protect against seizures in established animal models, making them promising leads for new CNS drugs.[14][17][18]

  • Anticancer Agents: Certain pyrazole derivatives have been reported to inhibit the growth of cancer cell lines and induce apoptosis, suggesting their potential as antitumor agents.[1][19]

By following these protocols, researchers can efficiently generate and characterize a diverse library of novel pyrazole derivatives for screening in a wide range of biological assays, accelerating the discovery of new therapeutic agents.

References

  • ResearchGate. Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Available from: [Link]

  • Taylor & Francis Online. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available from: [Link]

  • PubMed. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]

  • PubMed. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Available from: [Link]

  • International Science Community Association. Synthesis, characterization of Schiff base Pyrazolone compound. Available from: [Link]

  • PubMed. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available from: [Link]

  • ScienceDirect. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Available from: [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Available from: [Link]

  • Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]

  • RSC Publishing. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Available from: [Link]

  • MDPI. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study | Request PDF. Available from: [Link]

  • PubMed Central. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Available from: [Link]

  • ResearchGate. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

  • PubMed. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Available from: [Link]

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Application Notes and Protocols for Assessing the Anti-inflammatory Potential of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their potent anti-inflammatory properties.[1][2][3] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used to treat inflammatory conditions.[1][4][5]

The anti-inflammatory effects of pyrazole compounds are often attributed to their ability to modulate key inflammatory pathways.[4][6] Many derivatives act by inhibiting COX enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[5][7] Beyond COX inhibition, pyrazoles can also suppress the production of other inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][8] This modulation often occurs through the inhibition of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.[6][9]

These application notes provide a comprehensive, structured guide for the systematic evaluation of the anti-inflammatory potential of novel pyrazole compounds, progressing from initial in vitro screening to subsequent in vivo validation.

Part 1: In Vitro Assessment of Anti-inflammatory Potential

In vitro assays are the foundational step for screening new chemical entities. They offer a controlled environment to elucidate mechanisms of action, determine potency, and assess cellular toxicity before advancing to more complex biological systems.

Key Mechanistic Target: The NF-κB Signaling Pathway

The NF-κB pathway is a pivotal mediator of inflammatory responses.[9] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation.[10] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding for COX-2, iNOS, TNF-α, and IL-6.[9][11][12] Assessing a compound's ability to inhibit this pathway is crucial for characterizing its anti-inflammatory profile.

NF_kappaB_Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription Pyrazole Pyrazole Compound Pyrazole->IKK Inhibits

Figure 1: Simplified NF-κB signaling pathway and a potential point of inhibition by pyrazole compounds.

Experimental Workflow for In Vitro Screening

A tiered approach is recommended, starting with cytotoxicity assessment, followed by functional assays to measure the inhibition of key inflammatory mediators.

In_Vitro_Workflow cluster_assays Downstream Assays start Start: Novel Pyrazole Compound cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture mtt 2. Cytotoxicity Assay (MTT Assay) cell_culture->mtt determine_conc Determine Non-Toxic Concentrations mtt->determine_conc lps_stim 3. LPS Stimulation & Compound Treatment determine_conc->lps_stim supernatant 4. Collect Supernatant lps_stim->supernatant cell_lysate 5. Prepare Cell Lysate lps_stim->cell_lysate griess Nitric Oxide (NO) Assay (Griess Test) supernatant->griess elisa Cytokine Quantification (ELISA for TNF-α, IL-6) supernatant->elisa cox COX-2 Inhibition Assay (Enzymatic or Western Blot) cell_lysate->cox

Figure 2: Experimental workflow for the in vitro assessment of pyrazole compounds.

Protocol 1: Cell Culture and LPS-Induced Inflammation

This protocol uses the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[13][14] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a robust inflammatory response.[13][15]

1.1. Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test Pyrazole Compounds and Vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

1.2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10⁵ cells/well.[16]

  • Incubation: Culture overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Treatment:

    • Pre-treat cells with various non-toxic concentrations of the pyrazole compound (or vehicle control) for 1-2 hours.

    • Induce inflammation by adding LPS to a final concentration of 10-100 ng/mL.[16]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Collection: After incubation, carefully collect the cell culture supernatant for NO and cytokine analysis. The remaining cells can be lysed for protein expression analysis.

Protocol 2: Key In Vitro Assays

2.1. Nitric Oxide (NO) Production Assay (Griess Test)

Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to high levels of NO production. The Griess test is a simple colorimetric assay to quantify nitrite, a stable breakdown product of NO.

  • Procedure:

    • Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve. A significant reduction in nitrite levels in compound-treated wells compared to LPS-only wells indicates anti-inflammatory activity.[13]

2.2. Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the supernatant.[17][18]

  • Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.[19][20][21]

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and supernatant samples.

      • Adding a biotinylated detection antibody.

      • Adding streptavidin-horseradish peroxidase (HRP) conjugate.[17]

      • Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

    • Measure absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.[17]

2.3. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: Determining the inhibitory activity against COX isoforms is critical, as selective COX-2 inhibition is a hallmark of modern anti-inflammatory drugs like Celecoxib.[5][22] This can be assessed using enzymatic screening kits.

  • Procedure (using a commercial fluorometric kit): [23][24]

    • This assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme.[23]

    • Prepare reactions containing assay buffer, heme, human recombinant COX-1 or COX-2 enzyme, and the test pyrazole compound at various concentrations.[25][26]

    • Pre-incubate the enzyme and inhibitor at 37°C for 10 minutes.[25]

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm).[23]

    • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) can be calculated to determine selectivity for COX-2.[4]

Parameter Assay Expected Outcome with Active Compound
Cell ViabilityMTT AssayNo significant decrease at test concentrations
Nitric OxideGriess TestDose-dependent decrease in nitrite levels
Pro-inflammatory CytokinesELISADose-dependent decrease in TNF-α & IL-6
COX-2 ActivityEnzymatic AssayLow IC₅₀ value for COX-2, high SI value

Part 2: In Vivo Validation of Anti-inflammatory Efficacy

Compounds that demonstrate promising activity in vitro must be validated in a living organism to assess their efficacy, pharmacokinetics, and safety in a complex physiological system.

Protocol 3: Carrageenan-Induced Paw Edema Model

This is a classical, highly reproducible model for evaluating acute anti-inflammatory drugs.[27][28][29] Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[27][30]

3.1. Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g).[27][28]

  • Lambda Carrageenan (1% w/v in sterile saline).[27]

  • Test Pyrazole Compound.

  • Positive Control (e.g., Indomethacin or Celecoxib).[28]

  • Vehicle (e.g., 0.5% carboxymethylcellulose).[28]

  • Plethysmometer or digital calipers for paw volume measurement.

3.2. Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).[28]

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat.

  • Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[27]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The peak edema is typically observed around 3-5 hours.[27][30]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀ .

    • Calculate the Percentage Inhibition of edema for each treated group relative to the control group at each time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

3.3. Interpretation of Results: A significant reduction in paw volume in the compound-treated groups compared to the vehicle control group indicates potent in vivo anti-inflammatory activity.[27] Comparing the efficacy to a standard drug like Indomethacin provides a benchmark for its potency.

Group Dose (mg/kg) Mean Paw Edema at 3h (mL) ± SEM % Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3%
Pyrazole Cmpd A100.55 ± 0.0535.3%
Pyrazole Cmpd A300.35 ± 0.0358.8%
p<0.05 compared to Vehicle Control. Data is representative.

Conclusion and Future Directions

This structured protocol provides a robust framework for the comprehensive assessment of the anti-inflammatory potential of novel pyrazole compounds. The initial in vitro screening cascade efficiently identifies promising candidates by evaluating their effects on key inflammatory mediators and pathways, such as NO, pro-inflammatory cytokines, and COX-2 activity, downstream of the NF-κB signaling cascade. Promising hits can then be advanced to the carrageenan-induced paw edema model, a reliable in vivo assay for confirming acute anti-inflammatory efficacy.

Further investigation into compounds showing significant activity could involve more chronic models of inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and comprehensive toxicological evaluations to fully characterize their therapeutic potential and safety profile.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Makarov, S. S. (2012). NF-κB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction. Arthritis Research & Therapy, 14(2), 212. [Link]

  • Saeed, A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research, 12, 307-317. [Link]

  • Mitchell, S., & Vargas, J. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 10, 529. [Link]

  • Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Science International (Lahore), 22(3), 199-203. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(10), 2345. [Link]

  • Patel, M. B., & Patel, N. M. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3166-3172. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Borthakur, S., et al. (2022). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Abdeen, S., et al. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. International Journal of Biochemistry & Cell Biology, 172, 106599. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Kumar, D., et al. (2022). In vivo murine models for evaluating anti-arthritic agents: An updated review. Journal of Applied Pharmaceutical Science, 12(10), 001-013. [Link]

  • Zha, W., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Visualized Experiments, (78), e50585. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(10), 2345. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

  • Ammazzalorso, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1649. [Link]

  • Li, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1865. [Link]

  • Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(10), 2345. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. [Link]

  • Al-Said, M. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(4), 454-461. [Link]

  • Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29285-29304. [Link]

  • Mathew, L., Sankaranarayanan, M., & Kaliappan, I. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Current Enzyme Inhibition, 19(2), 125-135. [Link]

  • Kaur, P., et al. (2020). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ChemistrySelect, 5(20), 6147-6164. [Link]

  • Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 261-271. [Link]

  • Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29285-29304. [Link]

  • Hwangbo, C., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 547-555. [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]

  • Yap, H. Y., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 8952470. [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. [Link]

  • Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 3457-3470. [Link]

  • Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. (2024). Indian Journal of Pharmaceutical Education and Research, 58(1), 1-11. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]

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Application Notes and Protocols: Leveraging 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as crucial regulators of a vast array of cellular signaling pathways, have emerged as a pivotal class of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a primary focus of modern drug discovery.[2] Within the landscape of kinase inhibitor pharmacophores, the pyrazole ring has established itself as a "privileged scaffold".[1][3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases have led to its incorporation into numerous FDA-approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib.[1]

The versatility of the pyrazole core allows for substitution at multiple positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[4] The 4-position of the pyrazole ring, in particular, offers a strategic vector for introducing substituents that can probe deeper into the ATP-binding pocket or interact with solvent-exposed regions, thereby enhancing inhibitor efficacy and target specificity. This application note provides a comprehensive guide to the use of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide , a versatile building block, in the synthesis of novel pyrazole-based kinase inhibitors. We will explore its synthetic utility, provide detailed protocols for its conversion into key intermediates, and outline a representative synthesis of a potential kinase inhibitor.

The Strategic Advantage of this compound

This compound offers several distinct advantages as a starting material for kinase inhibitor synthesis:

  • Pre-functionalized Scaffold: The carbohydrazide moiety at the 4-position is a versatile functional group that can be readily converted into a variety of other functionalities, such as amides, ureas, and various heterocyclic rings, which are commonly found in kinase inhibitors.

  • Tunable Substitution: The ethyl group at the N1 position and the methyl group at the C3 position provide steric and electronic handles that can be varied to optimize inhibitor-target interactions and modulate physicochemical properties.

  • Synthetic Accessibility: The synthesis of the pyrazole core is well-established, allowing for the reliable and scalable production of the starting material.

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available commercial reagents.

Workflow for the Synthesis of this compound

G A Ethyl Acetoacetate + DMF-DMA B Intermediate Enaminone A->B Condensation D Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate B->D Cyclization with C Ethylhydrazine C->D F This compound D->F Hydrazinolysis E Hydrazine Hydrate E->F

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (Enaminone Intermediate)

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude enaminone intermediate (1.0 eq) in a suitable solvent such as ethanol.

  • Add ethylhydrazine oxalate (1.1 eq) and a mild base such as triethylamine (1.2 eq) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of this compound

  • Suspend ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 - 10.0 eq) to the suspension.

  • Heat the reaction mixture at reflux for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a white solid.

Part 2: Elaboration of this compound into a Kinase Inhibitor Scaffold

The carbohydrazide functionality is a versatile handle for constructing the final kinase inhibitor. A common and effective strategy is to convert the carbohydrazide into a pyrazole-4-carboxamide, a key pharmacophore in many potent kinase inhibitors.[5]

Workflow for the Synthesis of a Pyrazole-4-carboxamide Kinase Inhibitor

G A This compound C 1-Ethyl-3-methyl-1H-pyrazol-4-amine A->C via B Curtius Rearrangement B->C E Target Kinase Inhibitor (Pyrazole-4-carboxamide) C->E D Amide Coupling with Carboxylic Acid D->E

Caption: Synthetic workflow for a target kinase inhibitor.

Protocol: Synthesis of a Representative N-(Aryl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

This protocol outlines the conversion of the carbohydrazide to an amine via a Curtius rearrangement, followed by an amide coupling to a representative aryl carboxylic acid.

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-4-amine

  • Caution: This reaction involves the formation of an acyl azide, which can be explosive. Perform this reaction in a well-ventilated fume hood with appropriate safety precautions.

  • To a stirred solution of this compound (1.0 eq) in a mixture of acetone and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • After stirring for 30 minutes at 0 °C, add an aqueous solution of sodium azide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for an additional 1-2 hours at 0 °C.

  • Extract the acyl azide into an organic solvent such as toluene.

  • Carefully heat the toluene solution of the acyl azide to induce the Curtius rearrangement to the isocyanate.

  • Treat the isocyanate solution with aqueous acid (e.g., HCl) and heat to hydrolyze the isocyanate to the corresponding amine.

  • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product into an organic solvent.

  • Purify the crude amine by column chromatography to obtain 1-ethyl-3-methyl-1H-pyrazol-4-amine.

Step 2: Amide Coupling to form N-(Aryl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

  • To a solution of a suitable aryl carboxylic acid (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 1-ethyl-3-methyl-1H-pyrazol-4-amine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the final N-(aryl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide kinase inhibitor.

Data Presentation: Characterization of Intermediates and Final Product

All synthesized compounds should be thoroughly characterized to confirm their identity and purity.

CompoundMolecular FormulaExpected Mass (m/z)1H NMR (Key Signals)Purity (LC-MS)
Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylateC9H14N2O2182.11δ 7.8-8.0 (s, 1H, pyrazole-H), 4.0-4.2 (q, 2H, OCH2), 3.9-4.1 (q, 2H, NCH2), 2.4-2.6 (s, 3H, CH3), 1.2-1.4 (t, 3H, OCH2CH3), 1.1-1.3 (t, 3H, NCH2CH3)>95%
This compoundC7H12N4O168.10δ 8.0-8.2 (s, 1H, pyrazole-H), 4.0-4.2 (q, 2H, NCH2), 2.4-2.6 (s, 3H, CH3), 1.2-1.4 (t, 3H, NCH2CH3)>98%
N-(Aryl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamideVariesVariesVaries depending on the aryl group. Expect to see characteristic signals for the pyrazole core and the appended aryl moiety.>98%

Targeted Signaling Pathway and Biological Evaluation

The synthesized pyrazole-4-carboxamide derivatives can be screened against a panel of kinases to determine their inhibitory activity and selectivity profile. For instance, many pyrazole-based inhibitors target kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]

In Vitro Kinase Inhibition Assay (General Protocol)

  • Prepare a series of dilutions of the synthesized compounds in a suitable buffer.

  • In a microplate, combine the kinase enzyme, a fluorescently labeled substrate, and ATP.

  • Add the test compounds to the wells and incubate at the optimal temperature for the kinase reaction.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Calculate the IC50 value for each compound, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Proliferation Assay (e.g., MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength to determine the cell viability.

  • Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the pyrazole-4-carboxamide scaffold. The straightforward synthetic transformations of the carbohydrazide moiety allow for the generation of diverse libraries of compounds for screening against various kinase targets. Future work could involve the exploration of different linkers and aryl substituents to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective targeted therapies.

References

  • Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1 - Benchchem.

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed.

  • Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - ResearchGate.

  • Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates - Benchchem.

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI.

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - ScienceDirect.

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - ACS Publications.

  • Carboxylic acid (bio)isosteres in drug design - PubMed.

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest - ResearchGate.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - WuXi AppTec.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - ResearchGate.

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC.

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC.

  • Bioisosteres for carboxylic acid groups - Hypha Discovery.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals.

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide - Chem-Impex.

  • 1177272-66-0|this compound - BLDpharm.

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and ultimately improve your yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a two-step process. The first step involves the construction of the pyrazole ring through a Knorr-type cyclocondensation reaction to form the intermediate, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate. The second step is the conversion of this ester to the desired carbohydrazide via hydrazinolysis. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address potential issues in both stages of the synthesis.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrazinolysis Starting_Materials Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Ethylhydrazine Intermediate Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate Starting_Materials->Intermediate Cyclocondensation Final_Product This compound Intermediate->Final_Product Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Caption: Synthetic route to this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.

Step 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Problem 1: Low or No Yield of the Desired Pyrazole Ester

  • Potential Cause A: Incorrect Reaction Conditions. The Knorr pyrazole synthesis is sensitive to pH.[1] While often self-catalyzed, particularly with reactive dicarbonyls, sometimes explicit acid catalysis is necessary to facilitate both the initial imine formation and the subsequent cyclization.[1]

    • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid (typically 2-3 drops), to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times which can lead to side product formation.[2]

  • Potential Cause B: Competing Side Reactions. The 1,3-dicarbonyl starting material, ethyl 2-(ethoxymethylene)-3-oxobutanoate, can undergo other reactions if the conditions are not optimal.

    • Solution: Ensure a gradual addition of ethylhydrazine to the solution of the dicarbonyl compound, especially at the beginning of the reaction. Maintaining a moderate temperature (e.g., refluxing in ethanol) is generally sufficient. Avoid excessively high temperatures which can lead to decomposition.

  • Potential Cause C: Formation of Regioisomers. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to the formation of two regioisomers. In this specific synthesis, the desired product is 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, but the formation of ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is a possibility.

    • Solution: The regioselectivity of the Knorr synthesis can be influenced by the solvent. While ethanol is commonly used, employing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in favor of a single isomer in similar syntheses.

Problem 2: Difficulty in Purifying the Pyrazole Ester

  • Potential Cause A: Presence of Unreacted Starting Materials. Incomplete reactions will leave starting materials in the crude product, complicating purification.

    • Solution: Monitor the reaction to completion using TLC. If the reaction has stalled, a small addition of catalyst or a slight increase in temperature might be necessary. Post-reaction, a simple extraction work-up can often remove the more polar starting materials.

  • Potential Cause B: Formation of Colored Impurities. Hydrazine derivatives can be prone to oxidation, leading to colored byproducts that can be difficult to remove.[1]

    • Solution: If using a hydrazine salt (e.g., ethylhydrazine sulfate), adding a mild base like sodium acetate can neutralize the strong acid and lead to a cleaner reaction.[1] Running the reaction under an inert atmosphere (e.g., nitrogen) can also minimize oxidative side reactions. For purification, column chromatography on silica gel is typically effective. A non-polar wash during extraction, for instance with toluene, may help in removing some colored impurities before chromatography.[1]

Step 2: Synthesis of this compound

Problem 3: Low or No Conversion of the Ester to the Carbohydrazide

  • Potential Cause A: Insufficient Reactivity of the Ester. Some pyrazole esters are known to be unreactive towards direct hydrazinolysis, even under prolonged reflux with hydrazine hydrate.[3] This can be due to the electronic properties of the pyrazole ring affecting the electrophilicity of the ester carbonyl.

    • Solution 1: Increase Reaction Temperature and Time. Ensure the reaction is refluxing adequately in a suitable solvent like ethanol for an extended period (monitor by TLC for up to 24 hours).

    • Solution 2: Use a Higher Boiling Point Solvent. If refluxing in ethanol is ineffective, switching to a higher boiling point solvent such as n-butanol may provide the necessary energy to drive the reaction.

    • Solution 3: Alternative Synthetic Route. If direct hydrazinolysis fails, an alternative approach is to first hydrolyze the ester to the corresponding carboxylic acid, convert the acid to an acid chloride using a reagent like thionyl chloride, and then react the acid chloride with hydrazine hydrate. This multi-step process is often more reliable for less reactive esters.

Problem 4: Formation of Side Products During Hydrazinolysis

  • Potential Cause A: Ring Opening or Rearrangement. Under harsh conditions, the pyrazole ring itself might be susceptible to degradation, although this is less common.

    • Solution: Use the mildest conditions possible that still afford the product. Avoid excessively high temperatures for prolonged periods if possible.

  • Potential Cause B: Impurities in the Starting Ester. Any impurities carried over from the first step will likely lead to corresponding side products in the final step.

    • Solution: Ensure the ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate intermediate is of high purity before proceeding to the hydrazinolysis step. Recrystallization or column chromatography are recommended purification methods.

Problem 5: Difficulty in Isolating the Final Product

  • Potential Cause A: High Solubility of the Product. The carbohydrazide may be soluble in the reaction solvent, making precipitation difficult.

    • Solution: After the reaction is complete, cool the reaction mixture in an ice bath to promote crystallization. If crystals do not form, try to induce crystallization by scratching the inside of the flask with a glass rod. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a different solvent system.

  • Potential Cause B: "Oiling Out" of the Product. Instead of crystallizing, the product may separate as an oil.[4]

    • Solution: This often occurs with rapid cooling or a highly concentrated solution. Try reheating the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding the solution with a small crystal of the pure product can also encourage proper crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best 1,3-dicarbonyl starting material for this synthesis?

A1: Ethyl 2-(ethoxymethylene)-3-oxobutanoate is a common and effective choice. It is commercially available and its reaction with hydrazines is well-documented for the synthesis of pyrazole-4-carboxylates.[5] Alternatively, one could generate a similar intermediate in situ from ethyl acetoacetate and triethyl orthoformate.[5]

Q2: How can I be sure I have formed the correct regioisomer of the pyrazole ester?

A2: The most definitive way to confirm the structure is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These techniques can establish the connectivity between the N-ethyl group and the protons on the pyrazole ring, confirming its position at N1.

Q3: Is it necessary to use a large excess of hydrazine hydrate in the second step?

A3: While a molar excess of hydrazine hydrate is typically used to drive the reaction to completion, a very large excess is not always necessary and can complicate the work-up. An excess of 2 to 5 equivalents is a good starting point.

Q4: What are the best solvents for recrystallizing the final product?

A4: Based on the polarity of similar carbohydrazide molecules, ethanol, methanol, or a mixture of ethanol and water are good starting points for recrystallization.[4] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q5: Are there any safer alternatives to hydrazine hydrate?

A5: While hydrazine hydrate is the most common reagent for this transformation, carbohydrazide can sometimes be used as a safer alternative, although it may require different reaction conditions.[6][7] However, for the direct conversion of an ester to a carbohydrazide, hydrazine hydrate is the standard reagent.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Protocol_1 Step_1 1. Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol. Step_2 2. Add ethylhydrazine dropwise at room temperature. Step_1->Step_2 Step_3 3. Add a catalytic amount of glacial acetic acid. Step_2->Step_3 Step_4 4. Reflux the mixture and monitor by TLC. Step_3->Step_4 Step_5 5. Cool, concentrate, and perform an extractive work-up. Step_4->Step_5 Step_6 6. Purify by column chromatography. Step_5->Step_6

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Ethylhydrazine (or its salt)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in absolute ethanol.

  • Slowly add ethylhydrazine (1.1 eq) to the stirred solution at room temperature.

  • Add a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound

Protocol_2 Step_1 1. Dissolve the pyrazole ester in ethanol. Step_2 2. Add an excess of hydrazine hydrate. Step_1->Step_2 Step_3 3. Reflux the mixture and monitor by TLC. Step_2->Step_3 Step_4 4. Cool the mixture to induce crystallization. Step_3->Step_4 Step_5 5. Collect the product by vacuum filtration. Step_4->Step_5 Step_6 6. Wash with cold ethanol and dry. Step_5->Step_6 Step_7 7. Recrystallize if necessary. Step_6->Step_7

Caption: Workflow for the hydrazinolysis of the pyrazole ester.

Materials:

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the purified ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (2-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature, and then in an ice bath to promote crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Quantitative Data Summary

ParameterStep 1: Pyrazole Ester SynthesisStep 2: Carbohydrazide Synthesis
Typical Yield 60-80%70-90%
Key Reagents Ethyl 2-(ethoxymethylene)-3-oxobutanoate, EthylhydrazineHydrazine Hydrate
Solvent Ethanol, TFE (for improved regioselectivity)Ethanol, n-Butanol
Catalyst Acetic Acid (catalytic)None
Temperature RefluxReflux
Reaction Time 2-8 hours (TLC monitored)4-24 hours (TLC monitored)

References

  • Daidone, G., Raffa, D., Plescia, F., Maggio, B., & Roccaro, A. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235.
  • BenchChem. (2025). Troubleshooting Knorr pyrazole synthesis impurities.
  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Al-Adhami, K., & Al-Masoudi, N. A. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Journal of Global Pharma Technology, 10(3), 225-231.
  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • BenchChem. (2025). Ethyl 2-(Ethoxymethylene)
  • RX Marine International. (n.d.). Why Carbohydrazide is better substitute of Hydrazine?. Retrieved from [Link]

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 90-108.
  • SINOCHEM. (2025). Application of carbohydrazide in power plant chemistry. Retrieved from [Link]

  • Daidone, G., Raffa, D., Plescia, F., Maggio, B., & Roccaro, A. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2009). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. 2(2), 400-404.
  • Daidone, G., Raffa, D., Plescia, F., Maggio, B., & Roccaro, A. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this versatile synthetic intermediate. As a key building block in agrochemical and pharmaceutical development, its purity is paramount for reliable downstream applications.[1][2] This guide is structured to address practical challenges encountered during laboratory work, blending established protocols with the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

The two most effective and commonly employed methods for purifying this compound are recrystallization and flash column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product, often resulting in high purity with a potentially lower yield. It leverages differences in solubility between the target compound and its impurities in a chosen solvent at varying temperatures.

  • Flash Column Chromatography is a highly versatile technique used to separate the target compound from a complex mixture of impurities based on differential adsorption to a stationary phase (typically silica gel).[3][4][5] It is particularly useful when impurities have similar solubility profiles to the product or when the product is an oil.

A less common but powerful technique involves converting the pyrazole into an acid addition salt, which can then be selectively crystallized from an organic solvent to remove non-basic impurities. The pure salt is then neutralized to recover the purified free base.[6]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the molecule's structure (a polar carbohydrazide group and a moderately polar pyrazole core with non-polar alkyl groups), alcohols are an excellent starting point.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into a test tube.

  • Add the test solvent dropwise at room temperature until the solid just dissolves. If it dissolves in less than 0.5 mL, it is likely too soluble.

  • If it is insoluble at room temperature, gently heat the mixture. If the solid dissolves completely upon heating, it is a promising candidate.

  • Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Commonly successful solvents for pyrazole derivatives include ethanol, methanol, isopropanol, or solvent pairs like ethanol/water or ethyl acetate/hexane.[6][7]

Q3: What analytical methods should I use to assess the purity of my final product?

A multi-faceted approach is essential for confirming purity and structure.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess the number of components in your sample. A single spot suggests high purity.[4][7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data, resolving even minor impurities that may not be visible on TLC.[1]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure of the desired compound and can reveal the presence of structurally similar impurities.[4][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[4]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point indicates the presence of impurities.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q4: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

Causality: Oiling out occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common if the crude product is highly impure, as impurities can significantly depress the melting point.

Solutions:

  • Re-heat and Add More Solvent: Add more of the hot recrystallization solvent to the oil/solvent mixture until a clear, homogeneous solution is formed. This lowers the saturation point.

  • Lower the Temperature: Switch to a lower-boiling solvent or use a solvent pair. For instance, if you used ethanol, try adding a co-solvent like hexane (in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then clarify with a few drops of hot ethanol. This induces crystallization at a lower temperature.

  • Scratch and Seed: After cooling, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can serve as nucleation sites. Alternatively, add a tiny seed crystal from a previous pure batch.

Q5: The separation on my silica gel column is poor, with significant band tailing or overlap. How can I improve it?

Causality: Poor separation is often due to incorrect solvent polarity, sample overloading, or interactions between the polar carbohydrazide group and the acidic silica gel.

Solutions:

  • Optimize the Eluent: Your target compound should have an Rf value of 0.2-0.4 on TLC for optimal column separation.[9] If the Rf is too high, decrease the eluent's polarity (e.g., increase the hexane-to-ethyl acetate ratio). If it's too low, increase the polarity.

  • Dry Load the Sample: The carbohydrazide moiety can make the compound sparingly soluble in the non-polar starting eluent. Dissolving the crude product in a strong solvent (like methanol or DCM), adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column can dramatically improve band sharpness.[10]

  • Add a Modifier: Tailing is often caused by strong acidic interactions with silica. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can neutralize the acidic sites on the silica gel, leading to sharper, more symmetrical peaks.[10]

  • Reduce the Load: Do not exceed a 1:30 ratio of crude product to silica gel by mass. Overloading the column is a common cause of poor separation.

Q6: I see an unexpected impurity spot on my TLC that wasn't in the initial reaction mixture. What could it be?

Causality: This suggests that your compound may be degrading during the purification process. The carbohydrazide functional group can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions for extended periods, which would convert it to the corresponding carboxylic acid (1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid).

Solutions:

  • Use Neutral Silica Gel: If you suspect degradation on the column, use deactivated or neutral silica gel.

  • Minimize Purification Time: Do not leave the compound on the column for an extended period. Elute it as quickly as good separation allows.

  • Avoid Extreme pH: During workup, ensure that any aqueous washes are not excessively acidic or basic.

  • Characterize the Impurity: If possible, isolate the impurity and analyze it by MS or NMR to confirm its identity. This will provide definitive evidence for the degradation pathway. A study on a related system also showed that intramolecular acyl migration can occur, leading to isomeric impurities, which could be another possibility.[11]

Visualized Workflows and Protocols
Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification technique.

G start Crude Product (this compound) is_solid Is the product a solid? start->is_solid tlc_check Analyze by TLC. Are impurities minor and less polar? is_solid->tlc_check Yes column Flash Column Chromatography is_solid->column No (Oily) recrystallize Recrystallization tlc_check->recrystallize Yes tlc_check->column No (Complex Mixture) purity_check Assess Purity (TLC, HPLC, NMR) recrystallize->purity_check column->purity_check pure_product Pure Product purity_check->pure_product

Caption: Decision tree for purification method selection.

Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol

Objective: To purify solid, crude this compound containing minor impurities.

Materials:

  • Crude product

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (x2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat ethanol to boiling. Add the minimum amount of hot ethanol to the crude product to completely dissolve it. Swirl the flask after each addition.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 2-3 minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[3]

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[12]

Protocol 2: Flash Column Chromatography

Objective: To purify the title compound from a complex mixture or an oily crude product.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Secure the column vertically. Add a small plug of glass wool and a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexane/Ethyl Acetate).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Add a protective layer of sand on top of the silica bed.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Eluent Selection Table

TLC Rf of ProductStarting Column Eluent (Hexane:Ethyl Acetate)
> 0.695:5
0.4 - 0.690:10
0.2 - 0.480:20 or 70:30
< 0.250:50 or switch to a more polar system (e.g., DCM/Methanol)
References
  • Method for purifying pyrazoles. (WO2011076194A1).
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (US5462960A).
  • Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. [Link]

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. PubMed Central. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

  • A Review on Pyrazole and Its Derivative. IJNRD. [Link]

  • 1-ethyl-1H-pyrazole-4-carbohydrazide. PubChem. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

Sources

common side reactions in the synthesis of pyrazole carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole carbohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis of pyrazole carbohydrazides, offering explanations for their occurrence and actionable solutions.

Issue 1: Formation of Regioisomers during Pyrazole Ring Synthesis

Symptoms:

  • You observe a mixture of products with very similar TLC retention factors.

  • ¹H NMR and ¹³C NMR spectra show duplicate sets of peaks for the desired pyrazole scaffold.

  • Mass spectrometry reveals multiple isomers with the same molecular weight.

Root Cause Analysis:

The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines.[1] The nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl precursor, leading to two different pyrazole regioisomers.[2][3] The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.[2]

Strategic Solutions:

Strategy Description Key Considerations
Control of Reaction Conditions The choice of solvent and catalyst can significantly influence the regioselectivity. Acidic or basic conditions can alter the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[4]Experiment with a range of solvents (e.g., protic vs. aprotic) and catalysts (e.g., mineral acids, Lewis acids, or organic bases). Monitor the reaction at different temperatures.
Use of Pre-activated Substrates Employing substrates where one carbonyl group is more reactive, such as β-keto esters or enaminones, can direct the initial nucleophilic attack of the hydrazine.[5][6]The stability of the intermediate enol or enamine plays a crucial role in directing the cyclization.[5]
Chromatographic Separation If regioisomer formation cannot be suppressed, careful chromatographic purification is necessary.Due to the similar polarity of regioisomers, a high-resolution column and an optimized solvent system are often required for effective separation.

Experimental Protocol: Regioselective Synthesis using a β-Keto Ester

This protocol demonstrates the synthesis of a pyrazolone, a common precursor or tautomer of hydroxypyrazoles, which can then be further functionalized.

  • Reaction Setup: In a round-bottom flask, dissolve the β-keto ester (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[6]

  • Addition of Hydrazine: Add the substituted hydrazine (1.1 equivalents) to the solution. If using a hydrazine salt, a base (e.g., sodium acetate) may be required.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Issue 2: Incomplete Cyclization Leading to Pyrazoline Byproducts

Symptoms:

  • The isolated product is not fully aromatic, as indicated by the presence of sp³ hybridized carbons in the ¹³C NMR spectrum.

  • The UV-Vis spectrum lacks the characteristic absorption of a fully aromatic pyrazole.

  • Mass spectrometry may show a mass corresponding to the desired pyrazole plus two hydrogen atoms (M+2).

Root Cause Analysis:

The final step in many pyrazole syntheses is the aromatization of a pyrazoline intermediate, which is formed after the initial cyclization.[3][4] This step often involves the elimination of a molecule of water or oxidation. If the reaction conditions are not sufficiently forcing, or if a suitable oxidizing agent is absent, the pyrazoline may be isolated as the major product.[1][3]

Strategic Solutions:

Strategy Description Key Considerations
In-situ Oxidation Include a mild oxidizing agent in the reaction mixture to facilitate the conversion of the pyrazoline to the pyrazole.Common oxidizing agents include air (O₂), DMSO at elevated temperatures, or catalytic amounts of iodine.[7]
Post-synthesis Dehydrogenation Treat the isolated pyrazoline intermediate with a dehydrogenating agent.Reagents like sulfur, selenium, or palladium on carbon (Pd/C) at high temperatures can be effective.
Acid Catalysis and Heat For pyrazolines formed from 1,3-dicarbonyls, stronger acidic conditions and higher temperatures can promote the dehydration step.[4]Be mindful of potential acid-catalyzed side reactions of other functional groups in the molecule.

Workflow for Aromatization of Pyrazolines

G cluster_0 Troubleshooting Pyrazoline Byproducts Start Pyrazoline Intermediate Isolated Decision1 Is the pyrazoline stable to heat and acid? Start->Decision1 Option1 Increase reaction temperature and/or add a stronger acid catalyst. Decision1->Option1 Yes Decision2 Is an in-situ oxidation feasible? Decision1->Decision2 No End Aromatic Pyrazole Product Option1->End Option2 Introduce a mild oxidizing agent (e.g., air, I2). Decision2->Option2 Yes Option3 Perform a separate dehydrogenation step on the isolated pyrazoline. Decision2->Option3 No Option2->End Option3->End

Caption: Decision workflow for promoting the aromatization of pyrazoline intermediates.

Issue 3: Unsuccessful Direct Conversion of Esters to Carbohydrazides

Symptoms:

  • TLC analysis shows the starting pyrazole carboxylic acid ester remains unreacted even after prolonged reaction with hydrazine hydrate.[8]

  • Instead of the desired carbohydrazide, a 5-amino pyrazole derivative is formed, indicating the loss of a substituent (e.g., a benzoyl group).[8]

Root Cause Analysis:

The direct conversion of some pyrazole carboxylic acid esters to their corresponding carbohydrazides can be challenging. The reactivity of the ester carbonyl can be sterically hindered or electronically deactivated by the pyrazole ring and its substituents. In some cases, harsh reaction conditions (e.g., prolonged heating with hydrazine hydrate) can lead to the cleavage of other functional groups on the pyrazole ring, such as an N-benzoyl group, resulting in the formation of an amino pyrazole instead of the desired carbohydrazide.[8]

Strategic Solutions:

Strategy Description Key Considerations
Two-Step Procedure First, hydrolyze the pyrazole ester to the corresponding carboxylic acid. Then, activate the carboxylic acid (e.g., to an acid chloride or using coupling agents like EDC/HOBt) and react it with hydrazine.[9][10]This is a more reliable but longer route. The choice of coupling agent should be compatible with other functional groups present.
Use of a More Reactive Ester Convert the ethyl or methyl ester to a more reactive species, such as a thioester or an activated ester (e.g., p-nitrophenyl ester), before reacting with hydrazine.This adds an extra step but can facilitate the subsequent reaction with hydrazine under milder conditions.
Alternative Starting Materials Synthesize the pyrazole carbohydrazide from alternative precursors, such as pyrazolo[3,4-d][8][11]oxazin-4-ones, which react readily with hydrazine hydrate.[8]This approach requires the synthesis of the oxazinone precursor.
Issue 4: Formation of Isomeric N-Acylhydrazides via Acyl Migration

Symptoms:

  • Isolation of a byproduct that is isomeric with the desired pyrazole carbohydrazide.

  • Spectroscopic data (e.g., ¹H NMR) suggests the acyl group is attached to a different nitrogen atom of the hydrazide moiety.

Root Cause Analysis:

In some pyrazole carbohydrazide structures, intramolecular acyl migration can occur. For instance, a benzoyl group on the pyrazole ring can migrate to the hydrazide nitrogen, leading to the formation of an isomeric N-benzoylhydrazide.[8] This process is often reversible and the equilibrium position can be influenced by reaction conditions and the substitution pattern of the pyrazole ring.

Strategic Solutions:

Strategy Description Key Considerations
Control of Reaction Temperature and Time Minimize the reaction temperature and time to reduce the likelihood of acyl migration.Monitor the reaction closely by TLC to stop it once the desired product is formed, before significant isomerization occurs.
pH Control The pH of the reaction medium can influence the rate of acyl migration.Experiment with buffered solutions or the addition of mild acids or bases to suppress the migration.
Purification If the isomer is formed, careful purification by chromatography or recrystallization is necessary.The polarity difference between the isomers may be slight, requiring careful optimization of the separation method.

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns a deep yellow or red color. What is the likely cause and how can I purify my product?

A1: The development of color, especially yellow or red, in reactions involving hydrazines can be due to the formation of colored impurities from side reactions of the hydrazine starting material.[1] These can include oxidation products or self-condensation products. For purification, after the initial work-up, consider the following:

  • Recrystallization: This is often effective at removing colored impurities.

  • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored byproducts.

  • Acid-Base Extraction: If the pyrazole product has a basic nitrogen, it can be protonated with an acid and extracted into an aqueous layer, leaving non-basic colored impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. A patented method for purifying pyrazoles involves forming acid addition salts, crystallizing them, and then neutralizing to obtain the pure pyrazole.[12][13]

Q2: How can I avoid the formation of dimers or oligomers of my pyrazole product?

A2: Dimerization can occur, for example, with 5-aminopyrazoles, which can dimerize to form pyrazole-fused pyridazines or pyrazines, especially in the presence of a copper catalyst.[14][15] While not a direct side reaction of the carbohydrazide synthesis itself, it is relevant if you are working with amino-substituted pyrazole precursors. To minimize dimerization:

  • Avoid incompatible catalysts: If your synthesis involves amino-substituted pyrazoles, be cautious with copper-based reagents.

  • Protect reactive groups: The amino group can be protected with a suitable protecting group (e.g., Boc or Cbz) to prevent its participation in side reactions.

  • Control stoichiometry: Use of a large excess of one reagent can sometimes favor the desired intermolecular reaction over self-condensation or dimerization.

Q3: What is the best general method for synthesizing the pyrazole ring before forming the carbohydrazide?

A3: The Knorr pyrazole synthesis, which is the condensation of a 1,3-dicarbonyl compound with a hydrazine, is one of the most common and versatile methods.[4][16] Other widely used methods include:

  • The reaction of α,β-unsaturated aldehydes or ketones with hydrazines, followed by oxidation.[2][3]

  • [3+2] cycloaddition reactions between a 1,3-dipole (like a diazo compound or a nitrilimine) and an alkene or alkyne.[2][7]

The choice of method depends on the desired substitution pattern of the pyrazole and the availability of the starting materials.

Q4: Can I N-acylate the pyrazole ring as a side reaction during the carbohydrazide synthesis?

A4: Yes, N-acylation of the pyrazole ring is a possible side reaction, especially if you are using an activated carboxylic acid (like an acid chloride) to form the carbohydrazide from a pyrazole that already contains a hydrazide group.[17][18] The pyrazole nitrogen is nucleophilic and can compete with the hydrazine for the acylating agent. To avoid this:

  • Use a pyrazole with a protected N-H: If the pyrazole nitrogen is unsubstituted, consider protecting it before forming the carbohydrazide.

  • Control the stoichiometry: Use only a slight excess of the acylating agent.

  • Optimize reaction conditions: Lower temperatures and less polar solvents may favor acylation of the more nucleophilic hydrazine over the pyrazole nitrogen.

III. References

  • G. C. Porretta, R. Fioravanti, M. Biava, N. Simonetti, A. Villa, "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest," ResearchGate, 2002. [Link]

  • "Synthesis, Reactions and Medicinal Uses of Pyrazole," Pharmaguideline. [Link]

  • "Unit 4 Pyrazole," Slideshare, 2017. [Link]

  • F. F. B. G. de Oliveira, C. S. B. Gomes, V. L. M. de Lima, C. A. de Simone, A. J. M. da Silva, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, 2021. [Link]

  • F. F. B. G. de Oliveira, C. S. B. Gomes, V. L. M. de Lima, C. A. de Simone, A. J. M. da Silva, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," MDPI, 2021. [Link]

  • M. Zora, A. Kivrak, C. Yazici, "Synthesis of Pyrazoles via Electrophilic Cyclization," The Journal of Organic Chemistry, 2011. [Link]

  • M. Musiejuk, M. M. M. Al-Hysnawi, D. Matosiuk, K. Wojtowicz, M. Wujec, "Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties," RSC Advances, 2023. [Link]

  • S. G. O. Johansson, U. F. Lindberg, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," Beilstein Journal of Organic Chemistry, 2013. [Link]

  • M. Zora, A. Kivrak, C. Yazici, "Synthesis of pyrazoles via electrophilic cyclization," PubMed, 2011. [Link]

  • S. K. Guchhait, A. T. Khan, "Recent highlights in the synthesis and biological significance of pyrazole derivatives," RSC Advances, 2021. [Link]

  • DE102009060150A1, "Process for the purification of pyrazoles," Google Patents.

  • "Pyrazole synthesis," Organic Chemistry Portal. [Link]

  • WO2011076194A1, "Method for purifying pyrazoles," Google Patents.

  • Y. Wang, Y. Zhang, Y. Wang, J. Li, D. Zhang, X. Li, "5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds," Molecules, 2025. [Link]

  • H. Sabet-Sarvestani, H. Eshghi, M. Bakavoli, M. Rahimizadeh, "Overall reaction of the pyrazole ring formation," ResearchGate, 2016. [Link]

  • "A review of pyrazole an its derivative," National Journal of Pharmaceutical Sciences, 2021. [Link]

  • "synthesis of pyrazoles," YouTube, 2019. [Link]

  • "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins," Organic Syntheses. [Link]

  • C. A. Rice, S. A. H. R. A. M. Coussan, M. A. Suhm, "Dimerization of Pyrazole in Slit Jet Expansions," ResearchGate, 2003. [Link]

  • A. H. M. Elwahy, A. A. Abbas, Y. A. Ibrahim, "Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents," Molecules, 2000. [Link]

  • Y. Wang, Y. Zhang, Y. Wang, J. Li, D. Zhang, X. Li, "5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds," MDPI, 2025. [Link]

  • "Purified and recrystallized 3,5-dimethyl-1H-pyrazole," Reddit, 2022. [Link]

  • N. D. Ingle, S. R. Kulkarni, "Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives," Journal of Saudi Chemical Society, 2015. [Link]

  • D. L. Boger, H. S. S. R. K. G. M. D. J. K. Cravatt, "N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases," Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

  • S. K. Sahu, A. K. Panda, "Current status of pyrazole and its biological activities," Journal of Pharmacy and Bioallied Sciences, 2013. [Link]

Sources

solubility issues with 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide (CAS No. 1177272-66-0). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound. We will explore the underlying scientific principles and provide practical, step-by-step solutions to ensure the successful integration of this compound into your experimental workflows.

I. Understanding the Molecule: A Proactive Approach to Solubility

This compound possesses a pyrazole core, which generally confers good solubility in organic solvents, and a carbohydrazide functional group, which can influence its aqueous solubility. Pyrazole-containing compounds are versatile building blocks in medicinal chemistry, often utilized for their biological activities. However, the interplay of these functional groups can present solubility challenges. This guide will equip you with the knowledge to anticipate and overcome these issues.

II. Troubleshooting Guide & FAQs

This section addresses the most frequently asked questions regarding the solubility of this compound.

Question 1: My this compound won't dissolve in my desired solvent. What should I do first?

Answer: The initial step is to ensure you are using an appropriate solvent and proper technique. Based on the chemical structure, this compound is expected to have better solubility in organic solvents than in aqueous solutions.

Initial Troubleshooting Steps:

  • Verify Solvent Choice: For initial solubilization, we recommend starting with common organic solvents.

  • Gentle Heating: For many solid solutes, solubility increases with temperature. Gentle warming of the solvent (e.g., to 30-40°C) can significantly aid dissolution.

  • Sonication: Utilizing a sonication bath can help break down solid aggregates and enhance the rate of dissolution.

  • Vortexing: Vigorous mixing through vortexing can also facilitate the dissolution process.

Question 2: I need to prepare an aqueous solution of this compound for my biological assay, but it has poor water solubility. What are my options?

Answer: Limited water solubility is a known characteristic of many pyrazole derivatives. Here are several strategies to improve aqueous solubility:

  • Co-solvents: The most common and effective method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then slowly add this stock solution to your aqueous buffer with continuous stirring.

  • pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous medium can enhance solubility, especially if the compound has acidic or basic functional groups.

  • Hydrotropes: These are compounds that can increase the solubility of other solutes in water. While less common for routine lab work, they can be a powerful tool for formulation development.

Question 3: I am observing precipitation of my compound when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

Answer: This is a common issue when diluting a concentrated organic stock into an aqueous medium. The key is to avoid shocking the system, which can cause the compound to crash out of solution.

Strategies to Prevent Precipitation:

  • Slow Addition: Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring.

  • Lower Stock Concentration: If possible, use a more dilute initial stock solution in the organic solvent.

  • Inclusion of Surfactants: A small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) in the aqueous buffer can help maintain the solubility of the compound.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent water solubility.

III. Data & Protocols for Success

To provide a more quantitative understanding, the following table summarizes the expected solubility of pyrazole derivatives in various solvents. Please note that these are general guidelines, and empirical testing is recommended for this compound.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF) HighAnother excellent choice for initial solubilization.
Methanol Moderate to HighA good option for many organic-soluble compounds.
Ethanol ModerateOften used as a co-solvent for aqueous solutions.
Acetone ModerateA common solvent for pyrazole derivatives.
Water LowDirect dissolution in water is expected to be challenging.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a stock solution of this compound.

Materials:

  • This compound (MW: 168.20 g/mol - Note: this is the molecular weight for a similar compound, C7H12N4O, as the exact MW for the target compound was not found in the search results)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the Compound: Accurately weigh out 1.68 mg of this compound and place it in a clean microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Initial Mixing: Cap the tube securely and vortex for 30-60 seconds to initiate the dissolution process.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Gentle Warming (optional): If solids persist, warm the solution to 30-40°C for a few minutes while intermittently vortexing.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

IV. Visualizing the Troubleshooting Workflow

To further clarify the decision-making process when encountering solubility issues, the following diagrams illustrate the recommended workflows.

Caption: Initial troubleshooting workflow for dissolving the compound.

G cluster_1 Aqueous Solution Preparation from Organic Stock start_aq Prepare concentrated stock in organic solvent (e.g., DMSO) dilute Dilute into aqueous buffer start_aq->dilute check_precipitation Is there any precipitation? dilute->check_precipitation success_aq Aqueous solution prepared check_precipitation->success_aq No troubleshoot_aq Troubleshoot Precipitation check_precipitation->troubleshoot_aq Yes slow_addition Slow, dropwise addition with vigorous stirring troubleshoot_aq->slow_addition lower_stock Use a lower concentration stock solution slow_addition->lower_stock add_surfactant Incorporate a surfactant into the buffer lower_stock->add_surfactant

Caption: Workflow for preparing aqueous solutions and troubleshooting precipitation.

V. Concluding Remarks

Successfully working with this compound hinges on a systematic approach to its solubilization. By understanding its chemical nature and employing the strategies outlined in this guide, researchers can confidently prepare solutions suitable for a wide range of experimental applications. Should you continue to experience difficulties, we encourage you to contact our technical support team for further assistance.

VI. References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction. Retrieved from 2

stability of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Document ID: TSG-EMPH-STAB-001

Version: 1.0

Introduction: Understanding the Stability Profile of this compound

Welcome to the technical support guide for this compound (CAS 1177272-66-0). As a key intermediate in pharmaceutical and agrochemical research, understanding its stability is paramount to ensuring experimental reproducibility, product integrity, and the development of robust formulations.[1]

This molecule incorporates two key structural features: a substituted pyrazole ring and a carbohydrazide functional group. The overall stability is a composite of the properties of these two moieties.

  • The Pyrazole Core: The 1-ethyl-3-methyl-pyrazole ring is generally a robust and metabolically stable aromatic heterocycle.[2] Pyrazole scaffolds are prevalent in many approved pharmaceuticals, partly due to their chemical resilience and favorable interaction with biological targets.[3] They typically exhibit good thermal and photostability.[4]

  • The Carbohydrazide Group (-CONHNH₂): This is the more reactive portion of the molecule. The hydrazide functional group is susceptible to specific degradation pathways, primarily oxidation and, to a lesser extent, hydrolysis, especially under non-neutral pH conditions.[5][6]

This guide provides a comprehensive, question-and-answer-based resource for troubleshooting common stability issues and offers a detailed protocol for performing a systematic stability assessment via forced degradation studies, in line with ICH guidelines.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Handling & Storage

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on the chemistry of the carbohydrazide moiety and supplier recommendations for similar compounds, optimal long-term storage is at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[1][9]

  • Causality: The low temperature minimizes the rate of any potential thermal degradation. The inert atmosphere is critical to prevent slow oxidation of the hydrazide group by atmospheric oxygen, a process that can be accelerated by light and trace metal ions.[5][10] The opaque container protects against photolytic degradation.

Q2: I left the compound on the benchtop at room temperature for a day. Is it still viable?

A2: For short durations (e.g., <24 hours), the solid material is likely to be stable at ambient temperature, provided it was not exposed to direct sunlight or high humidity. However, for quantitative applications, it is best practice to re-qualify the material using a suitable analytical method like HPLC to check for the appearance of degradation products. The primary concern with ambient exposure is the potential for gradual oxidation.[5]

Stability in Solution

Q3: My solution of the compound in DMSO turned slightly yellow overnight. What is happening?

A3: This is a common observation and is often indicative of oxidative degradation. The hydrazide group can be oxidized, leading to the formation of colored byproducts.[11][12] DMSO, while a common solvent, is not always inert and can contain trace peroxides or be susceptible to auto-oxidation, which can, in turn, degrade the solute.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use fresh, anhydrous, or peroxide-free grade solvents.

    • Inert Atmosphere: Prepare and store solutions under an inert gas (argon or nitrogen).

    • Minimize Storage Time: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store at -20°C or -80°C and use within a validated timeframe.

    • Consider Alternative Solvents: If oxidation persists, consider deoxygenated ethanol or acetonitrile as alternative solvents, depending on solubility requirements.

Q4: I am observing significant degradation of the compound in my aqueous buffer at pH 5. What is the likely cause?

A4: The carbohydrazide linkage is susceptible to acid-catalyzed hydrolysis.[6] While generally more stable than imines, hydrazones, and oximes, prolonged exposure to acidic conditions (pH < 6) can lead to the cleavage of the C-N bond, yielding 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid and hydrazine.[13][14]

  • Troubleshooting Steps:

    • Adjust pH: If your experimental conditions permit, adjust the buffer pH to be closer to neutral (pH 6.5-7.5), where hydrazide conjugates exhibit maximum stability.[6]

    • Control Temperature: Hydrolysis is temperature-dependent. Running experiments at lower temperatures can significantly reduce the rate of degradation.

    • Kinetic Analysis: If you must work at low pH, perform a time-course experiment to quantify the rate of degradation so you can define a stable experimental window.

Q5: Can I expect degradation in the presence of metal ions?

A5: Yes, the presence of transition metal ions (e.g., Cu²⁺, Fe³⁺) can significantly enhance the rate of oxidative degradation of the hydrazide moiety.[5] These ions can catalyze the reaction between the hydrazide and dissolved oxygen to produce reactive oxygen species.

  • Preventative Measures:

    • Use metal-free buffers and reagents where possible.

    • Consider adding a chelating agent like EDTA to your buffer system if metal ion contamination is suspected and compatible with your assay.

Potential Degradation Pathways

The primary degradation pathways for this compound are predicted to be oxidation and hydrolysis. Understanding these pathways is crucial for identifying potential impurities and degradants in your samples.

G cluster_main This compound cluster_ox Oxidative Degradation cluster_hy Hydrolytic Degradation start C₇H₁₂N₄O ox_intermediate Acyl Radical Intermediate start->ox_intermediate [O] (e.g., H₂O₂, O₂, metal ions) hy_product 1-Ethyl-3-methyl-1H- pyrazole-4-carboxylic Acid + Hydrazine start->hy_product H₂O (Acid/Base Catalyzed) ox_product 1-Ethyl-3-methyl-1H- pyrazole-4-carboxylic Acid + N₂ ox_intermediate->ox_product Further Oxidation

Caption: Predicted degradation pathways for this compound.

Quantitative Stability Data: A Framework

While specific kinetic data for this molecule is not publicly available, a forced degradation study will yield such information. The results should be summarized in a table for clarity.

Stress ConditionReagent/ParametersTime Points% Degradation (Typical Target)Primary Degradant(s)
Acid Hydrolysis 0.1 M HCl, 60°C0, 2, 4, 8, 24h5 - 20%1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Base Hydrolysis 0.1 M NaOH, 60°C0, 2, 4, 8, 24h5 - 20%1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Oxidation 3% H₂O₂, RT0, 1, 2, 4, 8h5 - 20%1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Thermal 80°C (Solid)0, 1, 3, 7 days< 10%To be determined
Photolytic ICH Q1B Option 2N/A< 10%To be determined

Experimental Protocol: Forced Degradation Study

To systematically evaluate the intrinsic stability of this compound, a forced degradation study is essential.[7] This involves subjecting the compound to stress conditions more severe than standard accelerated stability testing.[8] The objective is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products and establish peak homogeneity in a stability-indicating analytical method without being excessive.[10]

Prerequisite: Development of an Analytical Method

Before initiating the study, a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, must be developed and validated. The method should be able to separate the parent compound from all potential degradation products.

Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Control Sample: Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL). This sample, stored at 2-8°C and protected from light, will be analyzed alongside all stressed samples.

Forced Degradation Workflow

The following diagram outlines the general workflow for the forced degradation study.

Caption: Workflow for the forced degradation study of the target compound.

Step-by-Step Stress Condition Protocols
  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M HCl.

    • Heat the mixture in a water bath at 60°C.[15]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Dilute to the working concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.

    • Dilute to the working concentration with the mobile phase and analyze immediately.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and store it in an oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, dissolve it in the stock solution solvent, dilute to the working concentration, and analyze.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[8]

    • Analyze the samples against a dark control stored under the same conditions.

Data Analysis and Interpretation

For each condition, calculate the percentage of degradation, identify major degradants, and perform a mass balance calculation to ensure all components are accounted for. Use a photodiode array (PDA) detector to assess peak purity and identify the formation of new chromophores. LC-MS can be used to identify the mass of degradation products to confirm the proposed pathways.

References

  • Cremlyn, R. J. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal, 47(6), 360-364. [Link]

  • Takahashi, K., et al. (1997). Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. Journal of the Japan Society of Corrosion Engineering, 46(3), 185-192. [Link]

  • Pozdnyakova, I., & Guidarelli, A. (2001). Hydrazide derivatives produce active oxygen species as hydrazine. Free Radical Biology and Medicine, 30(6), 647-653. [Link]

  • Takahashi, K., et al. (1997). Evaluation Of Thermal Decomposition Rate Of Carbohydrazide And Its Reducing Effect On Carbon Steel Corrosion. OnePetro. [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. atamankimya.com. [Link]

  • German, K. E., et al. (2022). Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride. Inorganic Chemistry, 61(2), 1085-1096. [Link]

  • Rojas-Guevara, J. A., et al. (2022). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 12(1), 1-23. [Link]

  • Savchenko, A. Y., et al. (2020). Effect of irradiation on the thermal stability of nitric acid solutions of carbohydrazide. Radiochemistry, 62, 562-566. [Link]

  • Barrow, J. C., et al. (2006). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications, (14), 1515-1517. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Kihara, N., et al. (2020). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 12(5), 1032. [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. ataman-kimya.com. [Link]

  • Oae, S., & Ogata, Y. (1958). Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry, 23(11), 1730-1731. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(16), 3481-3484. [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. raines.che.wisc.edu. [Link]

  • Mori, T., et al. (2012). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 14(30), 10493-10502. [Link]

  • Sharma, R., & Singh, S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5035-5041. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. researchgate.net. [Link]

  • Patel, K., & Patel, P. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 164-177. [Link]

  • Alam, M. J., & Antonysamy, W. S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • BU CyberSec Lab. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. bucybersec.org. [Link]

  • Chen, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1433-1469. [Link]

  • PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carbohydrazide. pubchem.ncbi.nlm.nih.gov. [Link]

  • Bouabdallah, I., et al. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 243-248. [Link]

  • Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. researchgate.net. [Link]

  • PubChemLite. (n.d.). 1-ethyl-3-methyl-1h-pyrazole-4-carbaldehyde. pubchemlite.org. [Link]

  • PubChem. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyrazole-5-carbohydrazide. pubchem.ncbi.nlm.nih.gov. [Link]

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Technical Support Center: Optimizing Pyrazole-4-Carbohydrazide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole-4-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Pyrazole-4-carbohydrazides are key building blocks in the development of pharmaceuticals, owing to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole-4-carbohydrazide?

A1: The most prevalent and straightforward method is the hydrazinolysis of a corresponding pyrazole-4-carboxylate ester (e.g., ethyl or methyl ester). This reaction involves heating the ester with hydrazine hydrate in a suitable solvent, typically an alcohol like ethanol.[2][3][4] The carbohydrazide product is often poorly soluble in the alcohol solvent upon cooling, which facilitates its isolation by simple filtration.

Q2: I'm not seeing any reaction between my pyrazole-4-carboxylic acid ethyl ester and hydrazine hydrate. What could be wrong?

A2: This is a known issue, particularly with substituted pyrazole systems. In some cases, direct hydrazinolysis of the ethyl ester is unsuccessful, even after prolonged reflux (e.g., 15 hours in ethanol).[5] The reactivity of the ester is highly dependent on the substituents on the pyrazole ring. If direct hydrazinolysis fails, an alternative route starting from a pyrazolo[3,4-d][2][5]oxazin-4-one derivative has been shown to be effective.[5][6]

Q3: What are the typical reaction conditions (solvent, temperature, equivalents of hydrazine)?

A3: A common starting point is to use absolute ethanol as the solvent and to heat the reaction mixture to reflux.[7] Hydrazine hydrate is almost always used in excess (ranging from 5 to 10 equivalents or even used as the solvent) to ensure the reaction goes to completion and to minimize reaction time. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[2][8]

Q4: How do I monitor the reaction progress effectively?

A4: Thin-Layer Chromatography (TLC) is the best method.[2] Spot the reaction mixture on a silica gel plate alongside your starting ester. The carbohydrazide product is significantly more polar than the starting ester due to the free -NHNH2 group. Therefore, it will have a much lower Rf value (it will not move as far up the plate). The reaction is complete when the starting material spot is no longer visible.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and provides a logical workflow for diagnosing and solving them.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common frustration. The cause can range from poor starting material quality to suboptimal reaction conditions.

Low_Yield_Troubleshooting start Problem: Low or No Yield check_sm Analyze reaction by TLC. Is starting material (SM) present? start->check_sm sm_present Yes check_sm->sm_present  Yes sm_absent No check_sm->sm_absent  No increase_time Action: Increase reaction time and/or temperature (reflux). sm_present->increase_time increase_hydrazine Action: Increase equivalents of hydrazine hydrate (5-10 eq). increase_time->increase_hydrazine check_solvent Action: Ensure anhydrous solvent (e.g., absolute ethanol). increase_hydrazine->check_solvent check_product Is a new, polar spot visible on TLC? sm_absent->check_product product_visible Yes check_product->product_visible  Yes product_invisible No check_product->product_invisible  No workup_issue Problem: Loss during work-up. - Product may be water-soluble. - Precipitation may be incomplete. product_visible->workup_issue optimize_workup Action: Optimize isolation. - Cool mixture thoroughly on ice. - Minimize washing volume. - Consider solvent evaporation & trituration. workup_issue->optimize_workup degradation_issue Problem: Degradation or side reaction. - Check for multiple faint spots. - Ring stability issues? product_invisible->degradation_issue reassess_conditions Action: Re-evaluate conditions. - Use a milder solvent (e.g., isopropanol). - Consider alternative synthetic route. degradation_issue->reassess_conditions

Caption: Troubleshooting workflow for low product yield.

  • Cause A: Incomplete Reaction

    • Explanation: The hydrazinolysis of esters is a nucleophilic acyl substitution reaction. Steric hindrance around the ester's carbonyl group or electron-withdrawing substituents on the pyrazole ring can decrease the electrophilicity of the carbonyl carbon, slowing the reaction.

    • Solution:

      • Increase Reaction Time/Temperature: Ensure the reaction is refluxing vigorously. Monitor by TLC every 2-4 hours. Some reactions may require overnight reflux.[7]

      • Increase Hydrazine Concentration: A higher concentration of the hydrazine nucleophile will increase the reaction rate according to Le Châtelier's principle. Use at least 5 equivalents of hydrazine hydrate.

      • Solvent Choice: While ethanol is common, methanol can sometimes accelerate the reaction due to its lower steric bulk. However, the product may be more soluble in methanol, complicating isolation.

  • Cause B: Product Loss During Work-up

    • Explanation: Pyrazole-4-carbohydrazide has polar N-H bonds, giving it some solubility in water and alcohols, especially if the reaction has not been cooled sufficiently.

    • Solution Protocol (Optimized Isolation):

      • Once TLC confirms the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature slowly.

      • Place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

      • Collect the solid product by vacuum filtration using a Büchner funnel.

      • Wash the collected solid sparingly with a small amount of ice-cold ethanol to remove residual hydrazine hydrate. Using large volumes or room-temperature solvent will dissolve the product.

      • Dry the product under vacuum.

Issue 2: Formation of Impurities

The presence of unexpected spots on your TLC plate indicates side reactions are occurring.

Impurity/Side ProductPotential Cause & ExplanationMitigation Strategy
Unreacted Starting Ester Incomplete reaction (see Issue 1).Increase reaction time, temperature, or hydrazine equivalents.[8]
Isomeric Hydrazides Intramolecular migration of an acyl group (e.g., benzoyl) from another position on the pyrazole ring to the hydrazide nitrogen. This is a known issue in certain substituted systems.[5][6]This is substrate-dependent. If observed, purification by column chromatography or recrystallization is necessary. The alternative synthesis from a pyrazolo-oxazinone may be required.[5]
N,N'-diacylhydrazine If the starting material is an acid chloride or anhydride instead of an ester, two molecules can react with one molecule of hydrazine.Ensure the starting material is the correct ester. This is less common in ester hydrazinolysis.
Ring-Opened Products Highly aggressive conditions (e.g., strong acid/base, very high temperatures) can potentially cleave the pyrazole ring, though the pyrazole ring is generally stable.[9]Adhere to standard reflux conditions. Avoid adding strong acids or bases unless a specific protocol requires it.
Issue 3: Reaction Stalls or is Sluggish

Sometimes a reaction will start but fail to proceed to completion.

Stalled_Reaction start Problem: Reaction Stalls (SM & Product on TLC, no change over time) check_reagents Are reagents high quality? - Hydrazine hydrate (check purity/age) - Anhydrous solvent start->check_reagents reagents_bad No check_reagents->reagents_bad  No reagents_good Yes check_reagents->reagents_good  Yes replace_reagents Action: Use fresh, high-purity hydrazine hydrate and anhydrous solvent. reagents_bad->replace_reagents check_temp Is the reaction truly at reflux? (Check heating mantle, vapor condensation) reagents_good->check_temp temp_low No check_temp->temp_low  No temp_good Yes check_temp->temp_good  Yes increase_heat Action: Increase heating mantle temperature to ensure vigorous, sustained reflux. temp_low->increase_heat catalysis Consider Catalysis (Substrate Dependent) A few drops of acetic acid can sometimes protonate the carbonyl, activating it. temp_good->catalysis

Caption: Diagnostic workflow for a stalled reaction.

  • Explanation: A stalled reaction often points to an issue with reagent activity or a reversible equilibrium. Hydrazine hydrate can degrade over time. Water in the solvent can compete with hydrazine as a nucleophile, leading to hydrolysis of the ester back to the carboxylic acid, which will not react further under these conditions. While generally not required, mild acid catalysis can sometimes help activate the ester carbonyl, but it can also protonate the hydrazine, reducing its nucleophilicity, so this should be used with caution.[10]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole-4-Carbohydrazide

This protocol is a standard starting point for the hydrazinolysis of an ethyl pyrazole-4-carboxylate.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyrazole-4-carboxylate (1.0 eq).

  • Solvent & Reagent Addition: Add absolute ethanol (approx. 10-20 mL per gram of ester). To this stirred solution, add hydrazine hydrate (5.0 - 10.0 eq).

  • Reaction: Heat the reaction mixture to a steady reflux (typically 80-90°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane as eluent) every 2 hours. The reaction is complete upon the disappearance of the starting ester spot.

  • Isolation: Cool the reaction to room temperature, then place in an ice bath for 30 minutes to induce precipitation.

  • Filtration: Collect the precipitate by vacuum filtration, washing with a minimal amount of ice-cold ethanol.

  • Drying: Dry the white solid under vacuum to yield the final pyrazole-4-carbohydrazide.

Protocol 2: Purification by Recrystallization

If the product is obtained with minor impurities, recrystallization can be an effective purification method.

  • Solvent Selection: Ethanol or an ethanol/water mixture is often a good choice. The ideal solvent should dissolve the compound when hot but not when cold.

  • Procedure: a. Place the crude hydrazide in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol needed to fully dissolve the solid. c. If the solid does not dissolve easily, add hot water dropwise until a clear solution is obtained. d. Allow the solution to cool slowly to room temperature. e. Cool further in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration and dry.

References

  • G. Cignarella, D. Barlocco, D. Landriania, G. G. Gallo, P. P. Lovisolo, E. Testa, "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest," ARKIVOC, 2002. [Link]

  • G. Cignarella, D. Barlocco, "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest," ResearchGate. [Link]

  • S. A. F. El-Sattar, M. M. H. Bhaya, H. A. M. El-Shareef, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, 2017. [Link]

  • A. A. Aly, A. M. Rabie, "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide," Chemical Methodologies, 2019. [Link]

  • S. J. T. Ryckebusch, O. Melnyk, "Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins," Journal of Peptide Science, 2015. [Link]

  • A. Kumar, P. Kumar, A. K. Sharma, et al., "Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies," Journal of Biomolecular Structure and Dynamics, 2023. [Link]

  • M. S. Al-Ajely, "Synthesis and Characterization of Some New Hydrazides and Their Derivatives," Ibn Al-Haitham Journal for Pure and Applied Science, 2015. [Link]

  • A. A. El-Rady, M. A. El-Kasaby, "An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters," Letters in Organic Chemistry, 2014. [Link]

  • Reddit r/Chempros, "Help with Low Yield Synthesis," Reddit. [Link]

  • M. M. Heravi, E. K. Zadsirjan, M. Bakherad, "One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen," Scientific Information Database, 2017. [Link]

  • A. M. S. Youssef, R. A. M. Faty, M. M. Youssef, "Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines," ResearchGate. [Link]

  • Google Patents, "Process for the purification of pyrazoles," Google P
  • S. J. T. Ryckebusch, O. Melnyk, "Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins," University of Vienna. [Link]

  • I. Brekalo, B. Mirosavljević, K. Užarević, "Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach," RSC Publishing, 2020. [Link]

  • Google Patents, "Method for purifying pyrazoles," Google P
  • Slideshare, "Unit 4 Pyrazole," Slideshare. [Link]

  • Organic Chemistry Portal, "Pyrazole synthesis," Organic Chemistry Portal. [Link]

  • A. M. Bernardino, M. P. A. T. C. de Oliveira, T. M. L. de Souza, "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest," Molecules, 2018. [Link]

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troubleshooting failed reactions of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered with this versatile building block. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound featuring a substituted pyrazole ring linked to a carbohydrazide moiety. This structure is a valuable pharmacophore and a versatile intermediate in organic synthesis.[1][2] The carbohydrazide group serves as a key functional handle for constructing more complex molecules, particularly through condensation and cyclization reactions.[3][4] Its derivatives are widely explored in medicinal chemistry for developing novel therapeutic agents and in agrochemical research.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1177272-66-0[7]
Molecular Formula C₇H₁₂N₄O[5]
Molecular Weight 168.20 g/mol [8]
Appearance White to off-white crystalline solidGeneric
Storage Store at 2-8°C under an inert atmosphereGeneric

Troubleshooting Failed Reactions: A Workflow Approach

Encountering a failed or low-yielding reaction is a common challenge in synthesis. Before delving into specific reaction types, it's crucial to follow a logical troubleshooting workflow to systematically identify the root cause.

G start Reaction Failure (Low Yield / No Conversion) reagent_check Step 1: Verify Reagent Quality - Purity (NMR, LCMS) - Freshness (Hydrazine, Solvents) - Stoichiometry start->reagent_check Start Here condition_check Step 2: Assess Reaction Conditions - Anhydrous? - Inert Atmosphere? - Temperature Control? reagent_check->condition_check Reagents OK? conclusion Identify & Optimize reagent_check->conclusion Impurity Found [Action: Purify/Re-prepare] monitoring Step 3: Analyze Reaction Monitoring - In-situ TLC/LCMS - Correct Spot Identification? - Intermediate Accumulation? condition_check->monitoring Conditions OK? condition_check->conclusion Parameter Drift [Action: Re-optimize Temp/Atmosphere] workup Step 4: Evaluate Workup & Purification - Product Solubility - pH Adjustment - Column Chromatography Conditions monitoring->workup Monitoring OK? monitoring->conclusion Side Reaction Identified [Action: Adjust Conditions] workup->conclusion Workup OK? workup->conclusion Product Loss [Action: Modify Extraction/Purification]

Caption: A logical workflow for troubleshooting common reaction issues.

Guide 1: Schiff Base Formation (Condensation with Aldehydes/Ketones)

The reaction of the terminal -NH₂ of the carbohydrazide with a carbonyl compound is a fundamental step to form hydrazones (Schiff bases), which are often key intermediates for further cyclization.[9][10][11]

Q2: My condensation reaction to form a Schiff base is showing low conversion, with starting materials present even after prolonged reaction times. What is happening?

A2: Low conversion in Schiff base formation is typically due to an unfavorable reaction equilibrium or insufficient catalysis.

  • Causality: The formation of a hydrazone from a carbohydrazide and an aldehyde/ketone is a reversible condensation reaction that produces water as a byproduct.[11] If this water is not removed, the equilibrium will not favor the product, leading to incomplete conversion. Furthermore, the nucleophilicity of the hydrazide and the electrophilicity of the carbonyl partner are critical.

  • Troubleshooting Steps:

    • Catalysis: The reaction is often acid-catalyzed. Add a catalytic amount (1-3 drops) of glacial acetic acid to the reaction mixture.[12] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

    • Water Removal:

      • Azeotropic Distillation: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to physically remove the water as it forms, driving the reaction to completion.

      • Dehydrating Agents: For reactions in solvents like ethanol or methanol, add a dehydrating agent such as anhydrous sodium sulfate or magnesium sulfate.

    • Solvent Choice: Ensure both starting materials are fully dissolved. Ethanol is a common and effective solvent.[11] If solubility is an issue, consider gentle heating or switching to a solvent like DMF, but be mindful of higher boiling points and potential side reactions.

    • Reactivity of Carbonyl Partner: Sterically hindered ketones or electron-rich aromatic aldehydes are less reactive. In these cases, increasing the reaction temperature and extending the reaction time may be necessary.

G pyrazole 1-Ethyl-3-methyl-1H- pyrazole-4-carbohydrazide schiff Schiff Base (Hydrazone) pyrazole->schiff carbonyl Aldehyde / Ketone (R1-CO-R2) carbonyl->schiff water H₂O schiff->water + catalyst Acid Catalyst (e.g., Acetic Acid) schiff->catalyst catalyst->pyrazole Protonates Carbonyl dehydrating Water Removal (e.g., Dean-Stark) dehydrating->water Removes

Caption: Reaction pathway for Schiff base formation.

Guide 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A primary application of carbohydrazides is their conversion into 1,3,4-oxadiazoles, a valuable scaffold in medicinal chemistry.[13][14] This typically involves N-acylation followed by cyclodehydration.

Q3: I am attempting to synthesize a 1,3,4-oxadiazole. The reaction is failing at the cyclization step, and I'm isolating the 1,2-diacylhydrazine intermediate. How can I promote cyclization?

A3: The failure to cyclize the 1,2-diacylhydrazine intermediate indicates that the dehydration conditions are not sufficiently forcing or are inappropriate for your substrate.

  • Causality: The cyclodehydration step requires the removal of a molecule of water to form the stable, aromatic oxadiazole ring. This process often necessitates strong dehydrating agents or high temperatures, which can also lead to degradation if not chosen carefully.[14]

  • Troubleshooting Steps & Reagent Selection:

    • Classical Dehydrating Agents: The most common method involves refluxing the diacylhydrazine intermediate with a strong dehydrating agent. If one fails, consider another.

      • Phosphorus Oxychloride (POCl₃): Highly effective but harsh. It can react with other functional groups. Use with caution in a well-ventilated fume hood.

      • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can promote cyclization, but charring and sulfonation are potential side reactions.

      • Thionyl Chloride (SOCl₂): Another effective but highly reactive and corrosive option.

    • Milder, Modern Alternatives: If harsh reagents are causing decomposition, several milder protocols have been developed.

      • Iodine-Mediated Cyclization: Molecular iodine (I₂) in the presence of a base like potassium carbonate can mediate oxidative cyclization under transition-metal-free conditions.[15][16]

      • Uronium Coupling Reagents: Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can facilitate cyclization under mild conditions, often at moderate temperatures (e.g., 50°C in DMF).[14]

      • Triphenylphosphine-based Reagents: Systems like Ph₃P/I₂ can be used for dehydrative cyclization.[16]

Table 2: Common Reagents for 1,3,4-Oxadiazole Synthesis from Diacylhydrazines

ReagentConditionsAdvantagesDisadvantages
POCl₃ RefluxHigh yielding, effectiveHarsh, corrosive, non-selective
Conc. H₂SO₄ HeatInexpensiveStrong acid, potential for charring
I₂ / K₂CO₃ HeatMetal-free, often milderStoichiometric iodine required
TBTU / DIEA 50 °C, DMFMild conditions, good yieldsReagent cost
Protocol: TBTU-Mediated Cyclization of a Diacylhydrazine Intermediate
  • Dissolve the 1,2-diacylhydrazine intermediate (1 mmol) in anhydrous DMF (5-10 mL) under an inert atmosphere (N₂ or Ar).

  • Add TBTU (1.5 mmol) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1 mmol).

  • Heat the reaction mixture to 50°C and monitor by TLC.

  • Upon completion, cool the reaction, pour it into ice-water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[14]

G start 1-Ethyl-3-methyl- 1H-pyrazole- 4-carbohydrazide intermediate 1,2-Diacylhydrazine Intermediate Acylated at terminal NH₂ start->intermediate:f0 Acylation product 2,5-Disubstituted 1,3,4-Oxadiazole intermediate:f0->product Cyclodehydration (- H₂O) reagent1 Acid Chloride / Anhydride reagent1->start reagent2 Dehydrating Agent (e.g., POCl₃, TBTU) reagent2->intermediate:f0

Caption: General pathway for 1,3,4-oxadiazole synthesis.

Guide 3: General Troubleshooting for Purity and Side Reactions

Q4: My reaction seems to work, but the final product is always contaminated with impurities that are difficult to remove. What are potential sources and solutions?

A4: Persistent impurities often arise from side reactions of the carbohydrazide starting material or degradation during workup.

  • Causality: The carbohydrazide functional group has multiple reactive sites. While the terminal -NH₂ is the most nucleophilic, the secondary -NH- can also react under certain conditions. The compound can also be sensitive to heat and harsh acidic or basic conditions during work-up.[17][18]

  • Troubleshooting Steps:

    • Purity of Starting Material: First, confirm the purity of your this compound. Impurities in the starting material will carry through the reaction. Recrystallization may be necessary.

    • Control Reaction Temperature: Overheating can lead to decomposition. Run reactions at the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and slow addition of reagents.[19]

    • Inert Atmosphere: Although not always required, running reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is heated for extended periods.

    • Workup pH: During aqueous workup, be mindful of the pH. The pyrazole ring and hydrazide moiety have basic nitrogens. Extreme pH levels can cause degradation or protonation, which affects solubility during extraction. Neutralize carefully and avoid prolonged exposure to strong acids or bases.

    • Intramolecular Rearrangements: In some substituted pyrazole systems, acyl or benzoyl groups have been observed to migrate between nitrogen atoms, leading to isomeric impurities.[20] If you suspect an isomer, detailed characterization by 2D NMR may be required.

By systematically evaluating your reagents, conditions, and procedures with these guidelines, you can effectively diagnose and resolve the majority of issues encountered in reactions with this compound.

References

  • Benchchem. (n.d.). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Stanovnik, B., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC.
  • Taha, M., et al. (2021). Synthesis and Evaluation of bis-Schiff Bases of Carbohydrazide as Antioxidant and Cytotoxic Agents. PubMed. Retrieved from [Link]

  • Gouda, M. A., et al. (2014). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules. Retrieved from [Link]

  • Ismail, M. M., et al. (2014). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Retrieved from [Link]

  • Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Al Zoubi, W. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing.
  • Dar, A. M., & Mir, M. A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Shakyawar, D., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.... MDPI. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • The Organic Chemistry Tutor. (2019). synthesis of pyrazoles. YouTube. Retrieved from [Link]

  • Zora, M., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

  • Current Organic Chemistry. (n.d.). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
  • ResearchGate. (n.d.). Synthesis and characterization study on some metal complexes of a schiff base....
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  • Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Mahdi, H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor.
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  • Mansour, A. K., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC - PubMed Central. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). A bio-compatible pyridine–pyrazole hydrazide based compartmental receptor for Al3+ sensing....
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  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
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  • Pharmaffiliates. (n.d.). 1006334-35-5| Chemical Name : 1-ethyl-1H-pyrazole-3-carbohydrazide.
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  • PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2024). Host-guest interactions of coumarin-based 1,2-pyrazole using analytical and computational methods.... Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide.

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Technical Support Center: Characterization Challenges of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation and purification of this important class of heterocyclic compounds. Drawing upon established analytical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pyrazole characterization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of substituted pyrazoles, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: Why do the 1H and 13C NMR signals for my 3(5)-substituted pyrazole appear broad or averaged?

This is a classic sign of annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons and their attached protons average out.[1][2]

Q2: I can't see the N-H proton signal in my 1H NMR spectrum. What are the possible reasons?

The disappearance or significant broadening of the N-H proton signal is often due to chemical exchange with residual water in the solvent, with other pyrazole molecules, or with acidic/basic impurities.[1] In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, rendering it undetectable in the ¹H NMR spectrum.[1] The quadrupolar moment of the ¹⁴N nucleus can also contribute to signal broadening.[1]

Q3: My pyrazole synthesis yielded a mixture of regioisomers. What is the most effective way to separate them?

The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography.[3] Since regioisomers often have different polarities, careful selection of the eluent system, guided by Thin Layer Chromatography (TLC), is crucial for achieving good separation.[3] High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separating closely related regioisomers.[4]

Q4: How can I confirm the identity of pyrazole isomers using mass spectrometry if they have the same molecular weight?

While isomers have identical molecular weights, their fragmentation patterns in mass spectrometry can differ. The position of substituents can influence the stability of fragment ions, leading to distinct spectra.[5] Common fragmentation pathways for pyrazoles include the loss of HCN and N₂ from the molecular ion or protonated molecular ion.[6][7]

Q5: What is polymorphism and how can it affect the characterization of my substituted pyrazole?

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. This can lead to variability in analytical data, especially in solid-state techniques like X-ray diffraction and solid-state NMR. It is crucial to be aware of potential polymorphism when characterizing a new pyrazole derivative.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges encountered during the characterization of substituted pyrazoles.

Troubleshooting NMR Spectra: Tautomerism and Signal Broadening

Issue: You observe broad or averaged signals in the 1H or 13C NMR spectrum of your N-unsubstituted pyrazole, making unambiguous structure determination difficult.

Causality: This phenomenon is rooted in the rapid prototropic exchange between the N1 and N2 positions of the pyrazole ring, leading to a dynamic equilibrium between two tautomers. The rate of this exchange is often faster than the NMR timescale at room temperature, resulting in the observation of time-averaged signals. The position of this equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring.[8][9]

Workflow for Resolving Tautomers:

start Start: Broad/Averaged NMR Signals low_temp Perform Low-Temperature NMR Experiment start->low_temp Primary Approach solvent Change NMR Solvent start->solvent Alternative hmbc Run 2D NMR (HMBC) start->hmbc For connectivity information low_temp->solvent If signals still broad end End: Resolved Tautomers or Structural Confirmation low_temp->end Successful solid_state Acquire Solid-State NMR (CP/MAS) solvent->solid_state For definitive solid-state structure solvent->end Successful solid_state->end hmbc->end

Caption: Troubleshooting workflow for resolving tautomers in NMR.

Detailed Protocols:

  • Low-Temperature NMR:

    • Sample Preparation: Dissolve your pyrazole derivative in a low-freezing point deuterated solvent such as CD₂Cl₂, toluene-d₈, or THF-d₈.[1]

    • Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at room temperature (298 K).[1]

    • Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.[1]

    • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]

    • Data Acquisition: Continue to acquire spectra at decreasing temperatures until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[1]

  • Solvent Effects: The rate of proton exchange is highly solvent-dependent.

    • Aprotic, non-polar solvents: These can slow down the exchange rate, potentially allowing for the observation of distinct tautomers even at room temperature.[1]

    • Protic or hydrogen-bond accepting solvents: These can accelerate the exchange, leading to more pronounced signal averaging.[1][2]

    • Experiment: Acquire spectra in a range of solvents (e.g., CDCl₃, benzene-d₆, DMSO-d₆) to observe changes in chemical shifts and signal multiplicity.[8][10]

  • Solid-State NMR (CP/MAS): In the solid state, pyrazoles typically exist as a single tautomer.[1][8] Solid-state NMR can identify the dominant tautomeric form in the solid phase, providing a valuable comparison to solution-state data.[1][8]

Troubleshooting Chromatographic Separation of Isomers

Issue: Your synthesized pyrazole product is a mixture of regioisomers that co-elute or show poor separation during column chromatography.

Causality: Regioisomers of substituted pyrazoles often possess very similar polarities, making their separation by normal-phase chromatography challenging.[4] The choice of stationary and mobile phases is critical to exploit subtle differences in their physicochemical properties.

Workflow for Isomer Separation:

start Start: Co-eluting Isomers tlc Optimize Mobile Phase using TLC start->tlc chiral Employ Chiral Stationary Phase for Enantiomers start->chiral If enantiomers column Perform Silica Gel Column Chromatography tlc->column Good separation on TLC hplc Utilize HPLC for High-Resolution Separation tlc->hplc Poor separation on TLC end End: Pure Isomers column->end Successful hplc->end Successful chiral->end

Caption: Workflow for the separation of pyrazole isomers.

Detailed Protocols:

  • Optimizing Normal-Phase Column Chromatography:

    • TLC Analysis: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on TLC plates to find an eluent that provides the best possible separation (largest ΔRf) between the isomer spots.[3]

    • Solvent Gradient: If a single eluent system is insufficient, employ a shallow solvent gradient during column chromatography.

    • Dry Loading: To improve band sharpness and separation, use the dry loading technique. Dissolve your crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC: For many pyrazoline derivatives, a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like 0.1% TFA) and an organic solvent like methanol or acetonitrile can provide excellent separation.[4][11]

    • Chiral HPLC: For the separation of enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have shown excellent chiral recognition capabilities for pyrazole derivatives.[4][12]

Parameter Normal-Phase Chromatography Reverse-Phase HPLC Chiral HPLC
Stationary Phase Silica GelC18Lux cellulose-2, Lux amylose-2
Typical Mobile Phase Hexane/Ethyl AcetateWater/Methanol with 0.1% TFAn-Hexane/Ethanol, Methanol/Acetonitrile
Primary Application Regioisomer separation, general purificationHigh-resolution separation of regioisomersEnantiomer separation

Table 1: Common Chromatographic Conditions for Pyrazole Isomer Separation.

Troubleshooting Mass Spectra Interpretation

Issue: You are unsure how to interpret the mass spectrum of your substituted pyrazole, particularly the fragmentation pattern.

Causality: The fragmentation of pyrazoles upon electron ionization (EI) is governed by the stability of the resulting radical cations and neutral losses. The pyrazole ring can undergo characteristic cleavages, and the substituents can direct the fragmentation pathways.

Key Fragmentation Pathways:

  • Loss of HCN: A common fragmentation pathway involves the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion or the [M-H]⁺ ion.[6][7]

  • Loss of N₂: Another characteristic fragmentation is the loss of a nitrogen molecule (N₂, 28 Da) from the [M-H]⁺ ion.[6][7]

  • Substituent-Driven Fragmentation: The nature of the substituents on the pyrazole ring can significantly influence the fragmentation pattern. For example, nitro groups can be lost as NO₂.[6] The fragmentation patterns of pyrazoline derivatives are also dependent on the position and nature of substituents.[13]

Data Interpretation Workflow:

start Start: Obtain Mass Spectrum hrms Acquire High-Resolution MS (HRMS) start->hrms identify_m_ion Identify Molecular Ion Peak (M⁺) start->identify_m_ion propose_formula Propose Elemental Composition hrms->propose_formula analyze_fragments Analyze Fragmentation Pattern identify_m_ion->analyze_fragments propose_formula->analyze_fragments compare Compare with Literature Data analyze_fragments->compare end End: Structure Confirmation compare->end

Caption: Workflow for the interpretation of pyrazole mass spectra.

Troubleshooting Tips:

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, obtain HRMS data to determine the exact mass of the molecular ion and key fragment ions. This allows for the unambiguous determination of their elemental compositions.

  • Database Comparison: Compare your experimental mass spectrum with entries in spectral databases like the NIST WebBook for known pyrazole compounds.[14]

  • Isotopic Patterns: Pay attention to the isotopic patterns of ions containing elements like chlorine or bromine, as these can provide valuable structural information.

Fragment Loss Mass (Da) Significance
HCN27Characteristic of the pyrazole ring
N₂28Characteristic of the pyrazole ring
Substituent-specific lossesVariableDepends on the nature of the substituent

Table 2: Common Neutral Losses in the Mass Spectra of Pyrazoles.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (1993). Canadian Journal of Chemistry, 71(5), 678-685.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2017). Molecules, 22(10), 1673.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4593.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry, 71(5), 678-685.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(48), 32593-32603.
  • (PDF) A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Retrieved from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry, 12(12), 833-836.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Research, 6(1), 1-6.
  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. (2006). Molecules, 11(5), 374-381.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4593.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(11), 3169.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Molecules, 18(2), 2386-2396.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1954-1964.
  • Synthesis and crystal structures of N-substituted pyrazolines. (2013). Molecules, 18(2), 2386-2396.
  • Gas Chromatograph of Pyrazole Isomer Mixture. (2016). ResearchGate. Retrieved from [Link]

  • (PDF) Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (2019). Retrieved from [Link]

  • 1H-Pyrazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Pharmaceutical Sciences and Research, 4(12), 2031-2036.
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry, 17(1), 105423.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Molecules, 18(2), 2386-2396.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4593.
  • 1H NMR of pyrazole. (2022). Reddit. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(18), 4233.
  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2019). Journal of Global Pharma Technology, 11(02), 13-20.
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  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (2014). Molecules, 19(11), 18012-18027.
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Sources

Technical Support Center: Scale-Up Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the formation of the pyrazole core, followed by esterification, and finally, hydrazinolysis. Each step presents unique challenges during scale-up.

Synthesis_Workflow A 1. Pyrazole Ring Formation B 2. Esterification of Pyrazole-4-carboxylic Acid A->B Intermediate: 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid C 3. Hydrazinolysis of Ester B->C Intermediate: Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate D 4. Purification & Isolation C->D Crude Product: This compound

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: What are the most critical parameters to control during the initial pyrazole ring formation when scaling up?

A1: The cyclocondensation reaction to form the pyrazole ring is a key step.[1][2] On a larger scale, the primary concerns are:

  • Temperature Control: The reaction is often exothermic. Adequate reactor cooling capacity is crucial to prevent temperature spikes that can lead to side product formation and impact regioselectivity.

  • Reagent Addition Rate: Slow, controlled addition of reagents, particularly the hydrazine derivative, is essential to manage the exotherm.

  • Mixing: Efficient agitation is required to ensure homogeneity and consistent heat transfer throughout the larger reaction volume. Inadequate mixing can lead to localized "hot spots."

  • Solvent Selection: The choice of solvent can influence reaction kinetics and selectivity. For scale-up, consider solvents with a good balance of solubility for reactants and products, a suitable boiling point for temperature control, and a favorable safety profile.

Q2: We are observing poor regioselectivity during the pyrazole synthesis, leading to a mixture of isomers. How can this be addressed?

A2: Regioselectivity is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[3] To improve the formation of the desired 1-ethyl-3-methyl isomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity.

  • Solvent Effects: Screening different solvents may reveal improved selectivity. Halogenated solvents have been shown to increase selectivity in some cases.[4]

  • pH Control: The pH of the reaction medium can influence the reactivity of the hydrazine and the dicarbonyl compound, thereby affecting the regiochemical outcome.

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, exploring alternative synthetic strategies that offer better regiochemical control may be necessary.[5]

Q3: The esterification of the pyrazole-4-carboxylic acid is sluggish on a larger scale. What are the likely causes and solutions?

A3: Several factors can contribute to a slow esterification at scale:

  • Water Removal: In classic Fischer esterification, the removal of water is critical to drive the equilibrium towards the product. Ensure your large-scale setup has an efficient means of water removal, such as a Dean-Stark trap.

  • Catalyst Activity: The acid catalyst (e.g., sulfuric acid) must be of sufficient concentration and purity. On scale, ensure proper dispersal of the catalyst.

  • Reaction Temperature: Ensure the internal temperature of the reactor is at the optimal level for the reaction. Temperature gradients can occur in large vessels.

  • Alternative Esterification Methods: If Fischer esterification proves problematic, consider alternative methods such as using an activating agent (e.g., thionyl chloride to form the acid chloride, followed by reaction with ethanol) or using a more reactive alkylating agent.

Hydrazinolysis and Safety

Q4: What are the primary safety concerns when handling hydrazine hydrate in a scale-up synthesis?

A4: Hydrazine and its hydrate are high-energy, toxic, and potentially explosive compounds.[5] Key safety considerations include:

  • Thermal Runaway: The reaction of esters with hydrazine hydrate to form carbohydrazides is exothermic.[5] A loss of cooling can lead to a dangerous thermal runaway.

  • Decomposition: Hydrazine can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of catalytic metals like copper, iron, or their oxides.[5][6]

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[6][7] Exposure must be minimized through the use of closed systems, appropriate personal protective equipment (PPE), and adequate ventilation.[6][8]

  • Flammability: Hydrazine has a wide flammability range (4.7-100% by volume in air) and can ignite in the absence of air.[6][7]

Q5: How can the exothermic nature of the hydrazinolysis step be safely managed during scale-up?

A5: Managing the exotherm is critical for a safe scale-up.[5] Strategies include:

  • Slow and Controlled Addition: Add the hydrazine hydrate solution to the ester solution at a controlled rate.

  • Efficient Cooling: The reactor must have a robust cooling system capable of dissipating the heat generated.

  • Dilution: Using an adequate amount of a suitable solvent helps to absorb the heat of reaction. Using dilute aqueous solutions of hydrazine can also mitigate hazards.[5][7]

  • Addition of a Base: In some cases, the addition of a base like sodium acetate can mitigate the severity of exothermic events by neutralizing acidic byproducts that might catalyze decomposition.[9][10]

Hydrazine_Safety cluster_hazards Primary Hazards of Hydrazine cluster_mitigation Mitigation Strategies H1 Thermal Runaway M1 Slow, Controlled Addition H1->M1 M2 Efficient Reactor Cooling H1->M2 M3 Use of Dilute Solutions H1->M3 M4 Addition of a Base (e.g., NaOAc) H1->M4 H2 Explosive Decomposition H2->M1 H2->M2 H2->M4 H3 High Toxicity M5 Closed Systems & PPE H3->M5 H4 Wide Flammability Range H4->M5

Caption: Key hazards of hydrazine and corresponding mitigation strategies.

Work-up and Purification

Q6: We are experiencing low yields during the crystallization of the final product. What could be the issue?

A6: Low yield during crystallization can stem from several factors:

  • Product Solubility: The product might be too soluble in the chosen crystallization solvent, even at low temperatures. Consider using a solvent mixture (an anti-solvent system) to reduce solubility.

  • Incomplete Reaction: Ensure the hydrazinolysis reaction has gone to completion before initiating work-up. Monitor the reaction by a suitable analytical method like TLC or HPLC.

  • Premature Crystallization: If the product crystallizes too early during work-up (e.g., during an extraction), it can be lost. Maintain adequate temperatures during these steps.

  • Excessive Washing: Washing the filtered crystals with too much solvent can redissolve a significant portion of the product. Use a minimal amount of cold solvent for washing.

Q7: The isolated this compound is off-color. How can we improve its purity and appearance?

A7: Colored impurities often arise from side reactions or the degradation of starting materials or intermediates. To address this:

  • Charcoal Treatment: During recrystallization, a hot filtration of the solution with a small amount of activated charcoal can effectively remove colored impurities.

  • Solvent Choice: The choice of recrystallization solvent is crucial. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

  • Inert Atmosphere: If degradation due to oxidation is suspected, consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

Q8: Our final product is "oiling out" instead of forming crystals. What should we do?

A8: "Oiling out" occurs when the product separates from the solution as a liquid instead of a solid.[11] This often happens if the solution is too concentrated or cooled too quickly. To remedy this:

  • Reheat and Dilute: Reheat the mixture to redissolve the oil, then add a small amount of additional solvent.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. Insulating the flask can promote gradual cooling.

  • Seeding: If available, adding a seed crystal of the pure product can induce proper crystallization.

  • Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Pyrazole Formation - Incomplete reaction. - Formation of side products due to poor temperature control. - Loss of product during work-up.- Increase reaction time or temperature cautiously, monitoring by TLC/HPLC. - Improve reactor cooling and control the rate of reagent addition. - Optimize extraction and crystallization procedures.
Uncontrolled Exotherm during Hydrazinolysis - Rate of hydrazine addition is too fast. - Inadequate reactor cooling. - Insufficient solvent volume.- Reduce the addition rate of hydrazine hydrate. - Ensure the reactor's cooling system is functioning at maximum capacity. - Increase the solvent volume to better absorb the heat of reaction.
Product Degradation - Product instability at elevated temperatures. - Presence of reactive impurities or air (oxidation).- Lower the temperatures during reaction and purification steps. - Work under an inert atmosphere (e.g., nitrogen). - Ensure high purity of starting materials and solvents.
Poor Crystal Quality (fine needles, amorphous solid) - Crystallization process is too rapid.- Slow down the cooling rate; insulate the crystallization vessel. - Consider using a different solvent or a solvent mixture to alter crystal habit.

IV. Experimental Protocols

General Protocol for Hydrazinolysis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, charge the ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate and ethanol.

  • Begin agitation and heat the mixture to a moderate temperature (e.g., 50-60 °C) to ensure dissolution.

  • Slowly add hydrazine hydrate (typically 1.5 to 2.0 molar equivalents) to the solution via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature. Use the reactor's cooling system to maintain the desired temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Further cool the mixture in an ice bath or using the reactor's cooling system to 0-5 °C to promote crystallization of the product.

  • Collect the crude product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

V. References

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  • Benchchem. (2025). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • ACS Publications. (n.d.). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.

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  • (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

  • PubMed. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives.

  • PubMed Central. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives.

  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-methyl-1H-pyrazol-4-amine.

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Validation & Comparative

comparing biological activity of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide with celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide and Celecoxib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative biological evaluation of this compound, a novel pyrazole derivative, against celecoxib, a clinically established selective COX-2 inhibitor. Given the nascent stage of research into this specific pyrazole carbohydrazide, this document focuses on the foundational principles and established experimental methodologies required to perform a rigorous, head-to-head comparison.

Introduction: The Rationale for Comparison

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] One of the most successful examples is celecoxib (Celebrex®), a diaryl-substituted pyrazole that functions as a selective non-steroidal anti-inflammatory drug (NSAID).[3][4] Its therapeutic efficacy stems from the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, while sparing the constitutively expressed COX-1 isoform responsible for gastrointestinal mucosal protection.[5][6] This selectivity profile mitigates the gastric side effects commonly associated with non-selective NSAIDs.[6]

The compound this compound belongs to a class of pyrazole carbohydrazide derivatives that have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][7] Its structural similarity to the pyrazole core of celecoxib provides a strong rationale for its investigation as a potential anti-inflammatory agent, possibly acting through a similar mechanism. This guide outlines the critical experiments necessary to characterize its biological activity and benchmark its performance against the gold-standard celecoxib.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[8][9]

  • COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that regulate physiological functions, including platelet aggregation and protection of the stomach lining.[5]

  • COX-2: An inducible enzyme, its expression is dramatically increased at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[5][10]

Celecoxib's chemical structure, particularly its polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket present in the active site of COX-2, an attribute not shared by the COX-1 isoform.[3] This structural feature is the basis of its ~10-20 times greater selectivity for COX-2 over COX-1.[3] The central hypothesis is that this compound may also exhibit inhibitory activity against these enzymes. Determining its potency and selectivity is the first critical step in its evaluation.

COX_Pathway cluster_0 Cellular Response cluster_1 Enzymatic Conversion cluster_2 Physiological/Pathological Outcomes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Phys Physiological Prostaglandins COX1->Prostaglandins_Phys Prostaglandins_Inflam Inflammatory Prostaglandins COX2->Prostaglandins_Inflam Outcome_Phys Gastric Protection Platelet Function Prostaglandins_Phys->Outcome_Phys Outcome_Inflam Inflammation, Pain, Fever Prostaglandins_Inflam->Outcome_Inflam Inhibitor Celecoxib or Test Compound Inhibitor->COX1 Low Activity (Celecoxib) Inhibitor->COX2 High Selectivity (Celecoxib)

Figure 1: The COX-1 and COX-2 signaling pathways and the site of selective inhibition.

Experimental Comparison: Protocols and Data Framework

A robust comparison requires a multi-tiered approach, beginning with in vitro enzymatic assays to establish potency and selectivity, followed by in vivo models to confirm anti-inflammatory and analgesic efficacy.

In Vitro Evaluation: COX-1/COX-2 Inhibition Assay

Causality and Objective: This assay is the cornerstone for evaluating any potential NSAID. Its purpose is to quantify the concentration of the test compound required to inhibit 50% of the activity (IC50) of each COX isoform.[11] The ratio of these IC50 values (COX-1/COX-2) provides the Selectivity Index (SI), a critical predictor of therapeutic window and potential for gastrointestinal side effects.[11] A higher SI indicates greater selectivity for COX-2.

Detailed Experimental Protocol (Colorimetric Method)

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor solution, and solutions of purified human or ovine COX-1 and COX-2 enzymes.[12] Test compounds (this compound and celecoxib) should be dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Plate Setup: In a 96-well plate, designate wells for "Background," "100% Initial Activity," and "Inhibitor" tests for each enzyme isoform.

  • Enzyme Incubation: To the "Initial Activity" and "Inhibitor" wells, add assay buffer, heme, and the respective COX-1 or COX-2 enzyme.[12] To the "Inhibitor" wells, add the serially diluted test compounds. To the "Initial Activity" wells, add vehicle (DMSO). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the peroxidase reaction by adding arachidonic acid (substrate) and a colorimetric probe such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.[12]

  • Data Acquisition: Immediately read the absorbance using a plate reader at a wavelength between 590-611 nm for a set duration (e.g., 5 minutes).[12]

  • IC50 Calculation: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Table

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2)
Celecoxib (Reference) ~15 - >100~0.04 - 0.3>30
This compound To be determinedTo be determinedTo be determined

Note: Published IC50 values for celecoxib can vary based on assay conditions.[13]

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

Causality and Objective: This is the most widely used preclinical model for assessing acute inflammation.[14] Injection of carrageenan, a polysaccharide, into a rodent's paw induces a predictable, biphasic inflammatory response characterized by edema (swelling).[15] The later phase (after 1.5 hours) is largely mediated by prostaglandins.[15] A compound's ability to reduce this swelling provides a direct measure of its in vivo anti-inflammatory activity.

Detailed Experimental Protocol

  • Animal Acclimation: Use male Wistar rats or Swiss albino mice, allowing them to acclimate for at least one week.[16]

  • Grouping and Dosing: Divide animals into groups: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose), Positive Control (Celecoxib, e.g., 10-30 mg/kg), and Test Compound groups (this compound at various doses). Administer compounds orally (p.o.) or intraperitoneally (i.p.).[17]

  • Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[17]

  • Measurement: Measure the paw volume of each animal using a digital plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Paw_Edema_Workflow Start Animal Acclimation & Grouping Dosing Oral Dosing (Vehicle, Celecoxib, Test Compound) Start->Dosing Wait Wait 60 minutes Dosing->Wait Induction Sub-plantar Injection of 1% Carrageenan Wait->Induction Measurement Measure Paw Volume with Plethysmometer (Hourly for 5 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema vs. Vehicle Control Measurement->Analysis

Figure 2: Standard experimental workflow for the carrageenan-induced paw edema assay.

In Vivo Evaluation: Acetic Acid-Induced Writhing Test for Analgesia

Causality and Objective: To complement the anti-inflammatory data, it is crucial to assess analgesic (pain-relieving) activity. The writhing test is a model of visceral pain.[9] Intraperitoneal injection of acetic acid irritates the peritoneal cavity, leading to the release of prostaglandins and other mediators that cause a characteristic stretching behavior (writhing).[18] Analgesic compounds reduce the frequency of these writhes.

Detailed Experimental Protocol

  • Animal Acclimation and Dosing: Follow the same initial steps for animal preparation and dosing as in the paw edema model.

  • Pain Induction: Thirty minutes after drug administration, inject 0.1 mL/10g of body weight of a 0.6% acetic acid solution intraperitoneally.[18]

  • Observation: Immediately after injection, place each mouse in an individual observation chamber and, after a 5-minute latency period, count the number of writhes (abdominal constrictions and hind limb extensions) over a 20-minute period.[9][18]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as: % Analgesia = [((Mean writhes_control - Mean writhes_treated)) / Mean writhes_control] x 100

Conclusion and Future Directions

This guide outlines the essential preclinical framework required to compare the biological activity of this compound with celecoxib. The proposed experiments will establish whether the novel compound possesses anti-inflammatory and analgesic properties and, crucially, if it operates via a COX-2 selective mechanism.

Positive results from these assays—specifically, a high selectivity index for COX-2 and significant efficacy in the in vivo models—would warrant further investigation. Subsequent steps would include more comprehensive profiling, such as pharmacokinetic studies (absorption, distribution, metabolism, and excretion), evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and a thorough toxicological assessment to determine its safety profile, including potential cardiovascular risks which are a known concern for all NSAIDs.[19][20] Only through this systematic and comparative approach can the true therapeutic potential of this compound be elucidated.

References

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]

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A Researcher's Guide to the Preclinical Evaluation of Novel Pyrazole-Based COX-2 Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of inflammation and pain management, the selective inhibition of cyclooxygenase-2 (COX-2) remains a critical therapeutic strategy.[1] The pyrazole scaffold has proven to be a privileged structure in the design of selective COX-2 inhibitors, with celecoxib being a notable clinical success.[2] This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazole-based compounds, using the hypothetical candidate, 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide (hereafter referred to as "Compound X"), as a case study. We will outline the essential in vitro and in vivo assays and provide a comparative analysis against established COX-2 inhibitors.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation and injury.[5]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[6] Selective COX-2 inhibitors were developed to target the isoform primarily involved in inflammation, thereby reducing the risk of these adverse effects.[6]

Characterizing a Novel Pyrazole Compound: A Step-by-Step Approach

The evaluation of a new chemical entity like Compound X requires a systematic approach to determine its potency, selectivity, and in vivo efficacy. This process typically begins with in vitro assays to assess its direct inhibitory effect on the COX enzymes, followed by in vivo models to evaluate its anti-inflammatory properties in a biological system.

In Vitro Evaluation: Determining Potency and Selectivity

The initial step in characterizing a potential COX-2 inhibitor is to measure its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. This allows for the determination of the compound's potency and its selectivity index (SI), which is a critical parameter in predicting its potential for a favorable safety profile. The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This protocol describes a widely used method to determine the IC50 values of a test compound for COX-1 and COX-2 in a physiologically relevant matrix.

Objective: To determine the potency and selectivity of Compound X against human COX-1 and COX-2.

Methodology:

  • COX-1 Assay (Thromboxane B2 Production):

    • Whole blood from healthy, aspirin-free donors is collected into tubes containing an anticoagulant.

    • Aliquots of the blood are pre-incubated with various concentrations of Compound X or a vehicle control (e.g., DMSO).

    • Clotting is initiated to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) production. TXA2 is unstable and is measured as its stable metabolite, thromboxane B2 (TXB2).

    • The reaction is stopped, and plasma is collected for TXB2 quantification using a validated immunoassay (e.g., ELISA).

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquots of whole blood are incubated with various concentrations of Compound X or a vehicle control.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.

    • The reaction is stopped, and plasma is collected for PGE2 quantification using a validated immunoassay (e.g., ELISA).

  • Data Analysis:

    • The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2.

    • The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.[7]

Comparative Data of Established COX-2 Inhibitors

The following table provides a benchmark for the expected performance of a novel selective COX-2 inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 150.04375
Etoricoxib 1161.1106
Rofecoxib >1000.53>188
Lumiracoxib 670.13515
Compound X To be determinedTo be determinedTo be determined

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

In Vivo Evaluation: Assessing Anti-Inflammatory Efficacy

Following promising in vitro results, the next crucial step is to evaluate the anti-inflammatory activity of Compound X in a relevant animal model. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory effects of novel compounds.

Objective: To assess the in vivo anti-inflammatory efficacy of Compound X.

Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for a minimum of one week.

  • Compound Administration: Animals are divided into groups and administered either the vehicle control, a reference drug (e.g., Celecoxib), or different doses of Compound X via an appropriate route (e.g., oral gavage).

  • Induction of Inflammation: After a set period (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[6][8]

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group.[9]

Visualizing the Scientific Workflow

To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound X Compound X COX-1 Inhibition Assay COX-1 Inhibition Assay Compound X->COX-1 Inhibition Assay COX-2 Inhibition Assay COX-2 Inhibition Assay Compound X->COX-2 Inhibition Assay IC50 (COX-1) IC50 (COX-1) COX-1 Inhibition Assay->IC50 (COX-1) IC50 (COX-2) IC50 (COX-2) COX-2 Inhibition Assay->IC50 (COX-2) Selectivity Index Calculation Selectivity Index Calculation IC50 (COX-1)->Selectivity Index Calculation IC50 (COX-2)->Selectivity Index Calculation Dose Selection Dose Selection Selectivity Index Calculation->Dose Selection Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Dose Selection->Carrageenan-Induced Paw Edema Efficacy Assessment Efficacy Assessment Carrageenan-Induced Paw Edema->Efficacy Assessment

Caption: Workflow for the preclinical evaluation of Compound X.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Compound X Compound X Compound X->COX-2 (Inducible) Selective Inhibition

Caption: The COX signaling pathway and the site of action for a selective COX-2 inhibitor.

Conclusion

The development of novel, selective COX-2 inhibitors from the pyrazole class holds significant promise for the treatment of inflammatory conditions with an improved safety profile. The systematic evaluation of new chemical entities, such as the hypothetical Compound X, using robust in vitro and in vivo assays is paramount. This guide provides a foundational framework for researchers to characterize the potency, selectivity, and efficacy of their compounds, with the ultimate goal of identifying promising candidates for further preclinical and clinical development.

References

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  • Riener, C., et al. (2002). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology, 136(6), 833-842.
  • Dallob, A., et al. (2003). Clinical pharmacology of etoricoxib: a novel selective COX-2 inhibitor. Journal of Clinical Pharmacology, 43(6), 573-585.
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  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
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  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560.
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  • El-Sayed, M. A. A., et al. (2021). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 11(48), 30209-30222.
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A Comprehensive Guide to the Preclinical Validation of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively validate the anti-inflammatory potential of the novel compound, 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide. The methodologies outlined herein are designed to establish a clear, evidence-based understanding of the compound's mechanism of action and efficacy, comparing it directly against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Rationale for Pyrazole-Based Anti-Inflammatory Agents

Inflammation is a critical biological response, but its chronic dysregulation is a hallmark of numerous debilitating diseases. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of highly successful anti-inflammatory drugs like Celecoxib, a selective COX-2 inhibitor.[1] Pyrazole derivatives are lauded for their potent anti-inflammatory effects, often with an improved safety profile compared to traditional NSAIDs that can cause gastrointestinal issues.[1][2] The carbohydrazide moiety is also a well-recognized pharmacophore that contributes to a wide spectrum of biological activities.[3] This validation guide focuses on a specific derivative, this compound, to systematically evaluate its potential as a next-generation anti-inflammatory therapeutic.

Preclinical Validation Strategy: A Multi-Tiered Approach

A rigorous preclinical assessment is built on a logical progression from in vitro mechanistic studies to in vivo efficacy models. This ensures that only compounds with a promising mechanism and a favorable initial safety profile advance to more complex and resource-intensive animal studies. Our strategy is designed to first elucidate the primary mechanism of action at the enzymatic and cellular level, followed by confirmation of anti-inflammatory effects in a well-established acute inflammation model.

G cluster_0 Phase 1: In-Vitro Mechanistic Validation cluster_1 Phase 2: In-Vivo Efficacy Confirmation cluster_2 Phase 3: Comparative Analysis Assay1 COX-1/COX-2 Inhibition Assay Assay2 Macrophage NO Production Assay Assay1->Assay2 Elucidates Mechanism Model1 Carrageenan-Induced Paw Edema Model Assay2->Model1 Confirms Efficacy Analysis Data Synthesis & Comparison to Standards Model1->Analysis

Caption: Overall experimental workflow for validation.

In-Vitro Evaluation: Uncovering the Mechanism of Action

The primary molecular targets for most NSAIDs are the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[4] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is elevated during inflammation.[5][6] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[7][8]

Cyclooxygenase (COX) Inhibition Assay

The first crucial step is to determine if this compound inhibits COX enzymes and whether it shows selectivity for COX-2.

Principle: This assay measures the peroxidase component of COX-1 and COX-2. The peroxidase activity is monitored colorimetrically or fluorometrically by the appearance of an oxidized product.[9] The concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50) is determined.

Detailed Experimental Protocol: COX Colorimetric Inhibitor Screening

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer immediately before use.

    • Prepare a solution of heme (cofactor) in the assay buffer.

    • Prepare various concentrations of the test compound (this compound), Indomethacin (non-selective control), and Celecoxib (COX-2 selective control) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test compound or control drug at various concentrations.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Measurement: Add 10 µL of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). Read the absorbance at 590-611 nm kinetically for 5-10 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot percent inhibition versus compound concentration to calculate the IC50 value.[10] The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Macrophages play a central role in inflammation, and upon stimulation with agents like lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[11][12] Measuring the inhibition of NO production is a reliable method to assess the anti-inflammatory activity of a compound at the cellular level.[13]

Principle: The murine macrophage cell line RAW 264.7 is stimulated with LPS to induce an inflammatory response, leading to NO production. The amount of NO released into the cell culture medium is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[14][15]

Detailed Experimental Protocol: Griess Assay for Nitrite Quantification

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.

    • Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[14]

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound or a standard drug (e.g., Dexamethasone) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[15] Include untreated and LPS-only controls.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[16]

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.[15]

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by the test compound compared to the LPS-only control.

In-Vivo Assessment: Confirming Efficacy in an Animal Model

Positive results from in-vitro assays provide a strong rationale for proceeding to in-vivo testing. The carrageenan-induced paw edema model is a widely used and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[17][18]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling).[17][19] The ability of a test compound to reduce this swelling, compared to a vehicle control, demonstrates its in-vivo anti-inflammatory activity.

G cluster_0 Experimental Groups cluster_1 Procedure Vehicle Group 1: Vehicle Control Step1 Administer Compound (Oral Gavage) Vehicle->Step1 TestCpd Group 2: Test Compound TestCpd->Step1 StdDrug Group 3: Standard Drug (Indomethacin) StdDrug->Step1 Step2 Inject Carrageenan (Intraplantar) Step1->Step2 Step3 Measure Paw Volume (0, 1, 2, 3, 4 hrs) Step2->Step3 Step4 Calculate % Inhibition Step3->Step4

Caption: Workflow for the carragean-induced paw edema model.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar rats (180-200g). Allow them to acclimatize for at least one week before the experiment.[20]

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

      • Group II (Test Compound): Receives this compound at a specific dose (e.g., 25 mg/kg, administered orally).

      • Group III (Standard): Receives Indomethacin (e.g., 10 mg/kg, administered orally).[20]

  • Procedure:

    • Administer the respective treatments (vehicle, test compound, or standard drug) orally.

    • One hour after administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[21]

    • Measure the paw volume immediately after the carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (time 0) from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Comparative Analysis and Data Presentation

To provide a clear, objective comparison, the data should be summarized in tables. This allows for a direct assessment of the test compound's potency and selectivity against well-established standards.

Table 1: Comparative In-Vitro Anti-Inflammatory Activity

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) NO Production Inhibition IC50 (µM)
This compound Experimental Value Experimental Value Calculated Value Experimental Value
Indomethacin (Non-selective) ~0.1 ~1.5 ~0.07 Not Applicable

| Celecoxib (COX-2 Selective) | >10 | ~0.05 | >200 | Not Applicable |

Note: Values for Indomethacin and Celecoxib are representative and may vary based on assay conditions.

Table 2: Comparative In-Vivo Anti-Inflammatory Activity (% Edema Inhibition)

Treatment Group (Dose) 1 Hour 2 Hours 3 Hours 4 Hours
Test Compound (25 mg/kg) Experimental Value Experimental Value Experimental Value Experimental Value

| Indomethacin (10 mg/kg) | ~45% | ~55% | ~65% | ~58% |

Note: Values for Indomethacin are representative of typical results in this model.

Conclusion and Future Directions

This comprehensive guide outlines the essential preclinical steps to validate the anti-inflammatory activity of this compound. By systematically assessing its impact on key inflammatory mediators and pathways, both in vitro and in vivo, researchers can build a strong, data-driven case for its therapeutic potential. Favorable results, particularly a high COX-2 selectivity index and significant edema inhibition, would warrant further investigation into chronic inflammation models, detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and comprehensive safety toxicology assessments.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
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  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. (URL: [Link])

  • Indocin vs Celebrex. Power. (URL: [Link])

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. (URL: [Link])

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. (URL: [Link])

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray. (URL: [Link])

  • Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study. Lo Scalpello - Journal. (URL: [Link])

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. (URL: [Link])

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. (URL: [Link])

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. (URL: [Link])

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. (URL: [Link])

  • Carrageenan induced Paw Edema Model. Creative Biolabs. (URL: [Link])

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. (URL: [Link])

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  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. (URL: [Link])

  • Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. PMC - PubMed Central. (URL: [Link])

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. (URL: [Link])

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The Pyrazole Core in Drug Discovery: A Comparative In Silico Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Pyrazole Derivative Against Established Therapeutic Targets

In the landscape of medicinal chemistry, pyrazole derivatives represent a cornerstone scaffold, renowned for their diverse and potent biological activities.[1][2][3][4] These five-membered heterocyclic compounds are integral to the structure of numerous pharmaceuticals, demonstrating activities that span anticancer, anti-inflammatory, antimicrobial, and antidiabetic domains.[1][3][5][6] The functionalization of the pyrazole ring allows for fine-tuning of its pharmacological profile, and the introduction of a carbohydrazide moiety, in particular, has been shown to be a valuable strategy for enhancing biological effects.[2][7]

This guide presents a comparative molecular docking study of a novel compound, 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide. Lacking extensive experimental data on this specific molecule, this in silico investigation serves as a crucial first step in elucidating its therapeutic potential. By docking this compound against a panel of validated protein targets implicated in cancer and inflammation, and comparing its performance with established inhibitors, we can generate a data-driven hypothesis for its mechanism of action and guide future experimental validation.

The Scientific Rationale: Selecting Targets and Comparators

The choice of protein targets for this study is informed by the well-documented activities of pyrazole and carbohydrazide derivatives. Given their prevalence in anticancer and anti-inflammatory research, we have selected key proteins in these pathways.

  • Anticancer Targets:

    • Receptor Tyrosine Kinases (RTKs): These enzymes play a crucial role in cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[8][9] We will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are established targets for pyrazole-containing drugs.[6][8][9]

    • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are critical targets for cancer therapy.[6][9] We will utilize CDK2, a key player in cell cycle progression.[9]

  • Anti-inflammatory Target:

    • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[10] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[10] Pyrazole derivatives have shown promise as selective COX-2 inhibitors.[10]

To provide a robust comparison, we will dock this compound alongside known inhibitors for each target protein. This allows for a direct assessment of its potential efficacy.

Methodology: A Validated Molecular Docking Workflow

To ensure the scientific integrity of this study, a standardized and validated molecular docking protocol will be employed. The workflow is designed to be self-validating by first redocking the co-crystallized ligand into the active site of each protein to confirm the accuracy of the docking parameters.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) Prot_Prep Protein Preparation (Add hydrogens, assign charges) PDB->Prot_Prep Remove water, co-factors Ligand Ligand Structure Preparation (2D to 3D) Lig_Prep Ligand Preparation (Define rotatable bonds) Ligand->Lig_Prep Energy Minimization Grid Grid Box Generation (Define Active Site) Prot_Prep->Grid Redocking Protocol Validation (Redocking co-crystallized ligand) Prot_Prep->Redocking Lig_Prep->Redocking Docking Molecular Docking (AutoDock Vina) Lig_Prep->Docking Grid->Docking Redocking->Docking Validated Parameters Results Analyze Docking Scores (Binding Affinity) Docking->Results Interactions Visualize Protein-Ligand Interactions Results->Interactions Comparison Compare with Known Inhibitors Interactions->Comparison G cluster_ligand This compound cluster_protein Protein Active Site Ligand_core Pyrazole Ring Ethyl Ethyl Group Methyl Methyl Group Carbohydrazide Carbohydrazide Moiety Hydrophobic_pocket Hydrophobic Pocket Ethyl->Hydrophobic_pocket Hydrophobic Interaction Methyl->Hydrophobic_pocket Hydrophobic Interaction H_bond_donor H-bond Donor Residue Carbohydrazide->H_bond_donor Hydrogen Bond H_bond_acceptor H-bond Acceptor Residue Carbohydrazide->H_bond_acceptor Hydrogen Bond

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carbohydrazide Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and versatile substitution patterns have allowed for the development of drugs with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. When coupled with a carbohydrazide moiety, the resulting pyrazole carbohydrazide scaffold emerges as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide analogs, drawing upon experimental data from related pyrazole carbohydrazide and hydrazone derivatives to elucidate the key structural features governing their biological activity. While specific literature on the exact title compound is limited, the principles derived from closely related analogs offer valuable insights for the rational design of novel therapeutic agents.

Synthetic Strategies: Building the Pyrazole Carbohydrazide Core and its Analogs

The synthesis of this compound and its analogs typically follows a multi-step sequence, beginning with the construction of the core pyrazole ring, followed by the introduction and modification of the carbohydrazide side chain.

Part 1: Synthesis of the Pyrazole Ring

The Knorr pyrazole synthesis and its variations are the most common methods for constructing the pyrazole ring. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of the 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate precursor, ethyl acetoacetate can be reacted with ethylhydrazine.

A general synthetic route for related pyrazole aldehydes, which are key intermediates, involves the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group at the C4 position of the pyrazole ring, which can then be further modified.

Experimental Protocol: General Synthesis of 1,3-Disubstituted-4-pyrazole carbaldehydes [5]

  • To a solution of a substituted phenylhydrazine hydrochloride (1 equivalent) in ethanol, add the appropriate acetophenone (1 equivalent) and a catalytic amount of sulfuric acid.

  • Reflux the mixture for 8-12 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature and pour it onto crushed ice to precipitate the hydrazone intermediate.

  • Filter the solid and recrystallize from ethanol.

  • Subject the purified hydrazone to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the 4-formyl pyrazole derivative.

Part 2: Formation of the Carbohydrazide and Hydrazone Analogs

The carbohydrazide is typically formed by the hydrazinolysis of a corresponding ester. The resulting carbohydrazide is a versatile intermediate that can be further derivatized, most commonly through condensation with various aldehydes or ketones to form hydrazones.[6][7][8]

Experimental Protocol: General Synthesis of Pyrazole-4-carbohydrazide Hydrazones [5]

  • Reflux an ethanolic solution of the ethyl pyrazole-4-carboxylate with hydrazine hydrate to yield the pyrazole-4-carbohydrazide.

  • To a mixture of the pyrazole-4-carbohydrazide (1 equivalent) and a catalytic amount of glacial acetic acid in absolute ethanol, add the desired aldehyde or ketone (1.1 equivalents).

  • Reflux the mixture for 12-18 hours.

  • After cooling to room temperature, the precipitated product is filtered and recrystallized from ethanol to give the pure hydrazone derivative.

Synthesis_Workflow cluster_pyrazole Pyrazole Ring Synthesis cluster_carbohydrazide Carbohydrazide Formation cluster_hydrazone Hydrazone Analog Synthesis beta_dicarbonyl β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) pyrazole_ester Ethyl 1-Ethyl-3-methyl-1H- pyrazole-4-carboxylate beta_dicarbonyl->pyrazole_ester Knorr Synthesis hydrazine Hydrazine Derivative (e.g., Ethylhydrazine) hydrazine->pyrazole_ester carbohydrazide 1-Ethyl-3-methyl-1H- pyrazole-4-carbohydrazide pyrazole_ester->carbohydrazide Hydrazinolysis (Hydrazine Hydrate) hydrazone Pyrazole-4-carbohydrazide Hydrazone Analog carbohydrazide->hydrazone Condensation aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->hydrazone

Caption: General synthetic workflow for pyrazole carbohydrazide analogs.

Comparative Analysis of Biological Activities: A Structure-Activity Relationship Perspective

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrazole ring and the terminal group of the hydrazone moiety.

Antimicrobial Activity

Pyrazole carbohydrazide derivatives have demonstrated a broad spectrum of antimicrobial activity.[3] The hydrazone linkage (-CO-NH-N=CH-) is a key pharmacophore.

Analog Series Key Structural Features Observed Activity Reference
Pyrazole-Thiadiazine HybridsIncorporation of a 1,3,4-thiadiazine ring.Considerable antibacterial and antifungal activity.[4]
Pyrazole HydrazonesVaried substituents on the terminal phenyl ring of the hydrazone.Moderate to good activity against Gram-positive and Gram-negative bacteria. Electron-withdrawing groups on the phenyl ring can enhance activity.[3]
Pyridine-Pyrazole HybridsPyridine ring linked to the pyrazole carbohydrazide.Excellent activity against Mycobacterium tuberculosis, including drug-resistant strains.[9]

Key SAR Insights for Antimicrobial Activity:

  • The Hydrazone Moiety is Crucial: The -NHN=CH- group is a common feature in many antimicrobial hydrazones.[7][10]

  • Aromatic/Heterocyclic Substituents: The introduction of substituted phenyl or other heterocyclic rings on the hydrazone nitrogen often enhances antimicrobial potency.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, plays a role in its ability to penetrate bacterial cell membranes.

Antimicrobial_SAR cluster_modifications Structural Modifications cluster_activity Impact on Antimicrobial Activity Core This compound Hydrazone Formation of Hydrazone (-CO-NH-N=CH-R) Core->Hydrazone Aryl R = Substituted Aryl/Heteroaryl Hydrazone->Aryl Enhanced_Potency Enhanced Potency Hydrazone->Enhanced_Potency Lipophilicity Modulation of Lipophilicity Aryl->Lipophilicity Broad_Spectrum Broader Spectrum of Activity Aryl->Broad_Spectrum Improved_PK Improved Pharmacokinetics Lipophilicity->Improved_PK

Caption: Key SAR points for antimicrobial activity of pyrazole hydrazones.

Anticancer Activity

Numerous pyrazole derivatives have been investigated as potential anticancer agents, with some showing potent activity against various cancer cell lines.[1][2][11]

Analog Series Target/Mechanism Key Structural Features for Activity Reference
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesInduction of apoptosis in A549 lung cancer cells.Optimal lipophilicity (logP values in the range of 3.12-4.94) was correlated with higher activity.[12]
Pyrazole-Indole HybridsCytotoxic against various cancer cell lines (HepG-2, BGC823, BT474).Specific substitutions on the indole and pyrazole rings led to potent antiproliferative activity.[13]
Tri-substituted PyrazolesCytotoxic against HepG2, MCF-7, A549, and PC3 cell lines.A 4-bromophenyl group at the 3-position and various heterocyclic systems derived from the 4-carbaldehyde showed high potency.[11]

Key SAR Insights for Anticancer Activity:

  • Substitution at N1 and C3: The nature of the substituents at the N1 and C3 positions of the pyrazole ring significantly influences anticancer efficacy. Bulky aromatic groups can be favorable.

  • The Carbohydrazide Linker: This moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • Hydrazone Derivatives: Condensation of the carbohydrazide with salicylaldehyde and its derivatives has been shown to produce compounds with significant inhibitory effects on cancer cell growth.[8]

Anticancer_SAR cluster_modifications Structural Modifications cluster_activity Impact on Anticancer Activity Core This compound N1_Sub Substituents at N1 (e.g., Arylmethyl) Core->N1_Sub C3_Sub Substituents at C3 (e.g., Substituted Phenyl) Core->C3_Sub Hydrazone_Mod Hydrazone with specific aldehydes (e.g., Salicylaldehyde) Core->Hydrazone_Mod Target_Binding Enhanced Target Binding Core->Target_Binding Increased_Cytotoxicity Increased Cytotoxicity N1_Sub->Increased_Cytotoxicity C3_Sub->Increased_Cytotoxicity Apoptosis_Induction Induction of Apoptosis Hydrazone_Mod->Apoptosis_Induction

Caption: Key SAR points for anticancer activity of pyrazole carbohydrazides.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related pyrazole carbohydrazide and hydrazone analogs highlight several key SAR principles. The formation of hydrazones from the carbohydrazide moiety is a consistently effective strategy for enhancing biological activity. The nature of the substituents on the pyrazole ring and the terminal aromatic/heterocyclic group of the hydrazone allows for the fine-tuning of potency and selectivity.

Future research should focus on the systematic exploration of the chemical space around the this compound core. This includes the synthesis and biological evaluation of a focused library of analogs with diverse substituents at the N1, C3, and C5 positions of the pyrazole ring, as well as a wide range of aldehyde and ketone-derived hydrazones. Such studies, coupled with computational modeling and mechanistic investigations, will undoubtedly lead to the discovery of new and more effective drug candidates.

References

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A Medicinal Chemist's Guide to Bioisosteric Replacement of the Carbohydrazide Moiety in Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold and the Versatile Carbohydrazide Moiety

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The carbohydrazide moiety, when appended to the pyrazole ring, often enhances or confers a range of pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities.[2][4] This functional group can act as a crucial pharmacophore, participating in key hydrogen bonding interactions with biological targets.[2] However, the carbohydrazide linkage can also present liabilities, including potential metabolic instability and unfavorable physicochemical properties that may hinder drug development.

This guide provides a comprehensive comparison of common bioisosteric replacements for the carbohydrazide moiety in pyrazole-based compounds. We will delve into the rationale behind this strategy, focusing on how the substitution of the carbohydrazide group with heterocycles like 1,3,4-oxadiazoles, 1,2,4-triazoles, and tetrazoles can modulate biological activity, improve pharmacokinetic profiles, and overcome potential developmental hurdles. This analysis is supported by experimental data from the literature, detailed synthetic protocols, and visual aids to guide researchers in this critical area of drug design.

The Rationale for Bioisosteric Replacement of the Carbohydrazide Moiety

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration, is a powerful tool in drug design.[5] The primary goals of this approach are to:

  • Enhance Potency and Selectivity: Fine-tune interactions with the biological target.

  • Improve Physicochemical Properties: Modulate solubility, lipophilicity, and membrane permeability.

  • Increase Metabolic Stability: Replace metabolically labile groups with more robust alternatives.

  • Reduce Toxicity: Eliminate toxicophores or alter metabolic pathways to avoid the formation of reactive metabolites.

The carbohydrazide moiety (-CONHNH2) is a flexible, hydrogen-bond donating and accepting group. Its bioisosteric replacement with rigid, aromatic heterocycles can lock the conformation of the side chain, potentially leading to more specific and potent interactions with the target protein. Furthermore, these heterocycles often exhibit greater metabolic stability compared to the hydrazide bond.

Figure 1: A schematic representation of the bioisosteric replacement strategy for the carbohydrazide moiety in pyrazole derivatives.

Comparative Analysis of Carbohydrazide Bioisosteres

This section provides a detailed comparison of three prominent bioisosteric replacements for the carbohydrazide moiety in pyrazoles: 1,3,4-oxadiazoles, 1,2,4-triazoles, and tetrazoles.

The 1,3,4-Oxadiazole Moiety: A Classic Replacement

The 1,3,4-oxadiazole ring is a widely employed bioisostere for the amide and hydrazide functionalities.[6][7] Its key features include:

  • Electronic Properties: The 1,3,4-oxadiazole ring is a polar, electron-withdrawing heterocycle that can participate in hydrogen bonding as an acceptor.

  • Metabolic Stability: The aromatic nature of the oxadiazole ring confers significant metabolic stability compared to the more readily cleaved carbohydrazide linkage.

  • Conformational Rigidity: The planar oxadiazole ring restricts the conformational freedom of the side chain, which can lead to enhanced selectivity for the target.

Experimental Data:

While direct side-by-side comparisons of a pyrazole-carbohydrazide with its 1,3,4-oxadiazole analogue are not extensively reported, numerous studies have demonstrated the potent biological activities of pyrazole-1,3,4-oxadiazole hybrids. For instance, a series of S-substituted-1,3,4-oxadiazoles bearing an N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety exhibited significant in-vitro cytotoxic activity against MCF-7 cells, with one compound showing an IC50 value of 15.54 µM.[3] Another study reported pyrazole derivatives containing a 1,3,4-oxadiazole ring with notable anti-inflammatory and analgesic activities.[3]

Table 1: Comparison of Physicochemical Properties (Predicted)

PropertyPyrazole-CarbohydrazidePyrazole-1,3,4-Oxadiazole
Hydrogen Bond Donors 31 (pyrazole N-H)
Hydrogen Bond Acceptors 23
Polar Surface Area (Ų) ~80-100~60-80
LogP LowerHigher
Rotatable Bonds 2-31-2

Note: These are generalized predictions and will vary based on the specific substituents on the pyrazole and the other ring.

Experimental Protocol: Synthesis of Pyrazole-1,3,4-Oxadiazole Derivatives

A common synthetic route to pyrazole-1,3,4-oxadiazoles involves the cyclization of a pyrazole-carbohydrazide with an appropriate reagent.

Figure 2: A general synthetic workflow for the preparation of pyrazole-1,3,4-oxadiazole derivatives.

Step-by-Step Methodology:

  • Synthesis of Pyrazole-3-carbohydrazide:

    • To a solution of ethyl pyrazole-3-carboxylate (1 mmol) in ethanol (20 mL), add hydrazine hydrate (5 mmol).

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pyrazole-3-carbohydrazide.[8]

  • Cyclization to 1,3,4-Oxadiazole:

    • A mixture of pyrazole-3-carbohydrazide (1 mmol), an appropriate aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid in ethanol (20 mL) is refluxed for 4-6 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized to yield the desired pyrazole-1,3,4-oxadiazole derivative.[6]

The 1,2,4-Triazole Moiety: A Versatile Alternative

The 1,2,4-triazole ring is another excellent bioisostere for the carbohydrazide moiety, offering a different electronic and hydrogen bonding profile compared to the 1,3,4-oxadiazole.

  • Electronic and Hydrogen Bonding Properties: The 1,2,4-triazole ring can act as both a hydrogen bond donor and acceptor, providing more diverse interaction possibilities with biological targets.

  • Synthetic Accessibility: A variety of synthetic methods are available for the preparation of pyrazole-1,2,4-triazole hybrids, often starting from the corresponding pyrazole-carbohydrazide.[9][10]

Experimental Data:

Several studies have highlighted the pharmacological potential of pyrazole-1,2,4-triazole hybrids. For example, a series of pyrazole derivatives containing a 1,2,4-triazole moiety demonstrated significant analgesic and antimicrobial activities.[11] In another study, pyrazole-1,2,4-triazole hybrids were synthesized and evaluated for their antibacterial and anticancer activities, with some compounds showing excellent potency.[12]

Table 2: Biological Activity of Representative Pyrazole-1,2,4-Triazole Hybrids

Compound IDTarget Organism/Cell LineActivity (MIC/IC50)Reference
11c S. aureus8 µg/mL[11]
8h S. aureus8 µg/mL[12]
8f P. aeruginosa8 µg/mL[12]
8c MCF-72.8 ± 0.4 µM[12]

Experimental Protocol: Synthesis of Pyrazole-1,2,4-Triazole Derivatives

Figure 3: A general synthetic route for the preparation of pyrazole-1,2,4-triazole derivatives.

Step-by-Step Methodology:

  • Formation of Hydrazinecarbothioamide:

    • A mixture of pyrazole-3-carbohydrazide (1 mmol) and an appropriate isothiocyanate (1.1 mmol) in ethanol (25 mL) is refluxed for 4-6 hours.

    • The reaction is monitored by TLC.

    • After cooling, the precipitated solid is filtered, washed with ethanol, and dried.[13]

  • Cyclization to 1,2,4-Triazole-thione:

    • The obtained hydrazinecarbothioamide (1 mmol) is dissolved in a 2N aqueous sodium hydroxide solution (10 mL) and refluxed for 4-5 hours.

    • The reaction mixture is then cooled and acidified with dilute hydrochloric acid.

    • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to give the pyrazole-1,2,4-triazole-thione.[13]

The Tetrazole Moiety: A Carboxylic Acid Mimic with Unique Properties

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, and by extension, can be considered a non-classical replacement for the carbohydrazide moiety, particularly in its ability to engage in similar ionic and hydrogen bonding interactions.

  • Acidity and pKa: The tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and form strong ionic interactions.

  • Lipophilicity and Metabolic Stability: Tetrazoles are generally more lipophilic and metabolically stable than carboxylic acids and carbohydrazides.

  • Synthetic Challenges: The synthesis of tetrazoles can sometimes be challenging, often requiring the use of azides, which can be hazardous. However, modern synthetic methods have improved the safety and efficiency of these reactions.[14][15]

Experimental Data:

While direct comparisons are scarce, the synthesis and biological evaluation of pyrazole-tetrazole hybrids have been reported. For instance, a series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles were synthesized and showed antihyperglycemic activity in vivo.[5] Another study described the synthesis of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives with antioxidant and antidiabetic activities.[16]

Experimental Protocol: Synthesis of Pyrazole-Tetrazole Derivatives

Figure 4: A common synthetic pathway for the preparation of pyrazole-tetrazole derivatives.

Step-by-Step Methodology:

  • Synthesis of 5-(Pyrazol-3-yl)-1H-tetrazole:

    • A mixture of pyrazole-3-carbonitrile (1 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in dimethylformamide (DMF) (15 mL) is heated at 120-130 °C for 12-16 hours.

    • The reaction is monitored by TLC.

    • After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid.

    • The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the desired 5-(pyrazol-3-yl)-1H-tetrazole.[17][18]

Conclusion: A Strategic Approach to Optimizing Pyrazole-Based Drug Candidates

The bioisosteric replacement of the carbohydrazide moiety in pyrazole derivatives is a valuable strategy for medicinal chemists seeking to optimize the pharmacological and pharmacokinetic properties of their lead compounds. The 1,3,4-oxadiazole, 1,2,4-triazole, and tetrazole rings each offer a unique set of physicochemical properties that can be leveraged to enhance biological activity, improve metabolic stability, and fine-tune the overall drug-like characteristics of a molecule.

This guide has provided a comparative overview of these key bioisosteres, supported by available experimental data and detailed synthetic protocols. While direct comparative studies are encouraged to further elucidate the nuanced effects of each replacement, the information presented here serves as a robust foundation for researchers to make informed decisions in the design and synthesis of next-generation pyrazole-based therapeutics. The judicious application of these bioisosteric replacements will undoubtedly continue to fuel the discovery of novel and effective drug candidates.

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in vitro testing of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide as a Potential Anticancer Agent

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][3][4] In the realm of oncology, pyrazole derivatives have been successfully developed into FDA-approved drugs that target critical pathways in cancer progression, such as tyrosine kinases.[2] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR), disruption of tubulin polymerization, or by binding to DNA, ultimately leading to cell cycle arrest and apoptosis.[3][4]

This guide focuses on This compound (CAS No. 1177272-66-0)[5][6][7], a molecule of interest due to its core pyrazole structure combined with a carbohydrazide moiety. The carbohydrazide group is a known pharmacophore that has been incorporated into various compounds exhibiting potent antitumor activity.[1][8][9][10] While specific anticancer data for this exact molecule is not yet prevalent in public literature, its structural alerts warrant a thorough investigation.

This document, therefore, serves as a comprehensive technical guide for researchers and drug development professionals. It outlines a robust strategy for the in vitro evaluation of this compound, provides objective comparisons to relevant alternative compounds, and presents detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.

Compound Profile & Comparative Landscape

Test Article: this compound

  • IUPAC Name: this compound

  • CAS Number: 1177272-66-0[5][6]

  • Molecular Formula: C₇H₁₂N₄O[11][12]

  • Structure:

    
    
    

Comparator Compounds:

To establish a meaningful performance benchmark, the test article's activity should be compared against standard and alternative agents.

  • Doxorubicin: A well-characterized anthracycline antibiotic and a first-line chemotherapeutic agent. It acts primarily by intercalating DNA and inhibiting topoisomerase II. It serves as a potent, non-selective positive control in cytotoxicity assays.[3][8]

  • Celecoxib: An FDA-approved non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2. Its pyrazole core structure makes it a relevant structural comparator, highlighting the diverse biological targets of this scaffold.[1]

  • Roscovitine: A purine analog and a well-known inhibitor of multiple cyclin-dependent kinases (CDKs), particularly CDK2. Many pyrazole derivatives have been shown to target CDKs, making Roscovitine an important mechanistic comparator.[13]

Experimental Evaluation Workflow: A Multi-Faceted Approach

A thorough in vitro assessment should move from broad cytotoxicity screening to more focused mechanistic studies. This workflow ensures a comprehensive understanding of the compound's potential.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Cancer Cell Line Panel (MCF-7, MDA-MB-231, A549, HepG2) B MTT / SRB Assay A->B C IC50 Value Determination B->C D Apoptosis Assay (Annexin V / PI Staining) C->D If IC50 is potent E Cell Cycle Analysis (PI Staining & Flow Cytometry) C->E If IC50 is potent F Comparative Analysis vs. Controls D->F E->F G Selectivity Index Calculation (Normal vs. Cancer Cells) F->G G cluster_legend Assay Interpretation A Viable Cell Inner Membrane: PS Outer Membrane: - Annexin V- / PI- B Early Apoptotic Cell Inner Membrane: - Outer Membrane: PS Annexin V+ / PI- A->B Apoptotic Stimulus C Late Apoptotic/Necrotic Cell Leaky Membrane Annexin V+ / PI+ B->C Loss of Membrane Integrity L1 Annexin V- / PI- : Live L2 Annexin V+ / PI- : Early Apoptosis L3 Annexin V+ / PI+ : Late Apoptosis/Necrosis L4 Annexin V- / PI+ : Necrosis (rare)

Caption: Principle of the Annexin V / PI apoptosis assay.

Protocol: Apoptosis Detection by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates. Treat with the test article at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include untreated and positive controls (e.g., Staurosporine). [14]2. Cell Harvesting: Collect both floating and adherent cells. Centrifuge to pellet the cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1x Binding Buffer. Analyze the samples immediately using a flow cytometer.

B. Cell Cycle Analysis

Many anticancer agents function by disrupting the normal progression of the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M) before undergoing apoptosis. [13][15][16][17] Methodology: Propidium Iodide Staining

PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cell cycle phases:

  • G0/G1 Phase: Cells have a normal (2N) DNA content.

  • S Phase: Cells are actively replicating DNA (between 2N and 4N).

  • G2/M Phase: Cells have doubled their DNA content (4N) before division.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C. This permeabilizes the cells. [13]4. Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is presented as a histogram of DNA content.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

Cell LineThis compoundDoxorubicinCelecoxibRoscovitine
MCF-7 (Breast)[Experimental Value]~0.05~50~15
MDA-MB-231 (Breast)[Experimental Value]~0.10~75~20
A549 (Lung)[Experimental Value]~0.08~60~25
HepG2 (Liver)[Experimental Value]~0.20~40~30
HEK293T (Normal)[Experimental Value]~1.50>100>50

Note: Values for comparators are approximate literature values for context.

Interpretation: A lower IC₅₀ value indicates greater potency. A high IC₅₀ value against a normal cell line like HEK293T relative to cancer cell lines suggests selectivity, which is a highly desirable trait.

Table 2: Apoptosis Induction in A549 Cells (24h Treatment)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic
Control (DMSO) >95%<5%<2%
Test Article (IC₅₀) [Experimental Value][Experimental Value][Experimental Value]
Test Article (2x IC₅₀) [Experimental Value][Experimental Value][Experimental Value]

Interpretation: A significant, dose-dependent increase in the percentage of early and late apoptotic cells compared to the control would confirm that the compound induces apoptosis.

Table 3: Cell Cycle Distribution in A549 Cells (24h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO) ~60%~25%~15%
Test Article (IC₅₀) [Experimental Value][Experimental Value][Experimental Value]
Test Article (2x IC₅₀) [Experimental Value][Experimental Value][Experimental Value]

Interpretation: An accumulation of cells in a specific phase (e.g., a significant increase in the G2/M percentage) indicates cell cycle arrest at that checkpoint. [17]

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive in vitro evaluation of this compound. Based on the extensive evidence of anticancer activity within the pyrazole class, this compound is a meritorious candidate for screening. [3][4][18][19]The proposed workflow, moving from broad cytotoxicity testing to specific mechanistic assays, will generate the critical data needed to assess its potential.

Positive and selective results from these studies would justify advancing the compound to the next stages of preclinical development. Future work could include:

  • Target Deconvolution: Utilizing kinase profiling assays to identify specific molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity. [3][4]* In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.

By adhering to these rigorous, self-validating protocols, researchers can confidently and accurately characterize the anticancer potential of novel pyrazole derivatives.

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The Pyrazole Privileged Scaffold: A Comparative Guide to Efficacy in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its remarkable versatility, metabolic stability, and capacity for diverse substitutions have cemented its role as a cornerstone in the design of novel therapeutics.[2][3] This guide provides an in-depth technical comparison of the efficacy of different pyrazole-based scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols to empower your own drug discovery endeavors.

The Enduring Appeal of the Pyrazole Core

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of properties that make it highly attractive for drug design. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1] Furthermore, the pyrazole ring is often used as a bioisostere for other aromatic systems, a strategy that can enhance potency and improve physicochemical properties like solubility and metabolic stability.[3] The surge in FDA-approved drugs containing a pyrazole moiety in recent years is a testament to its enduring value in the pharmaceutical industry.[2]

This guide will focus on a comparative analysis of three major classes of pyrazole-based scaffolds that have shown significant promise, particularly as kinase inhibitors in oncology:

  • Substituted Pyrazoles: Simple, yet highly versatile, unfused pyrazole rings with various substituents.

  • Pyrazolo[3,4-d]pyrimidines: A fused heterocyclic system that acts as a purine isostere, making it a potent ATP-competitive inhibitor of kinases.[4]

  • Pyrazolo[1,5-a]pyrimidines: Another class of fused pyrazoles with a distinct arrangement of nitrogen atoms, offering a different steric and electronic profile for kinase inhibition.[5]

Visualizing the Pyrazole Scaffold Family

To better understand the structural diversity within the pyrazole family, the following diagrams illustrate the core scaffold and its prominent fused variations.

Figure 1: Core Pyrazole Scaffold and Fused Derivatives.

Comparative Efficacy Analysis: A Focus on Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding pocket of kinases provides a well-defined target for small molecule inhibitors. Pyrazole-based scaffolds have proven to be exceptionally effective in this arena.[2] Here, we compare the efficacy of different pyrazole scaffolds against two key oncological targets: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. The following tables present a comparative analysis of different pyrazole-based scaffolds as CDK2 inhibitors.

Table 1: Comparative Efficacy of Pyrazole-Based Scaffolds against CDK2

Scaffold TypeCompoundCDK2 IC₅₀ (µM)Reference CompoundCDK2 IC₅₀ (µM)Source
Substituted PyrazoleCompound 9 0.96--[6]
Substituted PyrazoleCompound 4 3.82--[6]
Pyrazolo[3,4-d]pyrimidineCompound 15 0.061Sorafenib0.184[3]
Pyrazolo[1,5-a]pyrimidineCompound 7d 24.24 (HepG2)--[7]
Pyrazolo[1,5-a]pyrimidineCompound 10b 17.12 (HepG2)--[7]

Expert Analysis:

The data clearly demonstrates the superior potency of the pyrazolo[3,4-d]pyrimidine scaffold in inhibiting CDK2. Compound 15, with an IC₅₀ of 0.061 µM, is significantly more potent than the reference compound Sorafenib.[3] This heightened efficacy can be attributed to the scaffold's ability to act as a purine isostere, effectively mimicking the adenine core of ATP and forming strong interactions within the kinase hinge region.[4]

In contrast, while still active, the substituted pyrazoles and pyrazolo[1,5-a]pyrimidines in these examples exhibit lower potency against CDK2. For the substituted pyrazoles, the efficacy is highly dependent on the nature and position of the substituents.[6] The pyrazolo[1,5-a]pyrimidine scaffold, while showing promise against other kinases, appears to be less optimized for CDK2 inhibition in the compounds cited, as evidenced by their higher IC₅₀ values.[7]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

Table 2: Comparative Efficacy of Pyrazole-Based Scaffolds against VEGFR-2

Scaffold TypeCompoundVEGFR-2 IC₅₀ (µM)Reference CompoundVEGFR-2 IC₅₀ (µM)Source
Substituted PyrazoleCompound 3i 0.00893Sorafenib0.030[9][10][11]
Substituted PyrazoleCompound 3a 0.03828Sorafenib0.030[9][11]
Pyrazolo[3,4-d]pyrimidineCompound 9 0.22Erlotinib-[4]
Pyrazolo[3,4-d]pyrimidineCompound 12 - (potent dual inhibitor)Erlotinib-[4]
Fused PyrazoleCompound 6b 0.2Sorafenib0.03[12][13]

Expert Analysis:

In the context of VEGFR-2 inhibition, a highly substituted unfused pyrazole (Compound 3i) demonstrates exceptional potency, surpassing that of the multi-kinase inhibitor Sorafenib.[9][10][11] This highlights that with optimal substitution, a simple pyrazole core can be exquisitely tailored for high-affinity binding. The structure-activity relationship for this class of compounds indicates that specific substituents play a critical role in interacting with the enzyme's active site.[9]

The pyrazolo[3,4-d]pyrimidine scaffold also yields potent VEGFR-2 inhibitors. While the IC₅₀ of Compound 9 is higher than that of the substituted pyrazole example, the scaffold's inherent kinase-binding properties make it a reliable starting point for inhibitor design.[4] Notably, Compound 12 from the same study was identified as a potent dual inhibitor of both EGFR and VEGFR-2, showcasing the scaffold's potential for multi-targeting strategies.[4][14] The fused pyrazole, Compound 6b, also shows significant inhibitory activity against VEGFR-2.[12][13]

Experimental Protocols: A Foundation for Self-Validating Systems

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of pyrazole-based inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ of a compound against a specific kinase.

Workflow Diagram:

prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Kinase, Inhibitor, and Substrate prep->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Add Kinase-Glo® Reagent) incubate->stop read Read Luminescence stop->read analyze Analyze Data (Calculate IC50) read->analyze

Figure 2: In Vitro Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the pyrazole-based inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor stock solution in kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[15]

    • Thaw the recombinant human kinase (e.g., VEGFR-2 or CDK2), kinase substrate, and ATP on ice.[16]

    • Prepare a master mixture containing the kinase, substrate, and any necessary cofactors in the kinase assay buffer.[16]

  • Assay Plate Setup:

    • Add the desired volume of the inhibitor dilutions to the wells of a 96-well plate.

    • Add the master mixture to each well.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).[16]

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding a luminescence-based reagent such as Kinase-Glo®.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is crucial for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow Diagram:

seed Seed Cells in a 96-well Plate treat Treat Cells with Pyrazole Compounds seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate % Viability) read->analyze

Figure 3: MTT Cell Viability Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-based compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[7]

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[17]

    • Gently shake the plate to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Conclusion and Future Perspectives

This comparative guide underscores the remarkable versatility of the pyrazole scaffold in drug design, particularly in the development of potent kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold stands out for its consistent high potency against various kinases, largely due to its function as a purine isostere. However, the efficacy of substituted pyrazoles should not be underestimated; with careful optimization of substituents, they can achieve exceptional potency and selectivity. The pyrazolo[1,5-a]pyrimidine scaffold, while showing more variable efficacy in the examples provided, remains a valuable framework for exploring different regions of the kinase active site.

The choice of the optimal pyrazole-based scaffold is ultimately context-dependent, relying on the specific target, the desired selectivity profile, and the overall drug-like properties required. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to make informed decisions and to design and execute robust, self-validating studies in their quest for novel and effective therapeutics. The continued exploration of the vast chemical space accessible through pyrazole chemistry will undoubtedly lead to the discovery of next-generation medicines.

References

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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and medicinal chemistry, the pyrazole scaffold is a cornerstone of molecular design. Its prevalence in blockbuster drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (Viagra) underscores its significance as a privileged structure. The efficient and regioselective construction of this five-membered aromatic heterocycle is, therefore, a critical task in synthetic chemistry. This guide provides an in-depth, head-to-head comparison of the most prominent methods for pyrazole synthesis, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

The Classic Workhorse: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains one of the most widely used methods for preparing pyrazoles.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][3]

Mechanistic Insights & Experimental Causality

The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2]

A critical consideration in the Knorr synthesis is regioselectivity , especially when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Edaravone

This protocol describes the synthesis of Edaravone, a neuroprotective agent, showcasing a classic Knorr reaction.[2]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[2]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[2]

  • Isolation: Cool the resulting syrup in an ice bath.[2]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone product.

Building from Alkenes: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines. This approach typically proceeds in two stages: the formation of a pyrazoline intermediate followed by an oxidation step to yield the aromatic pyrazole.[4]

Mechanistic Insights & Experimental Causality

The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline. The choice of oxidizing agent for the subsequent aromatization step is crucial and can range from mild reagents like air to more potent ones, depending on the substrate. The requirement for a separate oxidation step is a key differentiator from the Knorr synthesis.

Chalcone_to_Pyrazole cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chalcone α,β-Unsaturated Carbonyl (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

General workflow for pyrazole synthesis from chalcones.
Experimental Protocol: Synthesis of a Trisubstituted Pyrazole from a Chalcone

This protocol outlines a typical procedure for synthesizing a pyrazole from a chalcone precursor.[4][5]

Materials:

  • Chalcone derivative

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.[4]

  • Reagent Addition: Add phenylhydrazine (1 mmol) dropwise to the solution. A few drops of glacial acetic acid can be added as a catalyst.[5]

  • Heating: Heat the reaction mixture at 80°C under reflux for 4-8 hours.[4][5]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[4]

  • Purification: Collect the solid by filtration, wash with water, dry, and recrystallize from a suitable solvent like ethanol.

The Power of Cycloaddition: 1,3-Dipolar Cycloaddition

1,3-Dipolar cycloaddition is a highly efficient and regioselective method for constructing pyrazole rings.[4] This reaction, often referred to as a Huisgen cycloaddition, typically involves the reaction of a nitrile imine (as the 1,3-dipole) with an alkyne or an alkyne surrogate (the dipolarophile).[4][6]

Mechanistic Insights & Experimental Causality

Nitrile imines are commonly generated in situ from hydrazonoyl halides in the presence of a base. The concerted [3+2] cycloaddition with an alkyne directly yields the pyrazole. A key advantage of this method is the high degree of regioselectivity, which is controlled by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne. When using alkyne surrogates, such as bromoalkenes, the reaction proceeds through a pyrazoline intermediate, which then undergoes elimination to form the aromatic pyrazole.[4]

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Nitrile_Imine Nitrile Imine (from Hydrazonoyl Halide) Pyrazole Pyrazole Nitrile_Imine->Pyrazole [3+2] Cycloaddition Alkyne Alkyne or Alkyne Surrogate Alkyne->Pyrazole

1,3-Dipolar cycloaddition for pyrazole synthesis.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

The following is a general procedure for the synthesis of a tetrasubstituted pyrazole via 1,3-dipolar cycloaddition.

Materials:

  • Hydrazonoyl chloride

  • α-Bromocinnamaldehyde (alkyne surrogate)

  • Triethylamine

  • Chloroform or Dichloromethane

Procedure:

  • Reaction Setup: Dissolve the α-bromocinnamaldehyde (1 equivalent) and the hydrazonoyl chloride (1 equivalent) in dry chloroform or dichloromethane.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution to generate the nitrile imine in situ.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: After completion, the reaction mixture can be washed with water, dried over an anhydrous salt, and the solvent evaporated.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield the pure pyrazole.

An Alternative Cycloaddition: The Pechmann Pyrazole Synthesis

First described in 1898, the Pechmann synthesis involves the 1,3-dipolar cycloaddition of a diazoalkane with an alkyne.[7] While historically significant, the use of potentially explosive diazoalkanes has led to the development of safer, in situ generation methods.

Mechanistic Insights & Experimental Causality

This reaction is a concerted [3+2] cycloaddition. The regioselectivity is dependent on the substituents of both the diazoalkane and the alkyne. The use of diazoacetic esters allows for the introduction of a carboxylate group onto the pyrazole ring. Modern variations often generate the diazo compound in situ from precursors like tosylhydrazones to enhance safety.[8]

Head-to-Head Comparison of Pyrazole Synthesis Methods

MethodKey ReactantsGeneral ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often requires heating.70-95%[4]Readily available starting materials, straightforward procedure.Potential for regioisomer formation with unsymmetrical dicarbonyls.[2]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step: pyrazoline formation followed by oxidation.66-88%[4]Wide availability of starting materials (e.g., chalcones).Requires an additional oxidation step, adding complexity.
1,3-Dipolar Cycloaddition Nitrile Imine, Alkyne/Alkyne SurrogateBase-mediated, often at room temperature.70-86%[4]High regioselectivity, mild reaction conditions.May require synthesis of precursors (hydrazonoyl halides).
Pechmann Synthesis Diazoalkane, AlkyneTypically neutral conditions.VariableDirect route to pyrazole-carboxylates.Use of potentially hazardous diazoalkanes.

The Rise of Greener Alternatives: Microwave-Assisted and Solvent-Free Synthesis

In line with the principles of green chemistry, modern adaptations of these classical methods are gaining prominence. Microwave-assisted organic synthesis (MAOS) and solvent-free reactions offer significant advantages in terms of reduced reaction times, increased yields, and lower environmental impact.[8][9]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the rate of pyrazole synthesis. For instance, Knorr-type reactions that take hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor, frequently with improved yields.[9]

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 2-9 hours[9]1-10 minutes[9]
Yield 72-90%[9]79-98% (often showing improvement)[9]
Energy Source Oil bath / Heating mantleMicrowave irradiation
Solvent-Free Synthesis

Solvent-free, or "neat," reactions, often facilitated by grinding or microwave irradiation, represent another green approach. These methods can lead to high yields and simplified work-up procedures, eliminating the need for potentially hazardous organic solvents.[10][11] For example, pyrano[2,3-c]pyrazoles have been synthesized in excellent yields under solvent-free conditions using an ionic liquid catalyst.[11]

Experimental Protocol: Solvent-Free Synthesis of Pyrano[2,3-c]pyrazoles

This protocol demonstrates a green, solvent-free approach to a complex pyrazole derivative.[11]

Materials:

  • Aryl aldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • N-methylpyridinium tosylate (NMPyTs) as an ionic liquid catalyst

Procedure:

  • Mixing: In a mortar, grind an equimolar mixture of the aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate with a catalytic amount of NMPyTs.

  • Reaction: Continue grinding at room temperature. The reaction is typically complete within a short period, which can be monitored by TLC.

  • Work-up: The solid product can be directly isolated, often not requiring further purification.

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic method for a particular pyrazole target is a strategic decision that depends on several factors:

  • Availability of Starting Materials: The Knorr synthesis and methods using chalcones benefit from the wide commercial availability of 1,3-dicarbonyls and α,β-unsaturated ketones.

  • Regioselectivity Requirements: For unsymmetrical pyrazoles, 1,3-dipolar cycloaddition offers superior regiocontrol compared to the classical Knorr synthesis.

  • Scalability and Safety: For large-scale synthesis, avoiding hazardous reagents like diazoalkanes (Pechmann synthesis) is a primary consideration.

  • Efficiency and Sustainability: Microwave-assisted and solvent-free methods offer significant advantages in terms of reaction time, yield, and environmental impact, making them attractive for high-throughput synthesis and green chemistry initiatives.

By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to efficiently and effectively synthesize the pyrazole derivatives that drive innovation in drug discovery and development.

References

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A Comparative Guide to Validating the Purity of Synthesized 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide, a bespoke heterocyclic molecule, holds significant potential as a scaffold in the development of novel therapeutic agents and specialized agrochemicals. Its efficacy and safety are intrinsically linked to its purity. This guide provides a comprehensive framework for validating the purity of synthesized this compound, offering a comparative analysis of orthogonal analytical techniques, supported by detailed experimental protocols and illustrative data.

The Synthetic Pathway: A Proactive Approach to Purity

Understanding the synthetic route is the first step in anticipating potential impurities. A plausible and efficient synthesis of this compound involves a two-step process, beginning with the construction of the pyrazole core via a Knorr-type pyrazole synthesis, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate

The Knorr pyrazole synthesis is a robust method for the formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] In this case, ethyl 2-formylacetoacetate serves as the 1,3-dicarbonyl equivalent, which reacts with ethylhydrazine. The use of an unsymmetrical dicarbonyl and a substituted hydrazine introduces the potential for the formation of regioisomeric pyrazole products, which constitutes a primary impurity concern.[3]

Step 2: Synthesis of this compound

The target carbohydrazide is then synthesized by the reaction of the ethyl ester intermediate with hydrazine hydrate.[4][5] This reaction is typically straightforward, but potential impurities can arise from incomplete reaction, leaving residual starting ester, or from side reactions of the hydrazine.

A Multi-Pronged Approach to Purity Validation

No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of the target molecule and any potential impurities. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis for the validation of synthesized this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reverse-phase HPLC (RP-HPLC) is an indispensable tool for assessing the purity of a synthesized compound by separating the main component from non-volatile impurities. A well-developed HPLC method can quantify the purity of the target compound and detect trace-level impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of 1 mg/mL.

The table below illustrates hypothetical HPLC data for a synthesized batch of this compound compared to a high-purity reference standard and an intentionally impure sample.

SampleRetention Time of Main Peak (min)Purity by Area %Number of Impurity Peaks
Reference Standard 8.5299.9%1 (at 0.05%)
Synthesized Batch 8.5198.5%3
Impure Sample 8.5392.1%5

The synthesized batch shows a high degree of purity, with the main peak eluting at a retention time very close to the reference standard. The presence of minor impurity peaks necessitates further characterization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Compound dissolve Dissolve in Mobile Phase (1 mg/mL) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the structure of the synthesized compound and identifying the presence of structural isomers and other impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Analysis: Acquire ¹H and ¹³C spectra.

FeatureExpected Chemical Shifts (ppm)Observed in Synthesized Batch (ppm)Interpretation
¹H NMR
Pyrazole-H~8.08.05 (s, 1H)Confirms pyrazole ring proton.
NH~9.59.52 (s, 1H)Confirms carbohydrazide NH.
NH₂~4.54.55 (br s, 2H)Confirms carbohydrazide NH₂.
Ethyl-CH₂~4.14.12 (q, 2H)Confirms ethyl group CH₂.
Methyl-CH₃~2.42.41 (s, 3H)Confirms methyl group.
Ethyl-CH₃~1.41.40 (t, 3H)Confirms ethyl group CH₃.
¹³C NMR
Carbonyl-C~165164.8Confirms carbohydrazide carbonyl.
Pyrazole-C~140, 135, 110140.2, 135.5, 110.1Confirms pyrazole ring carbons.
Ethyl-CH₂~4545.3Confirms ethyl group CH₂.
Methyl-CH₃~1212.1Confirms methyl group.
Ethyl-CH₃~1514.9Confirms ethyl group CH₃.

The close correlation between the expected and observed chemical shifts provides strong evidence for the correct structure of the synthesized compound. The absence of significant unassigned peaks in the spectra indicates a high level of purity with respect to structurally related impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation start Synthesized Compound dissolve Dissolve in DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H & 13C Spectra transfer->acquire process Process FID acquire->process assign Assign Signals process->assign compare Compare with Expected Structure assign->compare confirm Confirm Structure & Purity compare->confirm

Caption: Workflow for NMR structural validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may be present in the synthesized product, such as residual solvents or low molecular weight byproducts from the synthesis. Due to the relatively low volatility of the target carbohydrazide, derivatization may be necessary for optimal analysis.

  • Instrumentation: GC-MS system with a mass selective detector.

  • Column: DB-5ms or equivalent capillary column.

  • Carrier Gas: Helium.

  • Injection: Splitless.

  • Temperature Program: Start at 100°C, ramp to 280°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane). For derivatization, react with a silylating agent like BSTFA.

CompoundRetention Time (min)Mass Spectrum (m/z)Identification
Synthesized Batch 12.5[M]+ at 184 (hypothetical)This compound
5.2170, 142, 97Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (Starting Material)
3.145, 31Ethanol (Residual Solvent)

The GC-MS analysis of the synthesized batch confirms the presence of the desired product and identifies the unreacted starting material and residual solvent as minor impurities.

Elemental Analysis: The Final Arbiter of Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is compared to the theoretical values calculated from the molecular formula to confirm the elemental composition and overall purity.

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: A few milligrams of the dried, pure sample are accurately weighed.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.

ElementTheoretical %Found in Synthesized Batch %Deviation
Carbon (C)49.9949.85-0.14
Hydrogen (H)7.197.25+0.06
Nitrogen (N)33.3133.15-0.16

The close agreement between the theoretical and experimentally determined elemental composition (typically within ±0.4%) provides strong evidence for the purity of the synthesized this compound.

Conclusion: A Holistic View of Purity

The validation of purity for a synthesized compound like this compound is a critical endeavor that demands a multi-faceted analytical approach. By combining the quantitative power of HPLC, the structural elucidation capabilities of NMR, the sensitivity of GC-MS for volatile impurities, and the fundamental compositional confirmation from elemental analysis, researchers can establish a high degree of confidence in the quality of their material. This rigorous validation ensures that subsequent biological and chemical studies are built on a foundation of scientific integrity, ultimately accelerating the path of discovery and development.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Wikipedia. (2023). Knorr pyrrole synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • El-Saghier, A. M. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Molecules, 18(2), 2084-2094. [Link]

  • ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • PubMed. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. [Link]

  • ResearchGate. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. (2018).
  • ResearchGate. (n.d.). Possible intermediates in the reaction of hydrazine with ethyl acetoacetate. [Link]

  • National Institutes of Health. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Chemistry Stack Exchange. (2017). Reaction of hydrazine and hydroxylamines with carboxylic acids. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide. As direct safety and toxicology data for this specific compound are not extensively published, our recommendations are grounded in the known hazard profiles of structurally related compounds, including pyrazole derivatives and carbohydrazides. This approach ensures a conservative and robust safety protocol designed to protect researchers, scientists, and drug development professionals from potential chemical hazards.

Hazard Analysis: The "Why" Behind the Precautions

Understanding the potential risks is the cornerstone of effective laboratory safety. This compound combines two key functional groups: a pyrazole ring and a carbohydrazide moiety. This structure informs our risk assessment.

  • Pyrazole Derivatives: The pyrazole nucleus is a common scaffold in pharmacologically active compounds.[1] While many are developed for therapeutic use, the base heterocycle and its derivatives require careful handling.[2]

  • Carbohydrazide & Hydrazine Analogs: Carbohydrazide is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[3][4] A significant concern is that heating may cause an explosion.[3] Furthermore, related hydrazine compounds are noted for potential carcinogenicity and can cause allergic skin reactions.[5]

Given these factors, we must assume this compound may be harmful if ingested, irritating to the skin, eyes, and respiratory tract, and potentially sensitizing upon repeated contact.[5][6][7] Environmental release must also be avoided, as carbohydrazides are toxic to aquatic life.[3][4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The appropriate level of PPE depends on the scale and nature of the procedure.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid (<1g) Double Nitrile or Neoprene GlovesChemical Splash GogglesFlame-Resistant Lab Coat, Long Pants, Closed-Toe ShoesRequired if outside a certified chemical fume hood. NIOSH-approved N95 respirator minimum.
Preparing Solutions/Reactions Double Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat, Long Pants, Closed-Toe ShoesWork must be conducted in a certified chemical fume hood.
Large-Scale Operations (>10g) Double Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron over Flame-Resistant Lab CoatWork must be conducted in a certified chemical fume hood.
Spill Cleanup Heavy-Duty Chemical-Resistant Gloves (e.g., Neoprene)Chemical Splash Goggles & Face ShieldChemical-Resistant Suit or ApronNIOSH-approved air-purifying respirator with appropriate cartridges.[8]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure risk. This process covers the entire handling lifecycle, from preparation to disposal.

G cluster_prep Preparation cluster_execution Execution cluster_conclusion Conclusion & Disposal Assess 1. Assess Risks & Review SDS of Related Compounds Gather 2. Gather All Necessary PPE Assess->Gather Check_Hood 3. Verify Fume Hood Certification & Function Gather->Check_Hood Don_PPE 4. Don PPE (Correct Sequence) Check_Hood->Don_PPE Proceed to Execution Handle 5. Perform Chemical Handling (Weighing, Synthesis) Don_PPE->Handle Doff_PPE 6. Doff PPE (Correct Sequence) Handle->Doff_PPE Work Complete Dispose_Waste 7. Segregate & Dispose of Chemical & PPE Waste Doff_PPE->Dispose_Waste Wash 8. Wash Hands Thoroughly Dispose_Waste->Wash

Caption: Workflow for safe handling of this compound.

Donning PPE: The Correct Sequence

The order in which you put on PPE is critical to ensure a proper seal and prevent contamination.

  • Lab Coat and Attire: Confirm you are wearing a flame-resistant lab coat over long pants and closed-toe shoes.[9]

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Respiratory Protection (if required): If working outside a fume hood, perform a seal check on your respirator.

  • Eye and Face Protection: Put on chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.[9]

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of your lab coat.

Safe Chemical Handling
  • Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][10]

  • Static Control: When handling the solid powder, use an anti-static weigh boat or an ionizer to prevent dust dispersal.

  • Avoid Dust Generation: Handle the solid gently. Do not crush or grind the material outside of a controlled environment.[5]

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Heating: Given the explosion risk associated with heating carbohydrazide, avoid excessive heating.[3] Use a controlled heating mantle and never heat a sealed container.

Doffing PPE: Preventing Self-Contamination

This is the most critical phase for preventing exposure. The goal is to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves. Peel them off so they turn inside out, without touching the outer surface with your bare skin. Dispose of them in the designated hazardous waste container.[10]

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head forward. Place them in a designated area for decontamination.

  • Lab Coat: Remove your lab coat, rolling it up so the contaminated exterior is contained within itself.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[3]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[11]

Disposal Plan
  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be disposed of as hazardous chemical waste.

  • Environmental Protection: Do not allow the material to enter drains or waterways, as it is presumed to be toxic to aquatic life.[3][4] All spills and cleanup materials must be contained and disposed of as hazardous waste.[5]

By implementing these rigorous safety protocols, you establish a self-validating system of protection, ensuring that the valuable work of research and development can proceed without compromising personal or environmental safety.

References

  • Vertex AI Search. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users.
  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
  • Scribd. (n.d.). Carbohydrazide.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide Material Safety Data Sheet.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • University of California, Riverside. (n.d.). Hydrazine - Risk Management and Safety.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Hydrazine hydrate solution.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Pyrazole.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: Carbohydrazide.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
  • Aaronchem. (2025, August 8). Safety Data Sheet: 1-Ethyl-1H-pyrazole-5-sulfonyl chloride.
  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.